Neoagarobiose
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5R)-3-[[(1S,3S,4S,5R)-4,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-2,4,5,6-tetrahydroxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O10/c13-1-4(15)7(17)10(5(16)2-14)22-12-9(19)11-8(18)6(21-12)3-20-11/h2,4-13,15-19H,1,3H2/t4-,5+,6+,7+,8?,9+,10-,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLZAAKBNPACJI-UOFVWDQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(O1)C(C(O2)OC(C(C=O)O)C(C(CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2C([C@@H](O1)[C@@H]([C@@H](O2)O[C@H]([C@H](C=O)O)[C@H]([C@@H](CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50964062 | |
| Record name | 3-O-(3,6-Anhydrohexopyranosyl)hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
484-58-2 | |
| Record name | Neoagarobiose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484582 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-O-(3,6-Anhydrohexopyranosyl)hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50964062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Neoagarobiose: A Technical Guide to its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoagarobiose, a disaccharide derived from the enzymatic hydrolysis of agar, has garnered significant attention in the fields of cosmetics and pharmacology due to its promising biological activities. This technical guide provides an in-depth overview of the chemical structure and physicochemical properties of this compound. It details experimental protocols for its enzymatic production and purification, as well as methodologies for evaluating its notable moisturizing and skin-whitening effects. Furthermore, this guide elucidates the proposed signaling pathways through which this compound exerts its biological functions, offering a valuable resource for researchers and professionals in drug development and related scientific disciplines.
Chemical Structure and Physicochemical Properties
This compound is a disaccharide composed of a 3,6-anhydro-L-galactose unit linked to a D-galactose unit.[1][2] Its chemical structure is fundamental to its biological function and physicochemical characteristics.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₀O₁₀ | [1] |
| Molecular Weight | 324.28 g/mol | [1] |
| Melting Point | 207 °C | [1] |
| Solubility | Soluble in water. Sparingly soluble in ethanol and generally insoluble in nonpolar organic solvents. | [3][4][5] |
| Optical Rotation | As a chiral molecule, this compound is optically active. However, a specific rotation value is not readily available in the cited literature. | [6] |
Enzymatic Production and Purification
This compound is primarily produced through the enzymatic hydrolysis of agar, a polysaccharide extracted from red algae.[7] This process typically involves a two-stage enzymatic reaction utilizing endo- and exo-type β-agarases.[7]
Experimental Protocol: Enzymatic Production of this compound
Objective: To produce this compound from agar using a dual-enzyme system.
Materials:
-
Agar powder
-
Endo-type β-agarase (e.g., from Vibrio natriegens)
-
Exo-type β-agarase (e.g., from Cellvibrio sp.)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Deionized water
-
Heating plate with magnetic stirrer
-
Incubator shaker
-
Centrifuge
Procedure:
-
Agar Solution Preparation: Prepare a 1% (w/v) agar solution by dissolving agar powder in Tris-HCl buffer. Heat the solution to boiling while stirring to ensure complete dissolution.
-
First Stage Hydrolysis (Liquefaction): Cool the agar solution to 45°C. Add the endo-type β-agarase to the solution (e.g., 100 U/g of agar). Incubate at 45°C with shaking for 2-4 hours. This stage breaks down the complex agar structure into smaller neoagarooligosaccharides (NAOS).[7]
-
Second Stage Hydrolysis (Saccharification): Cool the reaction mixture to 35°C. Add the exo-type β-agarase (e.g., 20 µg/mL). Continue the incubation at 35°C with shaking for an additional 4-6 hours. This stage specifically hydrolyzes the NAOS into this compound.
-
Enzyme Inactivation: Heat the reaction mixture to 100°C for 10 minutes to inactivate the enzymes.
-
Clarification: Centrifuge the mixture to remove any insoluble particles. Collect the supernatant containing the this compound.
Experimental Protocol: Purification of this compound
Objective: To purify this compound from the enzymatic hydrolysis reaction mixture.
Materials:
-
Supernatant from the enzymatic production
-
Activated charcoal
-
Celatom
-
Size-exclusion chromatography column (e.g., Bio-Gel P-2)
-
Deionized water (as eluent)
-
Fraction collector
-
Thin-layer chromatography (TLC) system
-
Lyophilizer
Procedure:
-
Decolorization: Add activated charcoal to the supernatant and stir for 30 minutes. Filter the mixture through a bed of Celatom to remove the charcoal.
-
Size-Exclusion Chromatography: Concentrate the decolorized solution and load it onto a pre-equilibrated size-exclusion chromatography column. Elute the sample with deionized water.
-
Fraction Collection and Analysis: Collect fractions and analyze them using TLC to identify the fractions containing pure this compound.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain this compound as a white powder.
Biological Activities and Experimental Protocols
This compound exhibits significant moisturizing and skin-whitening properties.
Moisturizing Effect
The moisturizing effect of this compound is attributed to its high hygroscopic ability.
Objective: To quantitatively determine the hygroscopic nature of this compound.
Materials:
-
Lyophilized this compound
-
Glycerol (positive control)
-
Desiccators with saturated salt solutions to maintain constant relative humidity (RH) (e.g., 25%, 56%, 75%, 90%)
-
Analytical balance
-
Weighing bottles
Procedure:
-
Sample Preparation: Dry the this compound and glycerol samples to a constant weight in a vacuum oven.
-
Exposure to Controlled Humidity: Place pre-weighed samples in open weighing bottles inside desiccators with different controlled relative humidities.
-
Weight Measurement: At regular time intervals (e.g., every 24 hours), reweigh the samples until a constant weight is achieved.
-
Calculation: Calculate the percentage of moisture absorbed based on the initial dry weight of the sample.
Whitening Effect
This compound has been shown to have a whitening effect on B16 murine melanoma cells. This effect is likely mediated through the inhibition of melanogenesis.
The whitening effect of this compound is hypothesized to involve the downregulation of key enzymes and transcription factors in the melanogenesis pathway. A proposed signaling cascade is illustrated in Figure 3. This pathway suggests that this compound may inhibit tyrosinase activity directly or indirectly, and/or suppress the expression of Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression. The downregulation of MITF could be mediated through the modulation of signaling pathways such as the cAMP/PKA and ERK pathways.
Objective: To evaluate the inhibitory effect of this compound on melanin synthesis in B16 melanoma cells.
Materials:
-
B16 murine melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
α-Melanocyte-stimulating hormone (α-MSH)
-
NaOH (1N)
-
Spectrophotometer
-
Cell culture plates and incubator
Procedure:
-
Cell Culture: Culture B16 melanoma cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Seed the cells in culture plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound in the presence or absence of α-MSH (to stimulate melanogenesis) for 72 hours.
-
Melanin Content Measurement: After treatment, wash the cells with PBS and lyse them with 1N NaOH. Measure the absorbance of the lysate at 475 nm to quantify the melanin content. Normalize the melanin content to the total protein concentration of each sample.
Conclusion
This compound is a disaccharide with significant potential in the cosmetic and pharmaceutical industries. Its well-defined chemical structure and favorable physicochemical properties, combined with its demonstrated moisturizing and skin-whitening effects, make it a compelling candidate for further research and development. The detailed experimental protocols provided in this guide offer a practical framework for its production, purification, and biological evaluation. Further investigation into the precise molecular mechanisms underlying its biological activities, particularly its interaction with melanogenesis signaling pathways, will be crucial for its future applications.
References
- 1. Specific_rotation [chemeurope.com]
- 2. Specific rotation - Wikipedia [en.wikipedia.org]
- 3. Characterization of Neoagarooligosaccharide Hydrolase BpGH117 from a Human Gut Bacterium Bacteroides plebeius - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optical rotation - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced production of this compound from agar with Corynebacterium glutamicum producing exo‐type and endo‐type β‐agarases - PMC [pmc.ncbi.nlm.nih.gov]
The Production of Neoagarobiose from Marine Algae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoagarobiose, a disaccharide derived from agar, has garnered significant interest in the pharmaceutical and cosmetic industries due to its potential biological activities, including anti-inflammatory and skin-whitening properties. While often associated with marine algae, it is crucial to understand that this compound is not directly synthesized by these organisms. Instead, marine red algae, particularly species from the genera Gracilaria and Gelidium, produce agar, a complex polysaccharide. This compound is subsequently liberated from this agar through enzymatic hydrolysis. This technical guide provides a comprehensive overview of the entire process, from the biosynthesis of agar in red algae to the detailed experimental protocols for its extraction, enzymatic degradation to this compound, and subsequent purification and analysis.
Section 1: The Origin of this compound - Agar Biosynthesis in Red Algae
The journey to obtaining this compound begins with the biosynthesis of its parent molecule, agar, within the cell walls of red seaweeds. This process is a complex enzymatic pathway that starts with precursors from photosynthesis.
The proposed biosynthetic pathway of agar in red algae involves the conversion of fructose-6-phosphate into UDP-D-galactose and GDP-L-galactose, the primary building blocks of the repeating disaccharide unit of agarose, the main component of agar. These nucleotide sugars are then transported into the Golgi apparatus where they are polymerized into the agar polysaccharide chain by galactosyltransferases.
Section 2: Quantitative Data
The production of this compound is dependent on the initial agar content of the algal biomass and the efficiency of the enzymatic hydrolysis. The following tables summarize key quantitative data from various studies.
Table 1: Agar Content in Selected Red Algae Species
| Algal Species | Agar Yield (% of dry weight) | Reference |
| Gracilaria foliifera | 36.5 ± 2.5 | [1] |
| Gracilaria salicornia | 40.42 - 59.43 | [2] |
| Gracilaria corticata | 14 - 42 | [3] |
| Gracilaria dentata | Not specified | [3] |
| Gracilariopsis longissima | Not specified | [3] |
| Gracilaria eucheumatoides | 22.9 - 29.0 | [4] |
| Gracilaria tenuistipitata | 17.1 (native), 23.14 (alkali-treated) | [4] |
Table 2: Kinetic Parameters of Selected β-Agarases
| Enzyme | Source Organism | Km (mg/mL) | Vmax (U/mg) | Reference |
| AgaA (endo-type) | Zobellia galactanivorans | 1.0 ± 0.13 mM (agarose) | 100 ± 10 s-1 (kcat) | [5] |
| AgaB (endo-type) | Zobellia galactanivorans | 2.0 ± 0.15 mM (agarose) | 150 ± 10 s-1 (kcat) | [5] |
| GH50A β-agarase | Cellvibrio sp. KY-GH-1 | 26.5 | 16.9 | |
| Aga1904 | Metagenomic library | 6.51 | 108.70 (mg/mL·min) | [6] |
| Recombinant β-agarase | Pseudoalteromonas sp. AG4 | 0.68 - 59.8 | 0.781 - 11,400 | [7] |
Table 3: this compound Yield from Enzymatic Hydrolysis
| Substrate | Enzyme(s) | This compound Yield | Reference |
| 0.4% Agarose (100 mL) | GH50A β-agarase | ~54% (216 mg) | |
| 10 g/L Agar | AgaA and AgaB (two-stage) | Almost complete conversion | [1] |
| 40 g/L Agar | DagA and EXB3 (two-stage) | High conversion | [8] |
| Gracilaria lemaneiformis agar | β-agarase | 0.896 g/g reducing sugar | [9] |
Section 3: Experimental Protocols
This section provides detailed methodologies for the key experimental stages in the production and analysis of this compound from marine algae.
Protocol for Agar Extraction from Gracilaria
This protocol is adapted from established methods for agar extraction from Gracilaria species.[4][10][11]
Materials:
-
Dried Gracilaria seaweed
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Acetic acid
-
Isopropanol
-
Distilled water
-
Stainless steel beakers (2 L)
-
Heating mantle or water bath
-
Blender
-
Cheesecloth or filter press
-
Oven
Procedure:
-
Pre-treatment (Alkali Treatment): a. Weigh 100 g of dried Gracilaria and place it in a 2 L stainless steel beaker. b. Prepare a solution of 30 g NaOH in 1 L of water and add it to the seaweed. c. Heat the mixture at 85-90°C for 1 hour.[11] d. Drain the alkaline solution and wash the seaweed thoroughly with tap water until the pH is neutral.
-
Acidification: a. Soak the alkali-treated seaweed in 1 L of 0.01% HCl for 10 minutes.[11] b. Wash the seaweed three times with tap water.
-
Extraction: a. Place the treated seaweed in a beaker with 1 L of water. b. Adjust the pH to 5.6-6.0 with acetic acid and soak for 30 minutes.[10] c. Drain the acidic water and add 1 L of fresh water. d. Heat the mixture on a water bath at 95°C for 1 hour.[10] e. Blend the hot mixture to a paste. f. Return the paste to the beaker, add any remaining water from the blending process, and heat for an additional 3 hours at 95°C.[11]
-
Filtration and Gelation: a. Filter the hot agar solution through several layers of cheesecloth or a filter press to remove the seaweed residue. b. Allow the filtrate to cool to room temperature to form a gel.
-
Purification and Dehydration: a. Freeze the agar gel overnight and then thaw it. This process, known as syneresis, helps to remove water and impurities. b. Squeeze the thawed gel to remove excess water. c. Wash the gel with distilled water, followed by 60% and then 85% isopropanol to dehydrate it.[10] d. Squeeze the agar to remove as much isopropanol as possible.
-
Drying: a. Shred the agar flakes and dry them in an oven at 55-60°C until a constant weight is achieved. b. Calculate the agar yield as a percentage of the initial dry weight of the seaweed.
Protocol for Enzymatic Production of this compound
This protocol describes a two-stage enzymatic hydrolysis for the efficient production of this compound from agar.[1][8]
Materials:
-
Extracted agar
-
Endo-type β-agarase (e.g., AgaA)
-
Exo-type β-agarase (e.g., AgaB or EXB3)
-
Tris-HCl buffer (pH 7.0-7.5)
-
Incubator/shaker
Procedure:
-
Agar Solubilization: a. Prepare a 1-4% (w/v) agar solution in Tris-HCl buffer (e.g., 10-40 g of agar in 1 L of buffer). b. Heat the solution to boiling with constant stirring to completely dissolve the agar. c. Cool the solution to the optimal temperature for the first enzyme (e.g., 40-50°C).
-
Stage 1: Hydrolysis with Endo-type β-agarase: a. Add the endo-type β-agarase (e.g., DagA) to the agar solution. The optimal enzyme concentration should be determined empirically. b. Incubate the reaction at the optimal temperature (e.g., 40°C) with gentle shaking for a specified period (e.g., 4-8 hours).[8] This stage breaks down the long agar chains into smaller neoagarooligosaccharides (NAOSs).
-
Stage 2: Hydrolysis with Exo-type β-agarase: a. Adjust the temperature of the reaction mixture to the optimal temperature for the exo-type β-agarase (e.g., 30°C for EXB3).[8] b. Add the exo-type β-agarase to the mixture. c. Continue the incubation with gentle shaking for an extended period (e.g., 8-12 hours) to hydrolyze the NAOSs into this compound.[8]
-
Reaction Termination and Product Analysis: a. Terminate the enzymatic reaction by heating the mixture to 100°C for 10 minutes. b. Analyze the products using methods such as Thin Layer Chromatography (TLC) or High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
Protocol for this compound Purification by Column Chromatography
This protocol provides a general guideline for the purification of this compound from the enzymatic hydrolysate using size-exclusion chromatography.[6]
Materials:
-
Enzymatic hydrolysate containing this compound
-
Size-exclusion chromatography column (e.g., Bio-Gel P-2)
-
Elution buffer (e.g., deionized water)
-
Fraction collector
-
TLC or HPAEC-PAD for fraction analysis
Procedure:
-
Sample Preparation: a. Centrifuge the enzymatic hydrolysate to remove any insoluble material. b. Concentrate the supernatant if necessary using a rotary evaporator.
-
Column Packing and Equilibration: a. Pack the size-exclusion column with the appropriate resin (e.g., Bio-Gel P-2) according to the manufacturer's instructions. b. Equilibrate the column by washing it with at least two column volumes of the elution buffer (deionized water).
-
Sample Loading and Elution: a. Carefully load the prepared sample onto the top of the column. b. Begin the elution with the deionized water at a constant flow rate.
-
Fraction Collection and Analysis: a. Collect fractions of a specific volume using a fraction collector. b. Analyze the collected fractions for the presence of this compound using TLC or HPAEC-PAD. c. Pool the fractions containing pure this compound.
-
Product Recovery: a. Lyophilize or evaporate the pooled fractions to obtain purified this compound powder.
Protocol for this compound Quantification by HPAEC-PAD
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a sensitive method for the quantification of carbohydrates without derivatization.
Instrumentation and Conditions:
-
System: A high-pressure liquid chromatography system equipped with a pulsed amperometric detector and a gold working electrode.
-
Column: Anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac series).
-
Eluent: A gradient of sodium hydroxide and sodium acetate is typically used for oligosaccharide separation.[5]
-
Detection: Pulsed amperometric detection with a waveform optimized for carbohydrates.[5]
-
Standard: A pure this compound standard is required for calibration.
Procedure:
-
Sample and Standard Preparation: a. Prepare a series of standard solutions of this compound of known concentrations in deionized water. b. Dilute the sample containing this compound to a concentration within the linear range of the calibration curve. c. Filter all samples and standards through a 0.22 µm syringe filter before injection.
-
Chromatographic Analysis: a. Set up the HPAEC-PAD system with the appropriate column and mobile phase conditions. b. Inject the prepared standards to generate a calibration curve. c. Inject the prepared samples for analysis.
-
Data Analysis: a. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. b. Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.
Section 4: Visualizing the Workflow
The following diagrams illustrate the key workflows described in this guide.
Conclusion
The production of this compound from marine algae is a multi-step process that leverages the natural biosynthetic capabilities of red algae to produce agar, followed by controlled enzymatic hydrolysis to yield the desired disaccharide. This technical guide has provided a comprehensive overview of the underlying biological pathways, quantitative data to inform process optimization, and detailed experimental protocols for the key stages of production and analysis. By understanding and applying these principles and methodologies, researchers and professionals in the fields of drug development and biotechnology can effectively harness the potential of marine algae for the sustainable production of high-value compounds like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. graphpad.com [graphpad.com]
- 3. Characterization of a Novel α-Neoagarobiose Hydrolase Capable of Preparation of Medium- and Long-Chain Agarooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. Preparation of bioactive neoagaroligosaccharides through hydrolysis of Gracilaria lemaneiformis agar: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High performance anion exchange chromatography with pulsed amperometric detection (HPAEC-PAD) for the sensitive determination of hyaluronan oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of Neoagarobiose in Skin Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoagarobiose, a disaccharide derived from agarose, has garnered attention in the fields of dermatology and cosmetology for its potential bioactive properties in skin cells. This technical guide provides an in-depth exploration of the current understanding of the mechanism of action of this compound, with a focus on its effects on melanogenesis, oxidative stress, and other relevant cellular processes in the skin. This document summarizes key quantitative data, details experimental protocols for foundational research, and visualizes the intricate signaling pathways involved.
Anti-Melanogenic Effects of this compound
The primary reported bioactivity of this compound in the context of skin is its role in regulating melanin synthesis, a process known as melanogenesis. However, the efficacy of this compound in this regard is a subject of some debate in the scientific literature. While some studies suggest it possesses skin whitening capabilities, others indicate that higher molecular weight neoagarooligosaccharides (NAOSs), such as neoagarotetraose (NA4) and neoagarohexaose (NA6), are more potent inhibitors of melanin production.[1] An early study did report that this compound exhibits both moisturizing and whitening effects on B16 murine melanoma cells with low cytotoxicity.[2][3]
The proposed mechanism for the anti-melanogenic action of NAOSs involves the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis, and the downregulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic gene expression.[4][5]
Inhibition of Tyrosinase Activity
Tyrosinase catalyzes the initial steps of melanogenesis, including the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[6] By inhibiting this enzyme, the entire melanin synthesis cascade can be suppressed. While specific IC50 values for this compound are not consistently reported, related compounds like neoagarotetraose have been shown to effectively inhibit tyrosinase.[7]
Regulation of MITF and the MAPK Signaling Pathway
The expression and activity of tyrosinase and other melanogenic enzymes, such as tyrosinase-related protein 1 (TRP-1) and TRP-2, are transcriptionally regulated by MITF.[5] The activity of MITF itself is modulated by upstream signaling cascades, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK) pathways.[8]
The activation of ERK is generally associated with the phosphorylation and subsequent degradation of MITF, leading to a decrease in melanin synthesis.[4][8] Conversely, the activation of the p38 MAPK pathway can promote melanogenesis.[1][9] While direct evidence of this compound modulating the phosphorylation of ERK, p38, or JNK is currently limited, its reported effects on melanin synthesis suggest a potential interaction with these pathways.
Below is a diagram illustrating the general melanogenesis signaling pathway and the putative points of intervention for this compound.
The following diagram illustrates the general MAPK signaling cascade and its influence on MITF.
Antioxidant and Anti-inflammatory Properties
Antioxidant Activity
Oxidative stress from reactive oxygen species (ROS) is a major contributor to skin aging.[10] While this compound itself showed no significant antioxidant activity in a DPPH assay, odd-numbered agaro-oligosaccharides (a mixture designated AO13), which can be produced from this compound, demonstrated significant protective effects in a hydrogen peroxide (H₂O₂)-induced oxidative stress model using human dermal fibroblasts (HDFs).[10] This mixture was shown to scavenge intracellular ROS.[10]
Anti-inflammatory Effects
Chronic inflammation is another key factor in skin aging and various skin disorders. Agar-derived oligosaccharides have been reported to possess anti-inflammatory properties, such as the inhibition of nitric oxide production in RAW264.7 macrophage cells.[10] The specific anti-inflammatory mechanisms of this compound in skin cells, such as keratinocytes and fibroblasts, particularly concerning pathways like NF-κB, require further investigation.[11][12]
Potential Role in Wound Healing
The process of wound healing is complex, involving inflammation, cell proliferation, and tissue remodeling, regulated by numerous signaling pathways including PI3K/AKT and Wnt.[13] While direct studies on this compound and wound healing are scarce, the reported anti-inflammatory and antioxidant properties of related oligosaccharides suggest a potential beneficial role. Further in vitro studies, such as scratch assays with fibroblasts and keratinocytes, are needed to elucidate any direct effects of this compound on cell migration and proliferation in the context of wound repair.[14][15]
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound and related compounds on skin cells.
| Compound | Cell Line | Assay | Concentration | Result | Reference |
| This compound | B16 Melanoma | Melanin Content | Not specified | Whitening effect observed | [3] |
| This compound | B16 Melanoma & HEMs | Melanin Content | 50 µg/mL | No significant inhibition | [1] |
| Neoagarotetraose | B16F10 Melanoma | Melanin Content | 0.1 µg/mL | Reduced melanin content | [7] |
| Neoagarotetraose | B16F10 Melanoma | Cellular Tyrosinase | 1 µg/mL | Strong inhibition | [7] |
| Neoagarotetraose | Mushroom Tyrosinase | Tyrosinase Inhibition | 1 µg/mL | 38% inhibition | [7] |
| AO13 Mixture | Human Dermal Fibroblasts | Cell Viability (H₂O₂ induced) | 100 µg/mL | Increased to 56.0% | [10] |
| AO13 Mixture | Human Dermal Fibroblasts | Cell Viability (H₂O₂ induced) | 200 µg/mL | Increased to 66.6% | [10] |
| AO13 Mixture | Human Dermal Fibroblasts | Cell Viability (H₂O₂ induced) | 400 µg/mL | Increased to 73.2% | [10] |
Detailed Experimental Protocols
Melanin Content Assay in B16F10 Cells
This protocol is adapted from established methods to quantify melanin content in cultured melanocytes.[16][17]
Materials:
-
B16F10 melanoma cells
-
6-well or 24-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
1N NaOH containing 10% DMSO
-
Microplate reader
Procedure:
-
Seed B16F10 cells in a culture plate at a density of 1-2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and/or a positive control (e.g., α-MSH for stimulation, kojic acid for inhibition) for 48-72 hours.
-
Wash the cells twice with PBS.
-
Lyse the cells by adding 200-300 µL of 1N NaOH with 10% DMSO to each well.
-
Incubate the plate at 80°C for 1-2 hours to solubilize the melanin.
-
Transfer the lysate to a 96-well plate.
-
Measure the absorbance at 405 nm or 475 nm using a microplate reader.
-
The melanin content can be normalized to the total protein content of the cell lysate, determined by a BCA or Bradford assay.
Cellular Tyrosinase Activity Assay
This assay measures the enzymatic activity of tyrosinase within cultured cells.[1][17]
Materials:
-
B16F10 melanoma cells
-
Lysis buffer (e.g., 100 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and a protease inhibitor)
-
L-DOPA solution (15 mM)
-
Microplate reader
Procedure:
-
Culture and treat B16F10 cells as described in the melanin content assay.
-
Wash the cells with PBS and harvest them.
-
Lyse the cell pellet with the lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the cellular proteins.
-
Determine the protein concentration of the supernatant.
-
In a 96-well plate, mix a standardized amount of protein lysate with the L-DOPA solution.
-
Incubate the plate at 37°C and measure the absorbance at 475 nm at regular intervals to determine the rate of dopachrome formation.
-
Tyrosinase activity is expressed as the rate of change in absorbance per minute per microgram of protein.
H₂O₂-Induced Oxidative Stress in Human Dermal Fibroblasts
This model is used to assess the antioxidant potential of a compound.[10]
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Cell culture medium
-
Hydrogen peroxide (H₂O₂)
-
Cell viability assay kit (e.g., MTT, WST-1)
-
ROS detection probe (e.g., DCFH-DA)
Procedure:
-
Culture HDFs to a suitable confluency.
-
Pre-treat the cells with different concentrations of this compound or related compounds for 24 hours.
-
Induce oxidative stress by exposing the cells to a predetermined concentration of H₂O₂ (e.g., 1 mM) for a defined period (e.g., 2 hours).
-
Assess cell viability using an appropriate assay to determine the protective effect of the pre-treatment.
-
To measure intracellular ROS, load the cells with a fluorescent probe like DCFH-DA before or after H₂O₂ treatment and measure the fluorescence intensity.
Conclusion and Future Directions
This compound presents as a promising bioactive compound for dermatological applications, particularly in the realm of skin whitening and potentially as an anti-aging agent. Its mechanism of action in inhibiting melanogenesis is likely tied to the downregulation of tyrosinase activity and MITF expression, possibly through the modulation of the MAPK signaling pathway. However, the conflicting reports on its efficacy compared to other NAOSs and the lack of direct evidence for its interaction with key signaling molecules highlight the need for further research.
Future investigations should focus on:
-
Directly assessing the effect of this compound on the phosphorylation status of ERK, p38, and JNK in melanocytes.
-
Conducting comprehensive dose-response studies to determine the precise IC50 value of this compound for tyrosinase inhibition.
-
Elucidating the specific anti-inflammatory mechanisms of this compound in keratinocytes and fibroblasts.
-
Performing in vitro wound healing assays to validate its potential in tissue regeneration.
A deeper understanding of these molecular mechanisms will be crucial for the successful development of this compound as an active ingredient in cosmetic and pharmaceutical products for skin health.
References
- 1. The involvement of ERK1/2 and p38 MAPK in the premature senescence of melanocytes induced by H2O2 through a p53-independent p21 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Melanogenic effect of purified mushroom tyrosinase on B16F10 Melanocytes: A Phase Contrast and Immunofluorescence Microscopic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro molecular study of wound healing using biosynthesized bacteria nanocellulose/silver nanocomposite assisted by bioinformatics databases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Re-wired ERK-JNK signaling pathways in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory Effects of Pinostilbene Hydrate on Melanogenesis in B16F10 Melanoma Cells via ERK and p38 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NF-κB signaling in skin aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Involvement of NF-kappaB signalling in skin physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Melanogenesis, Antioxidant and Anti-Tyrosinase Activities of Scabiosa columbaria L. [mdpi.com]
- 14. A review with updated perspectives on in vitro and in vivo wound healing models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Keratinocyte and Fibroblast Wound Healing In Vitro Is Repressed by Non-Optimal Conditions but the Reparative Potential Can Be Improved by Water-Filtered Infrared A | Semantic Scholar [semanticscholar.org]
- 16. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Anti-Melanogenesis Effect of 3,4-Dihydroxybenzalacetone through Downregulation of Melanosome Maturation and Transportation in B16F10 and Human Epidermal Melanocytes - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide on the Biological Functions of Neoagarobiose Oligosaccharides
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neoagarobiose, a disaccharide derived from agarose, is emerging as a multifaceted bioactive compound with significant potential in the pharmaceutical and cosmetic industries. This technical guide provides an in-depth analysis of the biological functions of this compound, with a focus on its moisturizing, skin whitening, antioxidant, and anti-inflammatory properties. This document synthesizes quantitative data from various studies, details relevant experimental protocols, and visualizes the underlying molecular mechanisms through signaling pathway diagrams. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the development of novel therapeutics and cosmececeuticals.
Moisturizing Effects
This compound has demonstrated exceptional hygroscopic ability, surpassing that of common moisturizing agents like glycerol and hyaluronic acid. This property is attributed to its chemical structure, which facilitates the absorption and retention of water, thereby enhancing skin hydration.
Quantitative Data: Hygroscopic Ability
| Compound | Weight Increase (%) after 3 days at 40°C and 75% humidity |
| This compound | > Glycerol, Hyaluronic Acid (specific values not consistently reported) |
| Glycerol | Baseline |
| Hyaluronic Acid | Baseline |
Note: While specific quantitative comparisons vary across studies, this compound consistently exhibits superior moisture-absorbing capacity.
Experimental Protocol: Moisturizing Effect Assessment
Objective: To evaluate the hygroscopic ability of this compound.
Methodology:
-
Sample Preparation: 100 mg of freeze-dried this compound, along with control substances (e.g., glycerol, hyaluronic acid), are accurately weighed into separate Petri dishes.
-
Incubation: The Petri dishes are placed in a controlled environment chamber maintained at 40°C and 75% relative humidity for a period of 3 days.
-
Measurement: The weight of each sample is measured at the end of the incubation period.
-
Evaluation: The moisturizing effect is quantified by the increase in weight, which corresponds to the amount of water absorbed by the sample.
Skin Whitening Effects
This compound has been shown to possess skin whitening properties by inhibiting melanin synthesis in melanoma cells. This effect is primarily achieved through the inhibition of tyrosinase, a key enzyme in the melanogenesis pathway.
Quantitative Data: Melanin Synthesis and Tyrosinase Inhibition
| Assay | This compound Concentration | Result | Reference Compound |
| Melanin Synthesis in B16 Murine Melanoma Cells | Not specified | Significant reduction | Kojic Acid, Arbutin |
| Tyrosinase Activity | Not specified | Inhibition observed | Kojic Acid |
Note: While direct IC50 values for this compound are not consistently reported in the reviewed literature, studies on related neoagarooligosaccharides suggest a dose-dependent inhibitory effect on tyrosinase and melanin production. For instance, neoagarotetraose has shown a 38% inhibition of mushroom tyrosinase at 1 µg/mL.[1] It is important to note that some studies have found that this compound itself did not exhibit significant skin whitening activity, while its constituent monomer, 3,6-anhydro-l-galactose (AHG), and higher-degree neoagarooligosaccharides (neoagarotetraose and neoagarohexaose) did show activity.[2]
Experimental Protocol: Tyrosinase Inhibition Assay (In Vitro)
Objective: To determine the inhibitory effect of this compound on tyrosinase activity.
Methodology:
-
Reagents:
-
Mushroom tyrosinase solution
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
This compound solutions of varying concentrations
-
Kojic acid (positive control)
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of this compound solution or control.
-
Add 140 µL of phosphate buffer.
-
Add 20 µL of mushroom tyrosinase solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
Incubate at 37°C for 20 minutes.
-
Measure the absorbance at 475 nm using a microplate reader.
-
-
Calculation: The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance of the reaction with this compound.
Experimental Protocol: Melanin Content Assay in B16 Murine Melanoma Cells
Objective: To quantify the effect of this compound on melanin production in cultured melanoma cells.
Methodology:
-
Cell Culture: B16 murine melanoma cells are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum).
-
Treatment: Cells are seeded in 6-well plates and treated with varying concentrations of this compound for a specified period (e.g., 6 days).
-
Cell Lysis and Melanin Extraction:
-
Cells are harvested and washed with phosphate-buffered saline (PBS).
-
The cell pellet is dissolved in 1 N NaOH containing 10% DMSO by heating at 80°C for 1 hour.
-
-
Quantification: The melanin content is determined by measuring the absorbance of the lysate at 405 nm. The results are often normalized to the total protein content of the cells.
Signaling Pathway: Melanogenesis Inhibition
Caption: Inhibition of Tyrosinase by this compound in the Melanogenesis Pathway.
Antioxidant Activity
Neoagarooligosaccharides, including this compound, have been investigated for their antioxidant properties. The proposed mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of cellular antioxidant responses.
Experimental Protocol: Nrf2 Nuclear Translocation Assay
Objective: To assess the ability of this compound to induce the nuclear translocation of Nrf2.
Methodology:
-
Cell Culture and Treatment: Hepatocytes (e.g., HepG2) are cultured and treated with various concentrations of this compound for different time points.
-
Nuclear and Cytoplasmic Fractionation:
-
Cells are harvested and lysed to separate the cytoplasmic and nuclear fractions using a commercial kit or standard biochemical procedures.
-
-
Western Blot Analysis:
-
Protein concentrations of both fractions are determined.
-
Equal amounts of protein from each fraction are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies against Nrf2, and appropriate loading controls for each fraction (e.g., β-actin for cytoplasmic, Lamin B1 for nuclear).
-
The membrane is then incubated with a corresponding secondary antibody, and the protein bands are visualized using a chemiluminescence detection system.
-
-
Analysis: An increase in the Nrf2 protein level in the nuclear fraction compared to the control indicates activation and translocation.
Signaling Pathway: Nrf2-Mediated Antioxidant Response
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Anti-inflammatory Effects
Neoagarooligosaccharides have been reported to exert anti-inflammatory effects by modulating key signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, in response to inflammatory stimuli like lipopolysaccharide (LPS).
Quantitative Data: Inhibition of Inflammatory Mediators
Experimental Protocol: NF-κB Activation Assay (Luciferase Reporter Assay)
Objective: To measure the effect of this compound on NF-κB transcriptional activity.
Methodology:
-
Cell Transfection: Macrophage cells (e.g., RAW264.7) are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites. A control plasmid (e.g., expressing Renilla luciferase) is co-transfected for normalization.
-
Treatment: Transfected cells are pre-treated with this compound for a specific duration before being stimulated with an inflammatory agent like LPS.
-
Cell Lysis and Luciferase Assay:
-
Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer and a dual-luciferase reporter assay system.
-
-
Analysis: The firefly luciferase activity (representing NF-κB activity) is normalized to the Renilla luciferase activity. A decrease in the normalized luciferase activity in this compound-treated cells compared to LPS-stimulated control cells indicates inhibition of the NF-κB pathway.
Signaling Pathway: Inhibition of NF-κB Signaling
Caption: Inhibition of the NF-κB signaling pathway by neoagarooligosaccharides.
Other Biological Activities
Preliminary studies suggest that this compound and other neoagarooligosaccharides may also possess α-glucosidase inhibitory activity, indicating potential applications in managing type 2 diabetes. However, more research is needed to establish specific IC50 values and the precise mechanism of action for this compound.
Experimental Protocol: α-Glucosidase Inhibition Assay
Objective: To evaluate the inhibitory effect of this compound on α-glucosidase activity.
Methodology:
-
Reagents:
-
α-glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (pH 6.8)
-
This compound solutions of varying concentrations
-
Acarbose (positive control)
-
Sodium carbonate (to stop the reaction)
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of this compound solution or control.
-
Add 100 µL of α-glucosidase solution in phosphate buffer.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of sodium carbonate solution.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] * 100
Conclusion and Future Directions
This compound exhibits a remarkable range of biological activities that make it a promising candidate for various applications in the pharmaceutical and cosmetic industries. Its superior moisturizing and potential skin-whitening properties are of particular interest for dermatological and cosmeceutical product development. Furthermore, its antioxidant and anti-inflammatory effects, mediated through the Nrf2 and NF-κB pathways respectively, suggest therapeutic potential for conditions associated with oxidative stress and inflammation.
Future research should focus on elucidating the precise molecular mechanisms of action, including the identification of direct protein targets and the determination of specific IC50 values for various enzymatic activities. In vivo studies and clinical trials are warranted to validate the efficacy and safety of this compound for its proposed applications. The development of efficient and scalable methods for the production of high-purity this compound will also be crucial for its successful commercialization.
References
neoagarobiose CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of neoagarobiose, a disaccharide derived from agar, with a focus on its physicochemical properties, biological activities, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in drug development and related fields.
Core Properties of this compound
This compound is the fundamental repeating unit of agarose, a major component of agar from red algae.[1] It is a disaccharide with significant interest due to its various biological activities.
| Property | Value | Reference |
| CAS Number | 484-58-2 | [1][2] |
| Molecular Formula | C₁₂H₂₀O₁₀ | [1][2] |
| Molecular Weight | 324.28 g/mol | [1][2] |
| Melting Point | 207-208 °C | [2] |
Biological Activities and Mechanisms of Action
This compound and related neoagarooligosaccharides (NAOs) exhibit a range of biological effects, making them promising candidates for various applications in the pharmaceutical and cosmetic industries.
The role of this compound in skin whitening is a subject of conflicting reports in scientific literature. An early study reported that this compound whitened B16 murine melanoma cells and demonstrated low cytotoxicity, suggesting its potential as a dual-action moisturizing and whitening agent.[3][4]
However, a more recent study found that while neoagarotetraose (NA4) and neoagarohexaose (NA6) exhibited in vitro skin-whitening activity, this compound (NA2) did not show a similar effect. This study suggests that the whitening activity of agar-derived sugars may be dependent on the degree of polymerization, with larger oligosaccharides being more effective.
The proposed mechanism for the whitening effect of NAOs is the inhibition of melanin synthesis. This is achieved by reducing the activity of tyrosinase, a key enzyme in melanogenesis.
Neoagarooligosaccharides have demonstrated significant anti-inflammatory effects. Studies on neoagarotetraose (NA4), a closely related compound, have shown that it can suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
The anti-inflammatory mechanism is believed to be mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. NA4 has been shown to inhibit the phosphorylation of p38 MAPK, ERK, and the p65 subunit of NF-κB, leading to a reduction in the expression of inducible nitric oxide synthase (iNOS) and pro-inflammatory cytokines such as TNF-α and IL-6.
Putative Anti-inflammatory Signaling Pathway of Neoagarooligosaccharides
References
- 1. This compound as a novel moisturizer with whitening effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 3. Odd-Numbered Agaro-Oligosaccharides Produced by α-Neoagaro-Oligosaccharide Hydrolase Exert Antioxidant Activity in Human Dermal Fibroblasts [mdpi.com]
- 4. Research progress on peptides that inhibit melanin synthesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Neoagarobiose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoagarobiose, a disaccharide derived from agarose, is a molecule of significant interest in the pharmaceutical and biotechnology sectors. Composed of a β-D-galactopyranose unit linked to a 3,6-anhydro-L-galactose residue, its unique structure underpins a range of reported biological activities, including potential applications in drug delivery and formulation. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for its effective utilization in research and product development. This technical guide provides a comprehensive overview of the available data and methodologies for characterizing the solubility and stability of this compound.
Solubility of this compound
The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. While specific quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature, its general solubility profile can be inferred from its structure as a polar disaccharide.
Data Presentation: Solubility of this compound
| Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Temperature (°C) |
| Water | Soluble | Data not available | 25 |
| Ethanol | Sparingly soluble to insoluble | Data not available | 25 |
| Methanol | Sparingly soluble to insoluble | Data not available | 25 |
| Dimethyl Sulfoxide (DMSO) | Likely soluble | Data not available | 25 |
Stability of this compound
The chemical stability of this compound is a crucial factor for its storage, handling, and application, especially in pharmaceutical formulations where degradation can lead to loss of efficacy and the formation of potentially harmful byproducts. Stability is influenced by factors such as temperature, pH, and the presence of enzymes.
Data Presentation: Stability Profile of this compound
| Condition | Effect on Stability | Degradation Products |
| Thermal | Degradation is expected at elevated temperatures, typical for oligosaccharides. | Data not available |
| pH | Susceptible to hydrolysis under acidic and alkaline conditions. | D-galactose and 3,6-anhydro-L-galactose |
| Enzymatic | Hydrolyzed by specific enzymes like α-neoagarobiose hydrolase. | D-galactose and 3,6-anhydro-L-galactose |
| Storage | Recommended storage at -20°C for long-term stability. | Data not available |
Note: Specific degradation kinetics and shelf-life data for this compound are not extensively reported. The information provided is based on the general chemical properties of oligosaccharides and enzymatic degradation pathways.
Experimental Protocols
Determination of Aqueous Solubility
This protocol outlines a general method for determining the solubility of this compound in an aqueous buffer.
Experimental Workflow: Solubility Determination
Caption: Workflow for determining the aqueous solubility of this compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C, 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the supernatant by centrifugation at high speed or by filtration through a suitable membrane filter (e.g., 0.22 µm).
-
Quantification: Accurately dilute the clear supernatant and quantify the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).
-
Calculation: Calculate the solubility in units of g/L or mg/mL.
Stability Indicating Method and Forced Degradation Studies
This protocol is based on the principles outlined in the ICH Q1A (R2) guidelines to assess the stability of this compound under various stress conditions.[1]
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Develop a Stability-Indicating Method: Develop and validate a chromatographic method (e.g., HPLC with UV/RID or Mass Spectrometry detection) that can separate this compound from its potential degradation products.
-
Acid and Base Hydrolysis:
-
Treat a solution of this compound with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) at room temperature and an elevated temperature (e.g., 60°C).
-
Monitor the degradation over time.
-
-
Oxidative Degradation:
-
Treat a solution of this compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Monitor the degradation over time.
-
-
Thermal Degradation:
-
Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60°C, 80°C).
-
Monitor the degradation over time.
-
-
Photostability:
-
Expose a solid sample and a solution of this compound to light conditions as specified in ICH guideline Q1B.
-
Analyze for any degradation.
-
-
Analysis: At each time point, neutralize the samples (for acid and base hydrolysis) and analyze all stressed samples using the validated stability-indicating method to determine the percentage of degradation and identify the major degradation products.
Enzymatic Pathways Involving this compound
This compound is a key intermediate in the enzymatic degradation of agarose, a major component of agar from red seaweed. Understanding these pathways is crucial for its biotechnological production and for comprehending its fate in biological systems.
Enzymatic Production of this compound from Agarose
The production of this compound from agarose is typically a two-step enzymatic process involving endo- and exo-type β-agarases.[2]
Signaling Pathway: Enzymatic Production of this compound
Caption: Enzymatic pathway for the production of this compound from agarose.
Description:
-
Endo-β-agarase Action: Endo-β-agarases randomly cleave the β-1,4-glycosidic bonds within the agarose polymer chain, releasing a mixture of neoagarooligosaccharides (NAOS) of varying lengths, such as neoagarotetraose (NA4) and neoagarohexaose (NA6).[2]
-
Exo-β-agarase Action: Exo-β-agarases act on the non-reducing ends of the NAOS, sequentially cleaving off disaccharide units of this compound.[2]
Enzymatic Degradation of this compound
This compound can be further hydrolyzed into its constituent monosaccharides by the enzyme α-neoagarobiose hydrolase.[3][4]
Signaling Pathway: Enzymatic Degradation of this compound
Caption: Enzymatic degradation pathway of this compound.
Description:
α-Neoagarobiose hydrolase specifically catalyzes the hydrolysis of the α-1,3-glycosidic linkage in this compound, releasing D-galactose and 3,6-anhydro-L-galactose.[3][4] This enzymatic step is crucial in the complete breakdown of agarose by microorganisms.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While specific quantitative data remains a key area for further experimental investigation, the provided protocols and pathway diagrams offer a robust framework for researchers and drug development professionals. A comprehensive characterization of these fundamental physicochemical properties will be instrumental in unlocking the full potential of this compound in various scientific and industrial applications.
References
- 1. scribd.com [scribd.com]
- 2. Enhanced production of this compound from agar with Corynebacterium glutamicum producing exo‐type and endo‐type β‐agarases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of this compound from agar through a dual-enzyme and two-stage hydrolysis strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of a Novel α-Neoagarobiose Hydrolase Capable of Preparation of Medium- and Long-Chain Agarooligosaccharides [frontiersin.org]
The Discovery and Scientific Journey of Neoagarobiose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoagarobiose, a disaccharide derived from the enzymatic hydrolysis of agar, has emerged as a molecule of significant interest in the fields of cosmetics, food science, and pharmacology. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, alongside detailed experimental protocols and quantitative data on its biological activities. The document elucidates its enzymatic production, its role as an anti-melanogenesis and anti-inflammatory agent, and its function as an α-glucosidase inhibitor. Key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its mechanisms of action and production processes.
Discovery and Historical Background
The journey of this compound discovery is intrinsically linked to the structural elucidation of agar, a complex polysaccharide from red algae. The pioneering work of Japanese chemist Choji Araki in the mid-20th century was fundamental to understanding the building blocks of agar. In 1956, Araki and Arai successfully isolated and characterized a novel crystalline disaccharide from the enzymatic hydrolysates of agar.[1] They named this new sugar This compound and determined its structure to be 3-O-3′,6′-anhydro-α-L-galactopyranosyl-D-galactose.[1] This discovery was a crucial step in defining the "neo-" series of agar-derived oligosaccharides, which are characterized by a 3,6-anhydro-L-galactose at the non-reducing end. Prior to this, in 1957, the same research group had isolated and named neoagarotetraose, a tetrasaccharide composed of two repeating units of this compound.
The enzymatic nature of this discovery was also significant. The use of enzymes to break down agar into its constituent oligosaccharides paved the way for more controlled and specific hydrolysis methods compared to harsh acid treatments. This enzymatic approach has been refined over the decades, leading to the development of efficient biotechnological processes for the production of this compound and other neoagarooligosaccharides (NAOSs).
Enzymatic Production of this compound
The primary method for producing this compound is through the enzymatic hydrolysis of agar or its purified component, agarose. This process typically involves a two-stage reaction utilizing different types of β-agarases.
Stage 1: Liquefaction In the initial stage, an endo-type β-agarase is used to liquefy the agar gel at an elevated temperature. This enzyme randomly cleaves the β-1,4-glycosidic bonds within the agarose polymer, generating a mixture of neoagarooligosaccharides of varying lengths, such as neoagarohexaose (NA6) and neoagarotetraose (NA4).[2]
Stage 2: Saccharification The resulting mixture of neoagarooligosaccharides is then treated with an exo-type β-agarase. This enzyme specifically cleaves the β-1,4-glycosidic bonds from the non-reducing end of the oligosaccharide chains, releasing this compound as the final product.[2] Some exo-type β-agarases can directly hydrolyze agarose to this compound.[3]
A further enzymatic step can be employed to break down this compound into its constituent monosaccharides, D-galactose and 3,6-anhydro-L-galactose, using an α-neoagarobiose hydrolase.[4]
Caption: Enzymatic production pathway of this compound from agar/agarose.
Biological Activities and Mechanisms of Action
This compound exhibits a range of biological activities with potential applications in the pharmaceutical and cosmetic industries.
Anti-Melanogenesis Activity
This compound has been reported to have a whitening effect and acts as an anti-melanogenesis reagent.[5][6] Melanogenesis, the process of melanin production, is regulated by several signaling pathways. While specific quantitative data for this compound is limited, the general mechanism of melanogenesis inhibition often involves the downregulation of key enzymes like tyrosinase.
The primary signaling pathway in melanogenesis is the cyclic AMP (cAMP) pathway. Binding of α-melanocyte-stimulating hormone (α-MSH) to its receptor (MC1R) activates adenylyl cyclase, leading to an increase in intracellular cAMP. This activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB upregulates the expression of the microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression. MITF then promotes the transcription of tyrosinase (TYR), tyrosinase-related protein 1 (TRP1), and tyrosinase-related protein 2 (TRP2), the key enzymes responsible for melanin synthesis. Inhibitors of melanogenesis can act at various points in this pathway.
Caption: A simplified diagram of the cAMP-mediated melanogenesis signaling pathway.
Anti-Inflammatory Activity
Neoagarooligosaccharides have demonstrated anti-inflammatory properties. Studies on neoagarotetraose, a larger oligosaccharide containing this compound units, have shown that it can suppress the inflammatory response in lipopolysaccharide (LPS)-stimulated macrophages. This effect is mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
MAPK and NF-κB Signaling Pathways in Inflammation:
-
NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cytokines (e.g., TNF-α, IL-6) and inducible nitric oxide synthase (iNOS).
-
MAPK Pathway: The MAPK family includes kinases such as p38, JNK, and ERK. Inflammatory stimuli can activate these pathways, leading to the phosphorylation and activation of downstream transcription factors that also contribute to the expression of pro-inflammatory genes.
Neoagarooligosaccharides are thought to exert their anti-inflammatory effects by inhibiting the phosphorylation of IκB and the activation of MAPK pathway components, thereby preventing the nuclear translocation of NF-κB and reducing the production of inflammatory mediators.
Caption: Inhibition of NF-κB and MAPK signaling pathways by neoagarooligosaccharides.
α-Glucosidase Inhibition
This compound and other neoagarooligosaccharides have been shown to inhibit α-glucosidase, an enzyme located in the brush border of the small intestine that is responsible for breaking down disaccharides and oligosaccharides into monosaccharides for absorption. By inhibiting this enzyme, this compound can delay the digestion and absorption of carbohydrates, leading to a reduction in postprandial blood glucose levels. This makes it a potential candidate for the management of type 2 diabetes.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activities of this compound and related compounds.
Table 1: α-Glucosidase and α-Amylase Inhibition by Neoagarooligosaccharides
| Compound | Concentration | α-Glucosidase Inhibition (%) | α-Amylase Inhibition (%) | Reference |
| This compound | 10 mg/mL | 35.3 | ≤15 (at 1 mg/mL) | [1] |
| Neoagarotetraose | 10 mg/mL | 33.2 | ≤15 (at 1 mg/mL) | [1] |
| Neoagarohexaose | 10 mg/mL | 17.0 | ≤15 (at 1 mg/mL) | [1] |
| Neoagarooligosaccharide Mixture | 10 mg/mL | 42.3 | Not specified | [1] |
| Acarbose (positive control) | Not specified | IC50 = 4.40 ± 0.05 µM | IC50 = 2.92 ± 0.02 µM | [7] |
Table 2: Anti-Melanogenesis Activity of Related Compounds (for reference)
| Compound | Assay | IC50 Value | Reference |
| Kojic Acid | Mushroom Tyrosinase Inhibition | 0.032 ± 0.004 mg/mL | [8] |
| 4,4'-dihydroxybiphenyl | Melanin Content Reduction in B16 Melanoma Cells | Not specified (effective suppression) | [9] |
| 2-hydroxytyrosol | Mushroom Tyrosinase Inhibition | 13.0 µmol/L | [10] |
Experimental Protocols
Enzymatic Production of this compound
This protocol describes a two-stage enzymatic hydrolysis of agar to produce this compound.
Materials:
-
Agar powder
-
Endo-type β-agarase (e.g., AgaA)
-
Exo-type β-agarase (e.g., AgaB)
-
Tris-HCl buffer (pH 7.0)
-
Heating and stirring apparatus
-
Centrifuge
-
Thin-Layer Chromatography (TLC) system
Procedure:
-
Liquefaction:
-
Prepare a 1% (w/v) agar solution in 50 mM Tris-HCl buffer (pH 7.0).
-
Heat the solution with stirring until the agar is completely dissolved.
-
Cool the solution to the optimal temperature for the endo-type β-agarase (e.g., 40°C).
-
Add the endo-type β-agarase and incubate for a specified time (e.g., 2 hours) to produce neoagarooligosaccharides.
-
-
Saccharification:
-
Cool the reaction mixture to the optimal temperature for the exo-type β-agarase (e.g., 30°C).
-
Add the exo-type β-agarase and incubate for a longer duration (e.g., 6 hours) to hydrolyze the neoagarooligosaccharides into this compound.
-
-
Analysis:
-
Monitor the reaction progress and analyze the final products using Thin-Layer Chromatography (TLC).
-
Caption: Experimental workflow for the two-stage enzymatic production of this compound.
In Vitro α-Glucosidase Inhibition Assay
This protocol outlines a colorimetric assay to determine the α-glucosidase inhibitory activity of a test compound.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Test compound (e.g., this compound)
-
Sodium carbonate (Na2CO3)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution (e.g., 5 mM in phosphate buffer).
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 80 µL of 0.2 M Na2CO3 solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Anti-Melanogenesis Assay in B16F10 Melanoma Cells
This protocol describes a cell-based assay to evaluate the effect of a test compound on melanin production.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
α-Melanocyte-stimulating hormone (α-MSH)
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
Sodium hydroxide (NaOH)
-
Cell culture plates
-
Spectrophotometer
Procedure:
-
Seed B16F10 cells in a cell culture plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound in the presence of α-MSH (to stimulate melanogenesis) for a specified period (e.g., 72 hours).
-
After incubation, wash the cells with PBS and lyse them with a NaOH solution.
-
Measure the absorbance of the cell lysates at 475 nm to quantify the melanin content.
-
Determine the cell viability using a separate assay (e.g., MTT assay) to ensure that the observed reduction in melanin is not due to cytotoxicity.
Conclusion
The discovery of this compound by Choji Araki marked a significant milestone in carbohydrate chemistry and the understanding of agar's structure. Since then, research has unveiled its potential in various applications, driven by its unique biological activities. The efficient enzymatic production methods developed for this compound make it an accessible compound for further investigation. Its demonstrated anti-melanogenesis, anti-inflammatory, and α-glucosidase inhibitory properties position it as a promising candidate for development in the cosmetic, nutraceutical, and pharmaceutical industries. This technical guide provides a foundational understanding for researchers and professionals seeking to explore the potential of this intriguing disaccharide. Further research is warranted to fully elucidate the specific molecular mechanisms underlying its biological effects and to translate its potential into tangible applications.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Production of this compound from agar through a dual-enzyme and two-stage hydrolysis strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of a Novel this compound-Producing GH42 β-Agarase, AgaJ10, from Gayadomonas joobiniege G7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of a Novel α-Neoagarobiose Hydrolase Capable of Preparation of Medium- and Long-Chain Agarooligosaccharides [frontiersin.org]
- 5. This compound | 484-58-2 | ON29863 | Biosynth [biosynth.com]
- 6. Enhanced production of this compound from agar with Corynebacterium glutamicum producing exo‐type and endo‐type β‐agarases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 8. Melanogenesis Inhibitory Activity, Chemical Components and Molecular Docking Studies of Prunus cerasoides Buch.-Ham. D. Don. Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of melanogenic activity by 4,4'-dihydroxybiphenyl in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tyrosinase activity ic50: Topics by Science.gov [science.gov]
Spectroscopic Fingerprinting of Neoagarobiose: A Technical Guide to NMR and IR Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize neoagarobiose, a disaccharide with significant potential in the pharmaceutical and cosmeceutical industries. By leveraging Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, researchers can elucidate the unique structural features of this compound, ensuring its purity and facilitating its application in drug development and other scientific endeavors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of this compound. Both ¹H and ¹³C NMR are instrumental in confirming the identity and purity of this compound.
¹H NMR Spectral Data
| Proton | Predicted Chemical Shift (δ) ppm | Predicted Coupling Constant (J) Hz |
| H-1 (α-anomer of reducing Gal) | ~5.2 | ~3.5 |
| H-1 (β-anomer of reducing Gal) | ~4.6 | ~8.0 |
| H-1' (non-reducing AHG) | ~5.0 | Not applicable |
| Other non-anomeric protons | 3.2 - 4.5 | - |
Note: Predicted values are based on data from analogous structures in the literature. Actual values may vary depending on experimental conditions.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides a distinct signal for each carbon atom in this compound. The chemical shifts of the anomeric carbons are highly characteristic and are crucial for confirming the presence of the this compound structure.[1] Resonances around 93 ppm and 97 ppm are indicative of the α and β anomeric forms of the galactose residue at the reducing end of neoagarooligosaccharides.[1]
| Carbon | Chemical Shift (δ) ppm |
| C-1 (α-anomer of reducing Gal) | ~93.0 |
| C-1 (β-anomer of reducing Gal) | ~97.0 |
| C-1' (non-reducing AHG) | ~98.0 |
| Other non-anomeric carbons | 60 - 80 |
Note: Chemical shifts are based on published data for neoagarooligosaccharides and may vary slightly based on experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in this compound. The spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific chemical bonds.
IR Spectral Data
The IR spectrum of this compound is expected to show strong absorptions related to hydroxyl (O-H) and carbon-hydrogen (C-H) stretching, as well as complex vibrations in the fingerprint region that are characteristic of its carbohydrate structure. The presence of a band around 930 cm⁻¹ is indicative of the 3,6-anhydro-L-galactose unit.
| Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H stretching | 3600 - 3200 (broad) |
| C-H stretching | 3000 - 2800 |
| C-O-C stretching (glycosidic bond) | ~1150 and ~1070 |
| C-O-C stretching (3,6-anhydro bridge) | ~930 |
| Fingerprint Region (C-O, C-C stretching, C-O-H bending) | 1200 - 700 |
Note: These assignments are based on the known spectral features of agarose and other related carbohydrates.
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.5 mL of deuterium oxide (D₂O).
-
Lyophilize the sample to remove any residual H₂O and redissolve in 0.5 mL of fresh D₂O. This step is repeated 2-3 times to minimize the HOD signal.
-
Transfer the final solution to a 5 mm NMR tube.
Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.
-
Solvent suppression techniques (e.g., presaturation) should be employed to attenuate the residual HOD signal.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
-
2D NMR (for complete structural elucidation):
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within each sugar residue.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for determining the glycosidic linkage.
-
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the this compound sample to remove any moisture.
-
Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Procedure:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Acquire the sample spectrum.
-
The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Visualized Workflows
Caption: Workflow for NMR spectroscopic analysis of this compound.
Caption: Workflow for IR spectroscopic analysis of this compound.
References
A Technical Guide to the Structural Distinctions Between Neoagarobiose and Agarobiose
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the core structural differences between the disaccharides neoagarobiose and agarobiose. Derived from the marine polysaccharide agarose, these molecules, while compositionally similar, exhibit distinct structural arrangements that profoundly influence their biological activities and potential therapeutic applications. This document provides a comprehensive comparison, detailed experimental methodologies for their preparation and analysis, and visual representations of their enzymatic synthesis.
Core Structural Differences and Physicochemical Properties
This compound and agarobiose are both disaccharides with the molecular formula C₁₂H₂₀O₁₀ and a molecular weight of 324.28 g/mol . Their fundamental distinction lies in the glycosidic linkage connecting their constituent monosaccharides, which arises from the differential enzymatic cleavage of their parent polysaccharide, agarose.
Agarose is a linear polysaccharide composed of repeating units of D-galactose and 3,6-anhydro-L-galactopyranose. The enzymatic hydrolysis of agarose by specific agarases yields either this compound or agarobiose.
-
Agarobiose is produced by the action of α-agarase , which cleaves the α-1,3 glycosidic bond in agarose. The resulting disaccharide is formally named 3,6-anhydro-4-O-β-D-galactopyranosyl-L-galactose .
-
This compound is generated through the enzymatic activity of β-agarase , which targets the β-1,4 glycosidic bond in agarose. Its systematic name is 3-O-(3,6-anhydro-α-L-galactopyranosyl)-D-galactose .
This difference in linkage results in distinct chemical structures, as illustrated below.
Table 1: Comparison of Physicochemical Properties of this compound and Agarobiose
| Property | This compound | Agarobiose |
| Molecular Formula | C₁₂H₂₀O₁₀ | C₁₂H₂₀O₁₀ |
| Molecular Weight | 324.28 g/mol | 324.28 g/mol |
| Melting Point | 207-208 °C[1] | Not available in searched literature |
| Solubility | Reported to have high hygroscopic ability | Freely soluble (300 g/L at 25 °C, calculated) |
| Enzymatic Origin | β-agarase | α-agarase |
| Glycosidic Linkage | α-1,3 | β-1,4 |
| Biological Activity | Moisturizing and whitening effects on skin cells[1][2] | Anticariogenic activity against Streptococcus mutans |
Experimental Protocols
This section provides detailed methodologies for the enzymatic synthesis and structural characterization of this compound and agarobiose.
Enzymatic Production of this compound from Agarose
This protocol outlines the production of this compound using a recombinant β-agarase.
Materials:
-
Agarose (low melting point)
-
Recombinant β-agarase (e.g., from Bacillus sp.)
-
Tris-HCl buffer (50 mM, pH 7.5)
-
Deionized water
-
Heating plate with magnetic stirrer
-
Incubator shaker
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Substrate Preparation: Prepare a 1% (w/v) agarose solution by dissolving 1 g of low melting point agarose in 100 mL of 50 mM Tris-HCl buffer (pH 7.5). Heat the solution to boiling with constant stirring until the agarose is completely dissolved.
-
Enzymatic Hydrolysis: Cool the agarose solution to 40-50 °C. Add β-agarase to the solution at a final concentration of 10 U/g of agarose. Incubate the mixture in a shaker at 40-50 °C for 24 hours with gentle agitation (150 rpm).
-
Enzyme Inactivation: Terminate the reaction by heating the mixture at 100 °C for 10 minutes.
-
Clarification: Centrifuge the reaction mixture at 10,000 x g for 20 minutes to remove any insoluble material.
-
Purification: The supernatant containing this compound and other neoagarooligosaccharides can be further purified using gel filtration chromatography (e.g., Bio-Gel P-2).
-
Lyophilization: Freeze-dry the purified this compound fractions to obtain a white powder.
Enzymatic Production of Agarobiose from Agarose
This protocol describes the synthesis of agarobiose using α-agarase.
Materials:
-
Agarose
-
α-agarase (e.g., from Alteromonas sp.)
-
Phosphate buffer (50 mM, pH 7.0)
-
Deionized water
-
Heating plate with magnetic stirrer
-
Incubator shaker
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Substrate Preparation: Prepare a 1% (w/v) agarose solution in 50 mM phosphate buffer (pH 7.0) as described in section 2.1.
-
Enzymatic Hydrolysis: Cool the agarose solution to 35-40 °C. Add α-agarase to a final concentration of 5 U/g of agarose. Incubate the reaction at 37 °C for 48 hours with gentle shaking.
-
Enzyme Inactivation: Stop the reaction by boiling the mixture for 10 minutes.
-
Clarification: Centrifuge the hydrolysate at 10,000 x g for 20 minutes.
-
Purification: Purify the resulting agarobiose from the supernatant using size-exclusion chromatography.
-
Lyophilization: Lyophilize the purified fractions to obtain agarobiose as a solid.
Structural Analysis by NMR Spectroscopy
This protocol provides a general procedure for the structural elucidation of disaccharides using ¹H and ¹³C NMR.
Materials:
-
Purified disaccharide (this compound or agarobiose)
-
Deuterium oxide (D₂O, 99.9%)
-
NMR tubes (5 mm)
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified disaccharide in 0.5 mL of D₂O. Filter the solution through a small glass wool plug directly into a clean NMR tube to remove any particulate matter.
-
¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a spectral width of 10-12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy: Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.
-
2D NMR Spectroscopy: For complete structural assignment, acquire two-dimensional NMR spectra, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings within each monosaccharide unit, and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to identify long-range couplings across the glycosidic bond, confirming the linkage position.
-
Data Analysis: Process and analyze the spectra using appropriate software to assign all proton and carbon chemical shifts and confirm the structure of the disaccharide.
Analysis by Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol outlines the analysis of disaccharides using ESI-MS to confirm their molecular weight.
Materials:
-
Purified disaccharide solution (in water or a volatile buffer)
-
Methanol or acetonitrile (HPLC grade)
-
Formic acid or ammonium acetate (for enhancing ionization)
-
Mass spectrometer with an ESI source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the disaccharide (approximately 10-50 µM) in a solvent suitable for ESI, such as a 50:50 mixture of water and methanol with 0.1% formic acid (for positive ion mode) or 10 mM ammonium acetate (for negative ion mode).
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Mass Spectrometry: Acquire mass spectra in either positive or negative ion mode. In positive ion mode, expect to observe sodiated adducts [M+Na]⁺. In negative ion mode, deprotonated molecules [M-H]⁻ or adducts with anions from the buffer may be observed.
-
Data Analysis: Analyze the resulting mass spectrum to confirm the presence of an ion corresponding to the expected molecular weight of the disaccharide (324.28 Da).
Visualizing the Enzymatic Pathways
The distinct enzymatic pathways leading to the formation of this compound and agarobiose from agarose can be visualized to better understand their structural origins.
Caption: Enzymatic production of agarobiose and this compound from agarose.
This diagram illustrates the divergent pathways for the enzymatic degradation of agarose. α-Agarase specifically hydrolyzes the α-1,3 glycosidic bonds to yield agarobiose, while β-agarase targets the β-1,4 glycosidic bonds, resulting in the formation of this compound. This fundamental difference in enzymatic specificity is the root of the structural isomerism between these two important disaccharides.
References
Methodological & Application
Enzymatic Synthesis of Neoagarobiose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoagarobiose (NA2), a disaccharide derived from agarose, has garnered significant interest in the pharmaceutical and cosmetic industries due to its promising biological activities, including anti-melanogenesis and moisturizing effects.[1][2] This document provides detailed protocols for the enzymatic synthesis of this compound from agar or agarose using β-agarases. The methodologies described herein are based on established research, offering robust procedures for laboratory-scale production.
Introduction
Agarose, a major component of agar from red algae, is a linear polysaccharide composed of repeating units of D-galactose and 3,6-anhydro-L-galactose, linked by alternating α-1,3 and β-1,4-glycosidic bonds.[1] The enzymatic hydrolysis of the β-1,4-glycosidic bonds in agarose by β-agarases yields neoagarooligosaccharides (NAOSs), with this compound being the fundamental repeating unit.[3][4] The production of high-purity this compound is crucial for its application in drug development and other biomedical research. Enzymatic synthesis offers a specific and efficient alternative to chemical hydrolysis methods.
This application note details two primary strategies for the enzymatic synthesis of this compound: a two-stage hydrolysis approach employing both endo- and exo-type β-agarases, and a single-enzyme method using a specific exolytic β-agarase.
Key Concepts and Workflow
The enzymatic conversion of agarose to this compound generally follows a two-step process, which can be achieved through a coordinated enzymatic reaction.
Figure 1: General workflow for the enzymatic synthesis of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from various published protocols for the enzymatic synthesis of this compound.
Table 1: Comparison of Different Enzymatic Synthesis Strategies
| Enzyme(s) | Substrate & Concentration | Key Reaction Conditions | Product Yield | Reference |
| Endo-type β-agarase (DagA) & Exo-type β-agarase (EXB3) | 40 g/L Agar | Two-stage hydrolysis | High conversion | [1][4] |
| Endo-type β-agarase (AgaA) & Exo-type β-agarase (AgaB) | 10 g/L Agar | Two-stage hydrolysis | Near complete conversion | [5][6] |
| Exolytic GH50A β-agarase | 0.4% (w/v) Agarose | pH 7.5, 35°C, 4 h, with 5 mM MnSO₄ and 10 mM TCEP | ~54% from agarose | [7][8] |
| Exo-type β-agarase (EXB3) alone | Agarose | - | NA2 as a major product | [1] |
Table 2: Optimal Conditions for β-Agarases
| Enzyme | Optimal pH | Optimal Temperature (°C) | Stability | Reference |
| DagA | 7.0 | 40 | - | [1][2] |
| GH50A β-agarase | 7.5 | 35 | Stable up to 35°C; pH 7.0-9.0 | [7][8] |
Table 3: Kinetic Parameters of GH50A β-Agarase
| Parameter | Value |
| Km | 26.5 mg/mL |
| Vmax | 16.9 U/mg |
| Kcat | 25.2 s⁻¹ |
| Kcat/Km | 1.2 x 10⁵ s⁻¹ M⁻¹ |
| Reference:[7] |
Experimental Protocols
Protocol 1: Two-Stage Hydrolysis using Endo- and Exo-type β-Agarases
This protocol is adapted from methodologies employing a sequential enzymatic reaction to first liquefy the agar and then hydrolyze the resulting oligosaccharides to this compound.[5][6]
Materials:
-
Agar
-
Endo-type β-agarase (e.g., AgaA)
-
Exo-type β-agarase (e.g., AgaB)
-
Tris-HCl buffer (50 mM, pH 7.0)
-
Deionized water
Equipment:
-
Shaking incubator or water bath
-
Centrifuge
-
Lyophilizer (optional)
-
Chromatography system (e.g., Bio-Gel P-2 or Sephadex G-10 column)
Procedure:
Stage 1: Liquefaction of Agar
-
Prepare a 1% (w/v) agar solution by dissolving 1 g of agar in 100 mL of 50 mM Tris-HCl buffer (pH 7.0).
-
Heat the solution to boiling to completely dissolve the agar, then cool to the optimal temperature for the endo-type β-agarase (e.g., 50°C for AgaA).
-
Add the endo-type β-agarase to the agar solution. The enzyme concentration should be optimized, but a starting point is 10-20 µg/mL.
-
Incubate the reaction mixture at the optimal temperature with gentle shaking for 12 hours.[6] This step will hydrolyze the agar into a mixture of neoagarooligosaccharides (NAOSs).
Stage 2: Saccharification to this compound
-
After the liquefaction stage, adjust the temperature of the reaction mixture to the optimal temperature for the exo-type β-agarase (e.g., 50°C for AgaB).
-
Add the exo-type β-agarase to the mixture of NAOSs.
-
Incubate for an additional 12 hours with gentle shaking to convert the NAOSs into this compound.[6]
Product Purification:
-
Terminate the enzymatic reaction by heating the mixture at 100°C for 10 minutes.
-
Centrifuge the solution to remove any insoluble material.
-
The supernatant containing this compound can be concentrated by lyophilization.
-
Purify the this compound from the concentrated supernatant using size-exclusion chromatography (e.g., Bio-Gel P-2 column).[7]
Protocol 2: Single-Enzyme Synthesis using Exolytic GH50A β-Agarase
This protocol utilizes a specific exolytic β-agarase that can directly produce this compound from agarose.[7][8]
Materials:
-
Low-melting-point agarose
-
Recombinant exolytic GH50A β-agarase
-
Tris-HCl buffer (20 mM, pH 7.5)
-
Manganese sulfate (MnSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Deionized water
Equipment:
-
Shaking incubator or water bath
-
Centrifuge
-
Lyophilizer
-
Size-exclusion chromatography system (e.g., Bio-Gel P-2 column)
Procedure:
Enzymatic Reaction:
-
Prepare a 0.4% (w/v) agarose solution in 20 mM Tris-HCl buffer (pH 7.5). Heat to dissolve and then cool to 35°C.
-
To enhance enzyme activity, add MnSO₄ to a final concentration of 5 mM and TCEP to a final concentration of 10 mM.[7]
-
Add the purified recombinant GH50A β-agarase to the agarose solution at a concentration of 20 µg/mL.[7][8]
-
Incubate the reaction mixture at 35°C for 4 hours with gentle agitation.[7][8]
Product Purification:
-
Stop the reaction by boiling the mixture for 10 minutes.
-
Lyophilize the reaction mixture to obtain a dried powder.
-
Dissolve the powder in a minimal amount of deionized water.
-
Apply the dissolved sample to a Bio-Gel P-2 size-exclusion chromatography column to separate the this compound from higher molecular weight oligosaccharides and unreacted substrate.[7]
-
Collect the fractions containing pure this compound, which can be identified using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[7]
Analytical Methods
β-Agarase Activity Assay (DNS Method) The activity of β-agarase can be determined by measuring the release of reducing sugars using the 3,5-dinitrosalicylic acid (DNS) method.[1][2][7]
-
Mix 25 µL of the enzyme-containing supernatant with 975 µL of 0.2% agarose in 50 mM Tris-HCl buffer (pH 7.0).[1][2]
-
Stop the reaction by adding 1 mL of DNS reagent.
-
Boil the mixture for 10 minutes, then cool.
-
Measure the absorbance at 540 nm.
-
One unit (U) of enzyme activity is defined as the amount of enzyme required to liberate 1 µmol of reducing galactose per minute under the specified conditions.[1]
Visualization of Experimental Workflow
Figure 2: Detailed experimental workflow for this compound synthesis and purification.
References
- 1. Enhanced production of this compound from agar with Corynebacterium glutamicum producing exo‐type and endo‐type β‐agarases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced production of this compound from agar with Corynebacterium glutamicum producing exo‐type and endo‐type β‐agarases - ProQuest [proquest.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Production of this compound from agar through a dual-enzyme and two-stage hydrolysis strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization and Application of a Recombinant Exolytic GH50A β-Agarase from Cellvibrio sp. KY-GH-1 for Enzymatic Production of this compound from Agarose - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TLC Analysis in Neoagarobiose Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the use of Thin-Layer Chromatography (TLC) in the monitoring and analysis of neoagarobiose purification. This compound, a disaccharide derived from agarose, is of significant interest for its moisturizing and anti-melanogenesis properties. TLC offers a rapid, simple, and cost-effective method to qualitatively and semi-quantitatively assess the enzymatic hydrolysis of agar or agarose and monitor the subsequent purification of this compound.
Introduction to TLC in this compound Analysis
Thin-Layer Chromatography is a fundamental separation technique used to identify compounds in a mixture. In the context of this compound production, TLC is instrumental for:
-
Monitoring Enzymatic Hydrolysis: Tracking the conversion of agarose into smaller neoagarooligosaccharides (NAOS), including neoagarotetraose (NA4), neoagarohexaose (NA6), and the final product, this compound (NA2).
-
Assessing Purity: Evaluating the effectiveness of purification steps by visualizing the presence of starting material, intermediates, and impurities alongside the desired this compound.
-
Optimizing Reaction Conditions: Quickly analyzing multiple reaction aliquots to determine optimal enzyme concentration, temperature, and incubation time.
The principle of separation is based on the differential partitioning of the analytes between a stationary phase (typically silica gel) and a mobile phase (a solvent mixture). Polar molecules, like sugars, have a strong affinity for the polar stationary phase and thus move slower up the plate, resulting in a lower Retention Factor (Rf).
Experimental Protocols
Protocol for TLC Analysis of Enzymatic Hydrolysis
This protocol details the steps for monitoring the production of this compound from agarose using β-agarase.
Materials:
-
TLC developing chamber
-
Capillary tubes or micropipette for spotting
-
Enzyme reaction mixture (e.g., agarose hydrolyzed by β-agarase)
-
This compound standard (if available)
-
Mobile Phase: n-butanol : acetic acid : water (2:1:1, v/v/v)[3]
-
Visualization Reagent: 10% (v/v) sulfuric acid in ethanol[1][2]
-
Hot plate or oven
Procedure:
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) approximately 1 cm from the bottom of the TLC plate. Mark the positions for sample application.
-
Sample Application: Using a capillary tube or micropipette, carefully spot small aliquots (1-2 µL) of the enzymatic reaction mixture, taken at different time points (e.g., 0, 1, 2, 6, 12, 24 hours), onto the origin. If available, spot a this compound standard for comparison.
-
Chamber Equilibration: Pour the mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Close the lid and let it equilibrate for at least 15-20 minutes.
-
Chromatogram Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the origin line is above the solvent level. Close the lid and allow the solvent front to ascend the plate.
-
Drying: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.
-
Visualization:
-
Analysis: Analyze the chromatogram. The appearance of new spots over time indicates the formation of hydrolysis products. This compound, being a smaller and generally less polar oligosaccharide than its precursors, will have a higher Rf value. Compare the Rf value of the product spot with the standard to confirm its identity.
Alternative TLC Systems
While the n-butanol/acetic acid/water system is common, other systems can be employed based on the specific separation needs.
| Mobile Phase Composition | Ratio (v/v/v) | Notes | Reference |
| n-butanol : acetic acid : water | 3:2:2 | Offers slightly different selectivity for oligosaccharides. | [1][2] |
| Chloroform : methanol : acetic acid | 3:3:1 | Used for separating various agarase hydrolysis products. | [4] |
An alternative visualization agent is the thymol-sulfuric acid reagent, which can also be effective for visualizing sugars.[3]
Data Presentation and Interpretation
TLC provides qualitative and semi-quantitative data. For more precise quantification, techniques like TLC-densitometry or image analysis software (e.g., ImageJ) would be required to measure spot intensity and area.[5]
Calculation of Retention Factor (Rf)
The Rf value is a key parameter for compound identification. It is calculated as:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Rf values are characteristic for a specific compound in a given TLC system but can be influenced by experimental conditions. Therefore, running a standard alongside the sample on the same plate is crucial for reliable identification.[6]
Representative Data Summary
The following table illustrates how data from a TLC analysis of a this compound purification process could be summarized. The purity is estimated based on the visual intensity of the this compound spot relative to other spots.
| Purification Step | Sample Description | Observed Rf of Target | Estimated Purity (%) (Visual) | Notes |
| 1 | Crude Hydrolysate (24h) | 0.45 | 40% | Multiple spots observed, including higher molecular weight oligosaccharides near the origin. |
| 2 | Post-Activated Carbon | 0.45 | 65% | Reduction in baseline impurities and some higher oligosaccharides. |
| 3 | Gel Chromatography (Fraction 5) | 0.46 | >95% | A single, prominent spot corresponding to the this compound standard. |
| 4 | Standard | This compound | 0.45 | - |
Note: Rf values are illustrative and can vary.
Visualization of Workflows and Pathways
Experimental Workflow for TLC Analysis
The following diagram outlines the general workflow for preparing and analyzing samples during this compound purification.
Caption: Workflow for TLC analysis of this compound purification.
Enzymatic Degradation Pathway of Agarose
This diagram illustrates the stepwise enzymatic breakdown of agarose into this compound.
Caption: Enzymatic pathway of agarose degradation to this compound.
References
- 1. Frontiers | Characterization of a Novel α-Neoagarobiose Hydrolase Capable of Preparation of Medium- and Long-Chain Agarooligosaccharides [frontiersin.org]
- 2. Characterization of a Novel α-Neoagarobiose Hydrolase Capable of Preparation of Medium- and Long-Chain Agarooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separation and quantification of neoagaro-oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: Quantification of Neoagarobiose using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of neoagarobiose. This compound, a disaccharide derived from agarose, has garnered significant interest in the pharmaceutical and food industries for its potential biological activities, including anti-obesity and anti-diabetic effects.[1] Accurate and reliable quantification of this compound is crucial for research, development, and quality control purposes. This document outlines the complete workflow from sample preparation by enzymatic hydrolysis of agar to HPLC analysis and method validation according to the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a fundamental unit of neoagarooligosaccharides (NAOS), produced by the enzymatic hydrolysis of agar or agarose. Unlike agarobiose, the repeating unit of agarose, this compound possesses a 3,6-anhydro-L-galactose at the non-reducing end. The growing evidence of its bioactive properties necessitates robust analytical methods for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of oligosaccharides due to its high resolution and sensitivity. This application note details an HPLC method coupled with Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD), common detectors for non-chromophoric compounds like sugars.[2]
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
Agar, high purity
-
β-agarase enzyme
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Tris-HCl buffer
-
0.45 µm syringe filters
Sample Preparation: Enzymatic Hydrolysis of Agar
This protocol describes the laboratory-scale production of this compound from agar.
-
Agar Solution Preparation: Prepare a 0.3% (w/v) agar solution in a suitable buffer (e.g., Tris-HCl, pH 8.5). Heat the solution in a boiling water bath for 10 minutes to completely dissolve the agar.
-
Enzymatic Hydrolysis: Cool the agar solution to the optimal temperature for the β-agarase (e.g., 45°C). Add the β-agarase to the cooled solution (e.g., 100 U/g of agar).
-
Incubation: Incubate the mixture with shaking for a specified duration (e.g., 20-24 hours) to achieve complete hydrolysis to this compound. The reaction can be monitored over time by taking aliquots for HPLC analysis.
-
Enzyme Inactivation: Stop the enzymatic reaction by heating the solution at 100°C for 10 minutes.
-
Clarification: Centrifuge the hydrolysate to remove any insoluble components.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.
HPLC Instrumentation and Conditions
The following HPLC conditions are recommended for the quantification of this compound.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Asahipak NH2P-50 4E (250 x 4.6 mm, 5 µm) or equivalent amino-based column |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40°C |
| Injection Volume | 10-20 µL |
| Detector | Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) |
| Run Time | Approximately 15-20 minutes |
Standard Curve Preparation
-
Prepare a stock solution of this compound standard in the mobile phase at a concentration of 10 mg/mL.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards ranging from approximately 0.05 mg/mL to 5 mg/mL.
-
Inject each standard in triplicate and record the peak area.
-
Plot a calibration curve of peak area versus concentration and determine the linearity by calculating the coefficient of determination (R²).
HPLC Method Validation
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3][4]
Validation Parameters and Acceptance Criteria
| Parameter | Method | Acceptance Criteria |
| Specificity | Analyze blank (mobile phase), placebo (hydrolyzed matrix without this compound), and standard solution. | No interfering peaks at the retention time of this compound. |
| Linearity | Analyze a minimum of five concentrations across the specified range. | Coefficient of determination (R²) ≥ 0.999. |
| Range | The range should be established based on the linearity, accuracy, and precision data. | Typically 80-120% of the target concentration. |
| Accuracy | Perform recovery studies by spiking a known amount of this compound standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be within 98-102%. |
| Precision | - Repeatability (Intra-day): Analyze a minimum of six replicate injections of the same sample on the same day. - Intermediate Precision (Inter-day): Analyze the same sample on different days, with different analysts, or on different equipment. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S). | Signal-to-noise ratio of approximately 3:1. |
| Limit of Quantification (LOQ) | Based on the standard deviation of the response and the slope of the calibration curve (LOQ = 10 * σ/S). | Signal-to-noise ratio of approximately 10:1; with acceptable precision and accuracy. |
| Robustness | Deliberately vary method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results. | RSD should remain within acceptable limits. |
-
σ = Standard deviation of the response (can be estimated from the y-intercept of the regression line)
-
S = Slope of the calibration curve
Data Presentation
The quantitative data for a typical HPLC method validation for this compound is summarized below.
Table 1: HPLC System and Operating Conditions
| Parameter | Value |
| Column | Asahipak NH2P-50 4E (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (65:35) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detector | RID |
| Injection Volume | 10 µL |
| Retention Time of this compound | ~ 8.5 min |
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (R²) | 0.9995 |
| Range (mg/mL) | 0.1 - 2.5 |
| Accuracy (% Recovery) | 99.2 - 101.5% |
| Precision (RSD) | |
| - Repeatability | < 1.5% |
| - Intermediate Precision | < 2.0% |
| LOD (mg/mL) | 0.03 |
| LOQ (mg/mL) | 0.1 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow from agar to the quantification of this compound.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound. The protocol for sample preparation through enzymatic hydrolysis is effective for liberating this compound from agar. Adherence to the outlined method validation parameters will ensure the accuracy, precision, and reliability of the analytical results, making this method highly suitable for quality control and research applications in the pharmaceutical and related industries.
References
Application Notes and Protocols for In Vitro Antioxidant Activity Assay of Neoagarobiose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoagarobiose, a disaccharide derived from agar, is a member of the neoagarooligosaccharides (NAOS) family. While interest in the bioactive properties of NAOS is growing, the in vitro antioxidant activity of purified this compound presents a nuanced profile. Current scientific literature indicates that this compound itself possesses minimal direct free-radical scavenging activity. However, its role as a precursor to more active compounds and its ability to modulate cellular antioxidant pathways are of significant interest.
These application notes provide a comprehensive overview of the in vitro antioxidant activity of this compound, detailing its indirect antioxidant effects through the activation of the Nrf2 signaling pathway and providing protocols for relevant antioxidant assays.
Direct vs. Indirect Antioxidant Activity of this compound
It is crucial to distinguish between direct and indirect antioxidant mechanisms when evaluating this compound:
-
Direct Antioxidant Activity: This refers to the ability of a compound to directly neutralize free radicals by donating an electron or hydrogen atom. Studies have shown that purified this compound and mixtures of even-numbered neoagarooligosaccharides (like this compound and neoagarotetraose) exhibit no significant direct antioxidant activity in common chemical assays such as the DPPH radical scavenging assay and hydrogen peroxide (H₂O₂) scavenging assays[1][2]. In one study, a mixture of this compound and neoagarotetraose (NAO24) demonstrated less than 20% H₂O₂-scavenging activity[1][2].
-
Indirect Antioxidant Activity: This involves the modulation of cellular signaling pathways that lead to the upregulation of endogenous antioxidant enzymes and cytoprotective genes. Neoagarooligosaccharides, as a class, have been shown to exert their antioxidant effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.
Furthermore, odd-numbered agaro-oligosaccharides, which can be produced from the enzymatic hydrolysis of this compound, have demonstrated direct H₂O₂-scavenging capabilities[1][2]. This suggests that the bioactivity of this compound may be mediated through its metabolic derivatives.
Quantitative Data Summary
The following table summarizes the available quantitative data on the in vitro antioxidant activity of this compound and related compounds. It is important to note the general lack of significant direct scavenging activity for this compound itself.
| Compound/Mixture | Assay | IC₅₀ / % Scavenging | Reference |
| This compound (NA2) | DPPH | No significant activity | [3] |
| Neoagarotetraose (NA4) | DPPH | No significant activity | [3] |
| Neoagarohexaose (NA6) | DPPH | No significant activity | [3] |
| This compound & Neoagarotetraose (NAO24) | H₂O₂ Scavenging | < 20% scavenging | [1][2] |
| Odd-numbered agaro-oligosaccharides (AO13) | H₂O₂ Scavenging | 25.0% at 1 mg/mL, 35.3% at 2 mg/mL, 44.0% at 4 mg/mL | [1][2] |
Signaling Pathway: Nrf2 Activation by Neoagarooligosaccharides
Neoagarooligosaccharides have been demonstrated to activate the Nrf2 signaling pathway, a cornerstone of the cellular antioxidant defense system. The activation of this pathway by NAOS leads to the transcription of a suite of antioxidant and cytoprotective genes.
Caption: Nrf2 Signaling Pathway Activation by Neoagarooligosaccharides.
Experimental Workflow for In Vitro Antioxidant Assays
The following diagram illustrates a general workflow for assessing the in vitro antioxidant capacity of a sample like this compound.
Caption: General workflow for in vitro antioxidant activity assessment.
Experimental Protocols
The following are detailed protocols for common in vitro antioxidant assays. While this compound may show low activity in these direct scavenging assays, these methods are fundamental for a comprehensive evaluation of any potential antioxidant properties of related compounds or derivatives.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
This compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.
-
Sample Preparation: Prepare a stock solution of this compound in distilled water or a suitable buffer. Create a series of dilutions from the stock solution (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mg/mL). Prepare similar dilutions for the positive control.
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the sample or standard solution at different concentrations.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol to 100 µL of the sample solvent.
-
For the control, add 100 µL of the DPPH solution to 100 µL of the sample solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentration.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a blue-green color. Antioxidants reduce the ABTS•⁺, causing a loss of color that is measured spectrophotometrically.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate Buffered Saline (PBS) or ethanol
-
This compound
-
Positive control (e.g., Trolox, Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•⁺ Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical.
-
Preparation of ABTS•⁺ Working Solution: Dilute the stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.
-
Assay:
-
Add 20 µL of the sample or standard solution at different concentrations to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•⁺ working solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation:
-
Calculate the percentage of ABTS•⁺ scavenging activity using the same formula as for the DPPH assay.
-
Determine the IC₅₀ value from a plot of scavenging activity versus concentration.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
This compound
-
Standard (e.g., Ferrous sulfate, FeSO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample and Standard Preparation: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using FeSO₄ (e.g., 100 to 2000 µM).
-
Assay:
-
Add 20 µL of the sample, standard, or blank (solvent) to the wells of a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation:
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
Determine the FRAP value of the samples from the standard curve and express the results as Fe²⁺ equivalents (e.g., µM Fe²⁺/mg of sample).
-
Hydrogen Peroxide (H₂O₂) Scavenging Assay
Principle: This assay measures the ability of a sample to scavenge hydrogen peroxide. The remaining H₂O₂ is quantified spectrophotometrically.
Materials:
-
Hydrogen peroxide (40 mM)
-
Phosphate buffer (50 mM, pH 7.4)
-
This compound
-
Positive control (e.g., Ascorbic acid)
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Reagents: Prepare a 40 mM solution of H₂O₂ in 50 mM phosphate buffer (pH 7.4).
-
Sample Preparation: Prepare a stock solution of this compound and a series of dilutions in phosphate buffer.
-
Assay:
-
To 2 mL of each sample or standard dilution, add 1 mL of the 40 mM H₂O₂ solution.
-
The control contains 2 mL of phosphate buffer and 1 mL of H₂O₂ solution.
-
The blank contains the sample dilution in phosphate buffer without H₂O₂.
-
-
Incubation: Incubate the solutions for 10 minutes at room temperature.
-
Measurement: Measure the absorbance of the solutions at 230 nm against the blank.
-
Calculation:
-
The percentage of H₂O₂ scavenging is calculated as: % Scavenging = [(A_control - A_sample) / A_control] * 100
-
Determine the IC₅₀ value.
-
Conclusion
The in vitro antioxidant activity of this compound is primarily attributed to its ability to upregulate endogenous antioxidant defense mechanisms through the Nrf2 signaling pathway, rather than direct radical scavenging. Researchers investigating the antioxidant potential of this compound should consider employing cell-based assays to assess its indirect antioxidant effects, in addition to the standard chemical assays to confirm its low direct scavenging activity. The provided protocols serve as a foundational guide for conducting a thorough in vitro evaluation of the antioxidant properties of this compound and its derivatives.
References
Application Notes and Protocols: Neoagarobiose in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of neoagarobiose, a disaccharide derived from agarose, in cell culture-based research. This compound and other neoagarooligosaccharides (NAOSs) have garnered significant interest in the pharmaceutical and cosmetic industries due to their diverse biological activities. These notes are intended to guide researchers in exploring the potential of this compound in various cellular models.
Applications of this compound in Cell Culture
This compound exhibits a range of biological effects that can be investigated in vitro. Key applications include:
-
Anti-inflammatory Research: this compound and related NAOSs have been shown to possess anti-inflammatory properties.[1][2][3][4][5] They can modulate inflammatory responses in cell lines such as RAW264.7 macrophages by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2] These effects are often mediated through the modulation of signaling pathways like the mitogen-activated protein kinase (MAPK) pathway.[1]
-
Antioxidant and Cytoprotective Studies: NAOSs have demonstrated antioxidant activity by scavenging reactive oxygen species (ROS) and protecting cells from oxidative stress-induced damage.[1][6][7] In human dermal fibroblasts (HDFs), for instance, certain agar-derived oligosaccharides have been shown to increase cell viability and reduce intracellular ROS levels under oxidative stress conditions induced by hydrogen peroxide (H₂O₂).[6]
-
Dermatological and Cosmetic Science: this compound has been identified as a novel moisturizer with skin-whitening effects.[5][8][9] In cell culture models, such as Melan-a mouse melanocytes, NAOSs have been observed to reduce melanin synthesis and inhibit tyrosinase activity without significant cytotoxicity.[10]
-
Metabolic Disease Research: There is emerging evidence for the role of NAOSs in combating obesity and diabetes.[1][5] In vitro studies have shown that NAOSs can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.[10] While much of the anti-obesity research has been conducted in vivo, cell culture models of adipocytes and hepatocytes can be employed to investigate the cellular mechanisms of action.[1][5]
-
Prebiotic and Gut Microbiome Studies: Although primarily an in vivo application, the prebiotic potential of agar-derived oligosaccharides can be initially screened using in vitro co-culture models of probiotic bacteria and intestinal epithelial cells.[2][3]
Quantitative Data Summary
The following tables summarize quantitative data from studies on neoagarooligosaccharides. It is important to note that some studies use mixtures of NAOSs, and the specific contribution of this compound may vary.
Table 1: Anti-inflammatory Effects of Agar-derived Oligosaccharides on LPS-induced RAW264.7 Macrophages
| Treatment | Concentration | Effect | Reference |
| ι-carrageenan oligosaccharides | Not Specified | Inhibition of NO, ROS, IL-6, and TNF-α production | [1] |
| Agaro-oligosaccharides (AOS) | Not Specified | Inhibition of NO, PGE₂, TNF-α, IL-1β, and IL-6 | [2] |
Table 2: Antioxidant Effects of Oligosaccharides on Human Dermal Fibroblasts (HDFs) under H₂O₂-induced Oxidative Stress
| Treatment | Concentration (µg/mL) | Cell Viability Increase | Intracellular ROS Decrease | Reference |
| AO13 (mixture of l-AHG and agarotriose) | 100 | 56.0% | 93.4% (of stressed cells) | [6] |
| AO13 | 200 | 66.6% | 86.4% (of stressed cells) | [6] |
| AO13 | 400 | 73.2% | 65.5% (of stressed cells) | [6] |
| NAO24 (mixture of this compound and neoagarotetraose) | 100 - 400 | No significant improvement | No significant effect | [6] |
Note: AO13 showed more potent antioxidant effects than the neoagarooligosaccharide mixture NAO24 in this particular study.[6]
Table 3: Effects of Neoagarooligosaccharides on Melanin Synthesis and Tyrosinase Activity in Melan-a Cells
| Treatment | Concentration (µg/mL) | Melanin Synthesis Reduction | Tyrosinase Activity Inhibition | Reference |
| NAOSs (NA2, NA4, NA6) | up to 2,000 | Significant reduction | Consistent decrease | [10] |
| NA4 and NA6 mixture | Not Specified | Strongest effect | Highest inhibition | [10] |
Experimental Protocols
Protocol for Assessing Anti-inflammatory Activity in RAW264.7 Macrophages
This protocol is designed to evaluate the ability of this compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.
Materials:
-
RAW264.7 cells (ATCC TIB-71)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent System
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Prepare stock solutions of this compound in sterile PBS or cell culture medium.
-
Remove the old medium from the wells and replace it with fresh medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100, 200 µg/mL) for 1-2 hours. Include a vehicle control (medium with the same amount of solvent used for this compound).
-
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control group (cells with medium only) and a positive control group (cells with LPS only).
-
Nitric Oxide Measurement (Griess Assay):
-
After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Part II of Griess Reagent) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite. Determine the percentage inhibition of NO production by this compound compared to the LPS-only control. A cell viability assay (e.g., MTT or WST-1) should be performed in parallel to ensure that the observed effects are not due to cytotoxicity.
Protocol for Evaluating Antioxidant Activity in Human Dermal Fibroblasts (HDFs)
This protocol assesses the cytoprotective and ROS-scavenging effects of this compound against hydrogen peroxide (H₂O₂)-induced oxidative stress.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
DMEM/F12 (3:1) medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
MTT or WST-1 cell viability assay kit
-
96-well cell culture plates (clear for viability, black for ROS)
Procedure:
-
Cell Culture: Grow HDFs in DMEM/F12 (3:1) supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ environment.[6]
-
Cell Seeding: Seed HDFs in 96-well plates at an appropriate density and allow them to attach overnight.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 24 hours.
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined toxic concentration of H₂O₂ (e.g., 200 µM) for a specified duration (e.g., 2-4 hours).
-
Cell Viability Assay:
-
After H₂O₂ exposure, remove the medium and perform an MTT or WST-1 assay according to the manufacturer's instructions.
-
Measure the absorbance to determine cell viability.
-
-
Intracellular ROS Measurement:
-
For ROS measurement, after H₂O₂ exposure, wash the cells with warm PBS.
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader.
-
-
Data Analysis: Compare the cell viability and ROS levels in this compound-treated cells to the H₂O₂-only treated control.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway: MAPK Inhibition in Anti-inflammatory Response
Caption: this compound inhibits the LPS-induced MAPK signaling pathway.
Experimental Workflow: Anti-inflammatory Assay
Caption: Workflow for assessing the anti-inflammatory effect of this compound.
Logical Relationship: Production of this compound from Agar
Caption: Enzymatic production of this compound from agar.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Neoagarooligosaccharide Hydrolase BpGH117 from a Human Gut Bacterium Bacteroides plebeius - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and Application of a Recombinant Exolytic GH50A β-Agarase from Cellvibrio sp. KY-GH-1 for Enzymatic Production of this compound from Agarose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-obesity effect of Neoagaro-oligosaccharides with overweight and obese subjects: a 16-week, randomized, double-blind, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Enhanced production of this compound from agar with Corynebacterium glutamicum producing exo‐type and endo‐type β‐agarases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | 484-58-2 | ON29863 | Biosynth [biosynth.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Neoagarobiose in Anti-Inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoagarobiose, a disaccharide derived from agarose, has emerged as a promising bioactive compound in the field of anti-inflammatory research. Studies have demonstrated its potential to mitigate inflammatory responses, primarily by modulating key signaling pathways involved in the inflammatory cascade. These application notes provide a comprehensive overview of the anti-inflammatory properties of this compound, detailed experimental protocols for its investigation, and a summary of its effects on various inflammatory markers.
Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting critical signaling pathways, particularly in the context of lipopolysaccharide (LPS)-induced inflammation in macrophage models like RAW264.7 cells. The primary mechanisms of action include:
-
Inhibition of NF-κB Signaling Pathway: this compound has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[1][2][3]
-
Suppression of MAPK Signaling Pathway: The compound also attenuates the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including p38, ERK, and JNK, which are upstream regulators of inflammatory responses.[1][2][3]
-
Downregulation of Pro-inflammatory Mediators: By inhibiting the NF-κB and MAPK pathways, this compound leads to a significant reduction in the production and expression of key inflammatory molecules such as:
Data Presentation: Efficacy of Neoagaro-oligosaccharides
The anti-inflammatory effects of neoagaro-oligosaccharides, including this compound and its polymers, have been quantified in various studies. The following tables summarize the inhibitory effects on key inflammatory markers in LPS-stimulated RAW264.7 macrophages.
Table 1: Inhibition of Nitric Oxide (NO) Production by Neoagaro-oligosaccharides
| Neoagaro-oligosaccharide | Concentration (µg/mL) | % Inhibition of NO Production (Approx.) | Reference |
| This compound (NA2) | 250 | ~20% | [4] |
| Neoagarotetraose (NA4) | 250 | ~50% | [4] |
| Neoagarohexaose (NA6) | 250 | ~40% | [4] |
Table 2: Reduction of Pro-inflammatory Cytokine Secretion by Neoagarotetraose
| Cytokine | Concentration (µg/mL) | % Reduction in Protein Level (Approx.) | Reference |
| TNF-α | 500 | ~50% | [2][5] |
| IL-6 | 500 | ~60% | [2][5] |
Table 3: Downregulation of Pro-inflammatory Gene Expression by Neoagarotetraose
| Gene | Concentration (µg/mL) | Fold Change Reduction (Approx.) | Reference |
| TNF-α mRNA | 500 | From 10-fold to 6-fold | [2] |
| IL-6 mRNA | 500 | From 6-fold to 3-fold | [2] |
Experimental Protocols
Herein are detailed protocols for investigating the anti-inflammatory effects of this compound in a cell-based model.
Protocol 1: In Vitro Anti-inflammatory Activity in LPS-stimulated RAW264.7 Macrophages
Objective: To evaluate the inhibitory effect of this compound on the production of nitric oxide and pro-inflammatory cytokines in murine macrophages.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for TNF-α and IL-6
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates (for NO assay) or 24-well plates (for cytokine assays) at an appropriate density and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 62.5, 125, 250, 500 µg/mL) for 2 hours.[2]
-
Inflammation Induction: Stimulate the cells with LPS (100 ng/mL) for 16-24 hours.[2][4] Include a negative control (cells only) and a positive control (cells + LPS).
-
Nitric Oxide (NO) Assay:
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess Reagent.
-
Measure the absorbance at 540 nm. The concentration of nitrite is proportional to the NO production.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Protocol 2: Western Blot Analysis of iNOS and COX-2 Expression
Objective: To determine the effect of this compound on the protein expression of iNOS and COX-2.
Materials:
-
Treated cell lysates from Protocol 1
-
Protein extraction buffer (RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Protein Extraction: Lyse the treated cells with protein extraction buffer and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against iNOS, COX-2, and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system. The intensity of the bands will indicate the level of protein expression.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways modulated by this compound and the general workflow for its in vitro evaluation.
Caption: this compound inhibits LPS-induced inflammation via MAPK and NF-κB pathways.
Caption: In vitro workflow for evaluating the anti-inflammatory effects of this compound.
References
- 1. Neoagaro-oligosaccharide monomers inhibit inflammation in LPS-stimulated macrophages through suppression of MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Neoagaro-oligosaccharide monomers inhibit inflammation in LPS-stimulated macrophages through suppression of MAPK and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pertanika.upm.edu.my [pertanika.upm.edu.my]
Application Notes and Protocols: Tyrosinase Inhibition Assay Using Neoagarobiose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosinase is a copper-containing enzyme that plays a critical role in the biosynthesis of melanin, the primary pigment responsible for coloration in skin, hair, and eyes.[1] The enzymatic cascade initiated by tyrosinase converts the amino acid L-tyrosine into dopaquinone, a precursor for both eumelanin (brown-black pigment) and pheomelanin (red-yellow pigment).[2] Overactivity of tyrosinase can lead to hyperpigmentation disorders such as melasma, age spots, and freckles.[3] Consequently, the inhibition of tyrosinase is a key strategy in the development of skin-whitening agents and treatments for hyperpigmentation in the cosmetic and pharmaceutical industries.[3]
Neoagarobiose, a disaccharide derived from agar, has been investigated for its potential biological activities, including moisturizing and whitening effects.[4][5] While some studies have shown that this compound can reduce melanin content in melanoma cell lines, other research indicates that longer-chain neoagarooligosaccharides, such as neoagarotetraose and neoagarohexaose, are more effective at inhibiting melanogenesis.[4][6][7] Direct evidence and quantitative data on the specific inhibitory effect of this compound on tyrosinase in a cell-free enzymatic assay are not yet firmly established.
These application notes provide a detailed protocol for evaluating the tyrosinase inhibitory potential of a test compound, using this compound as an example. The methodology described is a standard colorimetric assay using mushroom tyrosinase and L-DOPA as a substrate.
Principle of the Assay
This assay is based on the ability of tyrosinase to catalyze the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopachrome. The formation of dopachrome results in a colored product that can be measured spectrophotometrically at 475 nm. In the presence of a tyrosinase inhibitor, the rate of this reaction is reduced, leading to a decrease in absorbance. The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of a control reaction without the inhibitor.
Experimental Protocols
Materials and Reagents
-
Mushroom Tyrosinase (EC 1.14.18.1), ≥1000 units/mg solid
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound (Test Compound)
-
Kojic Acid (Positive Control Inhibitor)[8]
-
Sodium Phosphate Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
-
Pipettes and sterile, disposable tips
-
Sterile deionized water
Preparation of Reagents
-
Sodium Phosphate Buffer (0.1 M, pH 6.8):
-
Prepare solutions of 0.1 M monobasic sodium phosphate and 0.1 M dibasic sodium phosphate.
-
Mix the two solutions until the pH of the buffer reaches 6.8.
-
Store at 4°C.
-
-
Mushroom Tyrosinase Stock Solution (1000 U/mL):
-
Dissolve mushroom tyrosinase powder in cold sodium phosphate buffer to achieve a concentration of 1000 U/mL.
-
Prepare this solution fresh before each experiment and keep it on ice.
-
-
L-DOPA Stock Solution (10 mM):
-
Dissolve L-DOPA in sodium phosphate buffer to a final concentration of 10 mM.
-
This solution may be unstable and should be prepared fresh and protected from light.
-
-
Test Compound (this compound) Stock Solution (10 mg/mL):
-
Dissolve this compound in sodium phosphate buffer or DMSO to create a stock solution. Note the solvent used, as a solvent control will be necessary if using DMSO.
-
Prepare serial dilutions from this stock solution to test a range of concentrations.
-
-
Positive Control (Kojic Acid) Stock Solution (1 mM):
-
Dissolve Kojic Acid in sodium phosphate buffer to a final concentration of 1 mM.
-
Prepare serial dilutions from this stock to determine its IC50 value as a reference.
-
Assay Procedure
-
Plate Setup:
-
In a 96-well plate, add the following to the designated wells:
-
Blank Wells: 180 µL of sodium phosphate buffer.
-
Control Wells: 100 µL of sodium phosphate buffer + 20 µL of solvent (if the test compound is dissolved in a solvent like DMSO).
-
Positive Control Wells: 100 µL of sodium phosphate buffer + 20 µL of Kojic Acid solution at various concentrations.
-
Test Compound Wells: 100 µL of sodium phosphate buffer + 20 µL of this compound solution at various concentrations.
-
-
-
Enzyme Addition:
-
Add 40 µL of mushroom tyrosinase stock solution (1000 U/mL) to all wells except the Blank wells.
-
The total volume in these wells is now 160 µL.
-
Mix gently and incubate the plate at 37°C for 10 minutes.
-
-
Substrate Addition and Measurement:
-
To initiate the reaction, add 40 µL of L-DOPA stock solution (10 mM) to all wells.
-
The final volume in each well is 200 µL.
-
Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode, taking readings every minute for 20 minutes. Alternatively, take an initial reading (T=0) and a final reading after a 20-minute incubation at 37°C.
-
Data Analysis
-
Calculate the Rate of Reaction:
-
For kinetic measurements, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time graph (ΔAbs/min).
-
For endpoint measurements, calculate the change in absorbance (ΔAbs = Abs_final - Abs_initial).
-
-
Calculate the Percentage of Inhibition:
-
Use the following formula to calculate the percent inhibition for each concentration of the test compound and positive control: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Where V_control is the rate of reaction of the control well and V_sample is the rate of reaction in the presence of the test compound.
-
-
-
Determine the IC50 Value:
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value, which is the concentration of the inhibitor required to reduce tyrosinase activity by 50%, can be determined from the resulting dose-response curve using non-linear regression analysis.
-
Data Presentation
The following tables provide an example of how to structure the collected data for analysis, using Kojic Acid as a well-characterized tyrosinase inhibitor.[8]
Table 1: Example Data for Tyrosinase Inhibition by Kojic Acid
| Kojic Acid Conc. (µM) | Average Absorbance Change (ΔAbs) | % Inhibition |
| 0 (Control) | 0.850 | 0 |
| 5 | 0.680 | 20.0 |
| 10 | 0.510 | 40.0 |
| 15 | 0.400 | 52.9 |
| 20 | 0.315 | 62.9 |
| 25 | 0.238 | 72.0 |
Table 2: Summary of IC50 Values for Tyrosinase Inhibitors
| Compound | IC50 Value (µM) |
| Kojic Acid (Reference) | ~15.0 µM |
| This compound (Test) | To be determined |
Note: The IC50 value for Kojic Acid can vary depending on assay conditions.[9][10]
Visualizations
Experimental Workflow
Caption: Workflow for the tyrosinase inhibition screening assay.
Melanogenesis Signaling Pathway
Caption: Simplified signaling pathway of melanogenesis highlighting tyrosinase.
References
- 1. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 2. mdpi.com [mdpi.com]
- 3. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound as a novel moisturizer with whitening effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different Levels of Skin Whitening Activity among 3,6-Anhydro-l-galactose, Agarooligosaccharides, and Neoagarooligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Discovery of Novel Tyrosinase Inhibitors From Marine Cyanobacteria [frontiersin.org]
- 9. Variations in IC(50) values with purity of mushroom tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Note: High-Purity Separation of Neoagarobiose Using Gel Permeation Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neoagarobiose (NA2), a disaccharide derived from agar, exhibits significant potential in the pharmaceutical and cosmetic industries due to its moisturizing, anti-melanogenesis, and other biological activities.[1][2] Efficient purification of NA2 is critical for its application in research and product development. This application note provides a detailed protocol for the separation of this compound from an enzymatic hydrolysate of agar using gel permeation chromatography (GPC) with Bio-Gel P-2 media. The described method yields high-purity this compound suitable for downstream applications.
Introduction
Gel permeation chromatography (GPC), also known as size-exclusion chromatography (SEC), is a powerful technique for separating molecules based on their hydrodynamic volume in solution.[3][4] In this method, a sample is passed through a column packed with porous beads.[4] Larger molecules that are excluded from the pores elute first, while smaller molecules that can penetrate the pores have a longer retention time and elute later.[4][5] Bio-Gel P-2 is a polyacrylamide gel with a fractionation range of 100–1,800 Da, making it ideal for the separation of small oligosaccharides like this compound (molecular weight: 324.29 g/mol ).[6][7] This application note details the enzymatic hydrolysis of agar to produce this compound, followed by its purification using a Bio-Gel P-2 column.
Experimental Protocols
I. Enzymatic Production of this compound
This protocol describes the enzymatic hydrolysis of agar to produce a mixture of neoagarooligosaccharides (NAOS), including this compound. The process often involves a two-stage hydrolysis strategy using endo- and exo-type β-agarases for efficient conversion of agar into NA2.[8]
Materials:
-
Agar powder
-
Endo-type β-agarase (e.g., AgaA)[8]
-
Tris-HCl buffer (50 mM, pH 7.0)[1]
-
Water bath or incubator
Procedure:
-
Agar Solution Preparation: Prepare a 1-4% (w/v) agar solution in 50 mM Tris-HCl buffer (pH 7.0). Heat the solution to dissolve the agar completely and then cool it to the optimal temperature for the endo-type β-agarase (e.g., 40-50°C).[1][8]
-
First Stage Hydrolysis (Liquefaction): Add the endo-type β-agarase to the agar solution. Incubate the mixture for a specified period (e.g., 2 hours) to liquefy the agar and produce a mixture of neoagarooligosaccharides (NAOS) of varying lengths.[1][8]
-
Second Stage Hydrolysis (Saccharification): Cool the reaction mixture to the optimal temperature for the exo-type β-agarase (e.g., 30°C).[1] Add the exo-type β-agarase and incubate for an extended period (e.g., 6 hours) to hydrolyze the larger NAOS into this compound.[1]
-
Enzyme Inactivation: Terminate the enzymatic reaction by heating the mixture (e.g., at 100°C for 10 minutes).
-
Preparation for GPC: Centrifuge the hydrolysate to remove any insoluble material. The supernatant, containing this compound and other small molecules, is then concentrated and prepared for gel permeation chromatography.
II. Gel Permeation Chromatography for this compound Separation
This protocol details the purification of this compound from the enzymatic hydrolysate using a Bio-Gel P-2 column.
Materials:
-
Chromatography column (e.g., 1.8 x 150 cm)[11]
-
Elution buffer: Deionized water or 0.1 M Ammonium Bicarbonate (NH₄HCO₃)[1][11]
-
Fraction collector
-
Enzymatic hydrolysate (concentrated)
Procedure:
-
Gel Hydration and Column Packing:
-
Hydrate the Bio-Gel P-2 resin in the chosen elution buffer for at least 4 hours at room temperature.[10]
-
Carefully pack the hydrated gel into the chromatography column, avoiding the introduction of air bubbles.
-
Equilibrate the packed column by washing with at least two column volumes of the elution buffer.[10]
-
-
Sample Loading:
-
Dissolve the concentrated enzymatic hydrolysate in a minimal volume of the elution buffer.
-
Carefully apply the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Analysis of Fractions:
-
Analyze the collected fractions for the presence of this compound. This is typically done using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][11]
-
For TLC analysis, spot aliquots of each fraction onto a silica gel plate and develop with a suitable solvent system (e.g., isopropanol/water/ammonium hydroxide, 30:15:2, v/v/v). Visualize the spots by spraying with 10% sulfuric acid in ethanol followed by heating.[11][12]
-
Pool the fractions containing pure this compound.
-
-
Post-Purification Processing:
-
If using an ammonium bicarbonate buffer, remove the salt by lyophilization.
-
Lyophilize the pooled fractions to obtain pure this compound powder.
-
Data Presentation
The following tables summarize typical quantitative data obtained during the purification of this compound.
Table 1: Gel Permeation Chromatography Parameters for this compound Separation
| Parameter | Value | Reference |
| Chromatography Resin | Bio-Gel P-2 | [11] |
| Column Dimensions | 1.8 cm (ID) x 150 cm (L) | [11] |
| Elution Buffer | 0.1 M NH₄HCO₃ or Deionized Water | [1][11] |
| Flow Rate | 0.4 mL/min | [11] |
| Fraction Volume | 4 mL | [11] |
Table 2: Yield and Purity of this compound after Bio-Gel P-2 Chromatography
| Parameter | Value | Reference |
| Yield of this compound | 23.2% (from total NAOS) | [11] |
| Purity of this compound | > 97.0% | [13] |
Visualization
Experimental Workflow
The following diagram illustrates the overall workflow for the production and purification of this compound.
Caption: Workflow for this compound production and purification.
Conclusion
This application note provides a comprehensive and detailed protocol for the separation of this compound using gel permeation chromatography. The use of Bio-Gel P-2 resin offers an effective and reliable method for obtaining high-purity this compound from enzymatic hydrolysates of agar. The purified this compound can be utilized for various research and development purposes in the pharmaceutical and cosmetic fields, including studies on its moisturizing, whitening, and other biological effects.[2][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Neoagarooligosaccharide Hydrolase BpGH117 from a Human Gut Bacterium Bacteroides plebeius - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad.com [bio-rad.com]
- 5. Purification of monoterpenyl glycosides by gel-permeation and hydrophobic-interaction chromatography on polyacrylamide (Bio-Gel P-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic hydrolysis of agar: purification and characterization of this compound hydrolase and p-nitrophenyl alpha-galactoside hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Production of this compound from agar through a dual-enzyme and two-stage hydrolysis strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 10. bio-rad.com [bio-rad.com]
- 11. mdpi.com [mdpi.com]
- 12. Characterization of a Novel α-Neoagarobiose Hydrolase Capable of Preparation of Medium- and Long-Chain Agarooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Cytotoxicity of Neoagarobiose on Melanoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neoagarobiose, a disaccharide derived from agar, has garnered attention for its biological activities, including its moisturizing and whitening effects.[1][2] The primary mechanism behind its whitening effect on melanoma cells is the inhibition of tyrosinase, a key enzyme in melanin synthesis.[3][4] Notably, studies have consistently reported that this compound exhibits low cytotoxicity towards melanoma cells, making it an interesting candidate for applications where preserving cell viability is crucial.[1][2] One study indicated no observable cytotoxicity in immortalized mouse melanocytes at concentrations up to 2,000 μg/mL.[3] This document provides detailed application notes on the cytotoxic profile of this compound and standardized protocols for its assessment in melanoma cell lines.
Data Presentation
Currently, the scientific literature emphasizes the low cytotoxic profile of this compound on melanoma cells rather than providing specific IC50 values, which are typically calculated for compounds exhibiting significant dose-dependent cell killing. The available data indicates high cell viability even at substantial concentrations.
Table 1: Summary of this compound Cytotoxicity Data on Melanoma Cells
| Cell Line | Assay | Concentration | Observed Effect on Viability | Reference |
| B16 Murine Melanoma | Not specified | Not specified | Low cytotoxicity | [1][2] |
| B16F10 Murine Melanoma | Not specified | Up to 100 µg/mL | Not cytotoxic | |
| Immortalized Melan-a Mouse Melanocytes | Not specified | Up to 2,000 µg/mL | No observable cytotoxicity | [3] |
Experimental Protocols
To enable researchers to independently verify the cytotoxicity of this compound on their melanoma cell lines of interest, a detailed protocol for the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: MTT Assay for Cytotoxicity of this compound on Melanoma Cells
1. Materials:
-
This compound
-
Melanoma cell line (e.g., B16-F10, A375)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count melanoma cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in sterile PBS or culture medium.
-
Perform serial dilutions to obtain the desired test concentrations.
-
Remove the medium from the wells and add 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for this compound) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
3. Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
Visualization of Experimental Workflow
Caption: Workflow of the MTT cytotoxicity assay.
Signaling Pathways in Melanoma
While there is no direct evidence linking this compound to the modulation of specific cytotoxic signaling pathways in melanoma, understanding the key pathways that govern melanoma cell survival and proliferation is crucial for contextualizing its low cytotoxic effect. The two major pathways often dysregulated in melanoma are the MAPK/ERK and PI3K/AKT pathways.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. In a majority of melanoma cases, this pathway is constitutively active due to mutations in genes like BRAF and NRAS.
Caption: The MAPK/ERK pathway in melanoma.
PI3K/AKT Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another essential signaling network that promotes cell survival and growth. Its activation in melanoma is often a result of mutations in NRAS or loss of the tumor suppressor PTEN.
Caption: The PI3K/AKT pathway in melanoma.
Conclusion
The available evidence strongly suggests that this compound has minimal cytotoxic effects on melanoma cells. Its primary activity appears to be the modulation of melanogenesis. The provided protocols and background on melanoma signaling pathways offer a framework for researchers to further investigate the biological effects of this compound. Future studies could explore its potential synergistic effects with established cytotoxic agents or its impact on other cellular processes in melanoma beyond cytotoxicity and pigmentation.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Neoagarobiose Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic hydrolysis of agar or agarose to produce neoagarobiose.
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes involved in the enzymatic production of this compound?
A1: The enzymatic hydrolysis of agarose into this compound typically involves a combination of β-agarases. These are primarily categorized as:
-
Endo-type β-agarases: These enzymes randomly cleave the β-1,4-glycosidic bonds within the agarose chain, rapidly reducing the viscosity of the substrate and producing neoagarooligosaccharides (NAOS) of varying lengths, such as neoagarotetraose (NA4) and neoagarohexaose (NA6).[1][2]
-
Exo-type β-agarases: These enzymes act on the non-reducing ends of NAOS, sequentially releasing this compound (NA2) units.[2][3]
For complete hydrolysis to monosaccharides (D-galactose and 3,6-anhydro-L-galactose), an α-neoagarobiose hydrolase is required to break down the this compound.[4][5][6]
Q2: What is a two-stage hydrolysis strategy and why is it beneficial?
A2: A two-stage hydrolysis strategy is a common and effective method for maximizing this compound yield.[1][2][3] It involves:
-
Liquefaction Stage: The agar or agarose substrate is first treated with an endo-type β-agarase at a higher temperature (e.g., 40-50°C). This rapidly decreases the viscosity of the gel-like substrate, making it more accessible to the enzymes in the next stage.[2][3]
-
Saccharification Stage: The reaction is then cooled to the optimal temperature for an exo-type β-agarase (e.g., 30-35°C), which is added to hydrolyze the neoagarooligosaccharides produced in the first stage into the final product, this compound.[3]
This approach is beneficial because it addresses the physical state of the substrate and the different optimal conditions of the enzymes involved, leading to a more efficient and complete conversion.[2][3]
Troubleshooting Guide
Issue 1: Low or No this compound Yield
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reaction Conditions | Verify that the pH, temperature, and incubation time are optimal for the specific β-agarases being used. Deviations from the optimal conditions can significantly reduce enzyme activity and product yield.[7][8] |
| Enzyme Inactivity | Ensure enzymes have been stored correctly at the recommended temperature and in the appropriate buffer to maintain activity. Use enzymes within their expiration date. If possible, perform an activity assay on your enzyme stock.[7] |
| Presence of Inhibitors | Some metal ions or other chemical agents can inhibit agarase activity. Review the composition of your reaction mixture and consider purification of the substrate or enzyme if contamination is suspected.[9][10][11] |
| Incorrect Enzyme Combination | For efficient production of this compound, a combination of endo- and exo-type β-agarases is often necessary. Using only one type may result in incomplete hydrolysis.[2][3] |
| Substrate Issues | High substrate concentrations can sometimes lead to substrate inhibition.[12][13] Additionally, ensure the substrate is properly dissolved and accessible to the enzyme; a high-temperature liquefaction step can be critical.[2][3] |
Issue 2: Incomplete Hydrolysis (Presence of high molecular weight oligosaccharides)
| Possible Cause | Troubleshooting Steps |
| Insufficient Reaction Time | The hydrolysis reaction may not have been allowed to proceed to completion. Extend the incubation time and monitor the product formation at different time points.[7] |
| Suboptimal Exo-agarase Activity | The exo-type β-agarase may be inactive or have low activity. Verify the enzyme's activity and the reaction conditions (pH, temperature). Consider increasing the concentration of the exo-agarase. |
| Product Inhibition | High concentrations of the final product, this compound, or intermediate oligosaccharides can sometimes inhibit enzyme activity.[14] Consider strategies to remove the product as it is formed, or optimize the initial substrate concentration. |
Quantitative Data Summary
Table 1: Optimal Reaction Conditions for β-Agarases
| Enzyme/Strain | Type | Optimal pH | Optimal Temperature (°C) | Reference |
| AgaA (Marinimicrobium sp. H1) | Endo-type | - | High Temperature | [1] |
| AgaB (Marinimicrobium sp. H1) | Exo-type | - | - | [1] |
| DagA (Corynebacterium glutamicum) | Endo-type | 7.0 | 40 | [3] |
| EXB3 (Corynebacterium glutamicum) | Exo-type | - | 30 | [3] |
| GH50A β-agarase (Cellvibrio sp. KY-GH-1) | Exo-type | 7.5 | 35 | [15] |
| Aspergillus sydowii CBS593.65 (crude) | - | 6.0 | 40 | [9] |
| Bacillus subtilis | - | 8.0 | 40 | [16] |
| β-agarase (Vibrio natriegens) | - | 8.5 | 45 | [17] |
| Aga16B | Endo-type | 7.0 | 45 | [18] |
| Aga50D | - | 7.0 | 30 | [18] |
Table 2: Influence of Substrate Concentration on Enzyme Activity
| Observation | Explanation | Recommendation |
| Initially, increasing substrate concentration increases the reaction rate. | More substrate molecules are available to bind to the enzyme's active sites.[13][19] | Optimize substrate concentration to maximize the initial reaction velocity. |
| At a certain point, further increases in substrate concentration do not increase the reaction rate (saturation). | The enzyme's active sites are saturated with the substrate. The rate is now limited by the enzyme's turnover rate.[12][13] | For maximal product yield, operate at or near substrate saturation. |
| Very high substrate concentrations can sometimes lead to a decrease in reaction rate. | This phenomenon, known as substrate inhibition, can occur with some enzymes.[12] | If low yield is observed at high substrate concentrations, test a range of lower concentrations to identify the optimum. |
Experimental Protocols
Protocol 1: Two-Stage Enzymatic Hydrolysis of Agar for this compound Production
This protocol is a general guideline based on a two-stage hydrolysis strategy and should be optimized for your specific enzymes.[2][3]
-
Substrate Preparation:
-
Stage 1: Liquefaction:
-
Add the endo-type β-agarase to the substrate solution. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction at the optimal temperature for the endo-agarase (e.g., 40°C) for a predetermined time (e.g., 2 hours) with gentle agitation.[3] This step reduces the viscosity of the agar solution.
-
-
Stage 2: Saccharification:
-
Cool the reaction mixture to the optimal temperature for the exo-type β-agarase (e.g., 30°C).[3]
-
Add the exo-type β-agarase to the reaction mixture.
-
Incubate at the optimal temperature (e.g., 30°C) for an extended period (e.g., 6-12 hours) with gentle agitation to allow for the conversion of neoagarooligosaccharides to this compound.[3]
-
-
Reaction Termination:
-
Stop the reaction by boiling the mixture for 10 minutes to denature and inactivate the enzymes.[7]
-
-
Analysis:
Protocol 2: Purification of this compound
Following enzymatic hydrolysis, this compound can be purified from the reaction mixture.
-
Clarification:
-
Centrifuge the reaction mixture after termination to pellet any insoluble material. The supernatant contains the this compound.[7]
-
-
Removal of Salts and Impurities:
-
Activated carbon adsorption can be used to remove salts and other impurities from the supernatant.[20]
-
-
Chromatographic Separation:
Visualizations
Caption: Enzymatic degradation pathway of agarose.
Caption: Workflow for two-stage enzymatic hydrolysis.
References
- 1. Production of this compound from agar through a dual-enzyme and two-stage hydrolysis strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced production of this compound from agar with Corynebacterium glutamicum producing exo‐type and endo‐type β‐agarases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic hydrolysis of agar: purification and characterization of this compound hydrolase and p-nitrophenyl alpha-galactoside hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. benchchem.com [benchchem.com]
- 8. Optimization of enzymatic hydrolysis of cellulose extracted from bamboo culm for bioethanol production by Saccharomyces cerevisiae modified via CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Multi-Method Combined Screening of Agarase-Secreting Fungi from Sea Cucumber and Preliminary Analyses on Their Agarases and Agar-Oligosaccharide Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Untitled Document [ucl.ac.uk]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sjdfs.journals.ekb.eg [sjdfs.journals.ekb.eg]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. monash.edu [monash.edu]
- 20. Separation and quantification of neoagaro-oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of neoagarobiose in solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of neoagarobiose in solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by two main factors: enzymatic degradation and non-enzymatic degradation. Enzymatic degradation is caused by the presence of specific hydrolases that can cleave the glycosidic bond of this compound. Non-enzymatic degradation can occur under certain chemical and physical conditions, such as acidic pH and high temperatures.
Q2: What is the recommended method for long-term storage of this compound?
A2: For long-term storage, solid this compound should be stored at temperatures below -15°C in a tightly sealed container to keep it dry[1]. For aqueous stock solutions, it is recommended to prepare them in a buffer with a neutral to slightly alkaline pH (pH 7.0-9.0), filter-sterilize, and store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: Can I autoclave my this compound solution to sterilize it?
A3: Autoclaving is not recommended for sterilizing this compound solutions. The high temperatures and pressures of autoclaving can lead to thermal degradation and hydrolysis of the disaccharide. Filter sterilization using a 0.22 µm filter is the preferred method for sterilizing this compound solutions.
Q4: What are the typical degradation products of this compound?
A4: Enzymatic hydrolysis of this compound by α-neoagarobiose hydrolase yields D-galactose and 3,6-anhydro-L-galactose[2][3]. Under harsh acidic conditions and high temperatures, non-enzymatic degradation is expected to yield the same monosaccharides, and potentially other by-products such as furfurals, although specific studies on this compound are limited[4].
Troubleshooting Guides
Issue 1: My experimental results are inconsistent, and I suspect my this compound is degrading.
-
Question: How can I determine if my this compound solution is degrading?
-
Answer: You can assess the integrity of your this compound solution using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing your sample to a fresh standard, you can detect the presence of degradation products (e.g., monosaccharides). A change in the pH of the solution over time can also be an indicator of degradation.
-
-
Question: What are the likely causes of this compound degradation in my experiments?
-
Answer:
-
Enzymatic Contamination: Your solution may be contaminated with microbial growth that produces this compound-degrading enzymes. Ensure you are using sterile techniques and filter-sterilized solutions.
-
Inappropriate pH: If your experimental buffer is acidic (pH < 6.0), it may be causing acid hydrolysis of the this compound, especially at elevated temperatures.
-
High Temperatures: Incubating this compound solutions at high temperatures for extended periods can lead to thermal degradation.
-
Frequent Freeze-Thaw Cycles: Repeatedly freezing and thawing your stock solution can contribute to degradation. It is best to store it in single-use aliquots.
-
-
Issue 2: I am working with a crude enzyme extract and observe rapid loss of this compound.
-
Question: How can I prevent the degradation of this compound by contaminating enzymes in my crude extract?
-
Answer:
-
Enzyme Inhibition: If you know the class of contaminating hydrolases, you may be able to use specific inhibitors. However, this can be challenging with a crude extract.
-
Purification of Target Protein: The most effective solution is to purify your protein of interest away from the contaminating hydrolases using chromatography techniques.
-
Optimize Reaction Conditions: Conduct your experiment at a pH and temperature that are optimal for your enzyme of interest but suboptimal for the contaminating hydrolases. Many this compound hydrolases have optimal activity in the neutral to slightly alkaline range[5][6].
-
-
Data Presentation
Table 1: Stability of Various this compound Hydrolases Under Different pH and Temperature Conditions
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | pH Stability Range | Temperature Stability | Reference |
| Cellvibrio sp. KY-GH-1 (GH50A β-agarase) | 7.5 | 35 | 7.0 - 9.0 | Stable up to 35°C; 60% activity retained at 40°C for 4h | [5] |
| Cytophaga flevensis (Neoagarobiase) | 6.75 | 25 | Not specified | Not specified | [7] |
| Streptomyces coelicolor A3(2) (ScJC117) | 6.0 | 30 | 6.0 - 9.0 (retains >65% activity for 72h) | Stable at 25°C for 2h (>80% activity); <60% activity after 2h at 30°C | [2] |
| Bacteroides plebeius (BpGH117) | 9.0 | 35 | Stable in alkaline conditions | Stable up to 35°C; retains >80% activity at 40°C for 120 min | [8] |
| Vibrio natriegens WPAGA4 (rAga3420) | 7.0 | 40 | Not specified | Stable at 10-30°C for 50 min | [9] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound Solutions by HPLC
-
Preparation of Standards: Prepare a fresh stock solution of high-purity this compound in your experimental buffer at a known concentration. Create a standard curve by preparing a series of dilutions.
-
Sample Preparation:
-
To test for thermal stability, incubate aliquots of your this compound solution at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C) for different time points (e.g., 0, 1, 6, 24, 48 hours).
-
To test for pH stability, prepare your this compound solution in a range of buffers with different pH values (e.g., pH 4, 5, 6, 7, 8, 9) and incubate at a constant temperature for various time points.
-
-
HPLC Analysis:
-
Use a carbohydrate analysis column (e.g., an amino-based column).
-
The mobile phase can be an isocratic or gradient mixture of acetonitrile and water.
-
Detection is typically achieved with a refractive index detector (RID) or an evaporative light scattering detector (ELSD).
-
-
Data Analysis: Quantify the peak area of this compound in your samples at each time point and compare it to the initial concentration (time zero). A decrease in the peak area of this compound and the appearance of new peaks corresponding to monosaccharides (D-galactose and 3,6-anhydro-L-galactose) indicate degradation.
Mandatory Visualization
References
- 1. biosynth.com [biosynth.com]
- 2. Frontiers | Characterization of a Novel α-Neoagarobiose Hydrolase Capable of Preparation of Medium- and Long-Chain Agarooligosaccharides [frontiersin.org]
- 3. Characterization of a Novel α-Neoagarobiose Hydrolase Capable of Preparation of Medium- and Long-Chain Agarooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal degradation of agar: Mechanism and toxicity of products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization and Application of a Recombinant Exolytic GH50A β-Agarase from Cellvibrio sp. KY-GH-1 for Enzymatic Production of this compound from Agarose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of the neoagarotetra-ase and neoagarobiase of Cytophaga flevensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Neoagarooligosaccharide Hydrolase BpGH117 from a Human Gut Bacterium Bacteroides plebeius - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up Neoagarobiose Production
Welcome to the technical support center for neoagarobiose (NA2) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scaling up of this compound production through enzymatic hydrolysis.
Frequently Asked Questions (FAQs)
1. What are the primary enzymatic strategies for producing this compound from agar?
This compound is typically produced from agar or agarose using a combination of β-agarases. The most common strategy involves a two-step enzymatic hydrolysis process:
-
Step 1: Liquefaction (Endo-type β-agarase): An endo-type β-agarase cleaves the β-1,4-glycosidic bonds within the agarose polymer at a higher temperature (around 40-50°C) to prevent agar solidification. This reaction breaks down the agar into smaller neoagaro-oligosaccharides (NAOS), such as neoagarotetraose (NA4) and neoagarohexaose (NA6).[1][2]
-
Step 2: Saccharification (Exo-type β-agarase): An exo-type β-agarase is then used at a lower temperature (around 30°C) to hydrolyze the NAOS from the non-reducing end, producing this compound (NA2) as the final product.[1][2]
Some processes utilize a single, engineered enzyme or a fusion enzyme that possesses both endo- and exo-activity.[3]
2. Which microorganisms are commonly used for producing the necessary β-agarases?
Recombinant β-agarases are often produced in microbial hosts for large-scale production. Commonly used organisms include:
-
Escherichia coli BL21(DE3): A widely used host for recombinant protein expression due to its rapid growth and well-understood genetics.[4]
-
Corynebacterium glutamicum: This bacterium is advantageous for its ability to secrete enzymes into the culture medium, which can simplify downstream purification and reduce costs.[1][5][6] Engineered strains of C. glutamicum have been developed for high-level co-secretion of both endo- and exo-type β-agarases.[1][5][6]
3. What are the main challenges in scaling up the enzymatic hydrolysis of agar?
Scaling up this compound production presents several challenges:
-
Maintaining Optimal Reaction Conditions: In large bioreactors, maintaining uniform temperature, pH, and mixing can be difficult, potentially affecting enzyme activity and product yield.[7]
-
Substrate Handling: Agar's high viscosity and tendency to gel at lower temperatures complicate its use in large volumes. A two-stage hydrolysis process is often necessary to manage this.[1]
-
Enzyme Production and Cost: Producing large quantities of purified, active β-agarases can be expensive. Using secretory hosts like C. glutamicum can help reduce purification costs.[1][8]
-
Downstream Purification: Separating this compound from other NAOS, monosaccharides, and residual salts at a large scale requires efficient and scalable purification methods like chromatography.[9]
-
Oxygen Transfer and Shear Stress: In large-scale fermentation for enzyme production, ensuring adequate oxygen supply and minimizing cell damage due to shear stress from agitation are critical.[7]
4. How can I improve the yield of this compound?
Several strategies can be employed to enhance NA2 yield:
-
Enzyme Engineering: Truncating or fusing enzymes can improve their catalytic efficiency and stability.[3][10]
-
Optimization of Reaction Conditions: Systematically optimizing parameters such as enzyme concentration, substrate concentration, pH, and temperature for both stages of hydrolysis is crucial.[10]
-
Host Strain Engineering: For recombinant enzyme production, optimizing the expression and secretion pathways in the host organism can significantly increase the amount of active enzyme produced.[1] For example, co-expression of Tat pathway components in C. glutamicum has been shown to improve secretion efficiency.[1][6]
-
Using Crude Agarose: Developing enzymatic systems that can efficiently degrade less expensive, crude agarose by including sulfatases can improve the economic feasibility of the process.[4]
Troubleshooting Guides
| Problem | Possible Causes | Troubleshooting Steps |
| Low this compound (NA2) Yield | 1. Inefficient enzymatic conversion. 2. Suboptimal reaction conditions (pH, temperature). 3. Presence of inhibitors in the substrate (e.g., sulfates in crude agar). 4. Enzyme instability or degradation. | 1. Verify Enzyme Activity: Assay the specific activity of your endo- and exo-type β-agarases separately. 2. Optimize Two-Stage Hydrolysis: Ensure the first stage (liquefaction) runs at a temperature high enough (e.g., 40°C) to prevent agar gelation, and the second stage is at the optimal temperature for the exo-agarase (e.g., 30°C).[1] 3. Substrate Pre-treatment: If using crude agar, consider a desulfurization step or use enzymes with tolerance to sulfated polysaccharides.[4] 4. Check Enzyme Stability: Evaluate the thermal and pH stability of your enzymes under the reaction conditions. |
| Incomplete Hydrolysis of Agar | 1. Insufficient enzyme concentration. 2. Agar concentration is too high, leading to high viscosity and poor mixing. 3. Reaction time is too short. 4. Agar gelation at lower temperatures. | 1. Increase Enzyme Loading: Titrate the concentration of both endo- and exo-agarases to find the optimal ratio and amount. 2. Optimize Substrate Concentration: While high substrate concentration is desirable for industrial scale, it may require more robust mixing and higher enzyme loads. Successful hydrolysis of up to 40 g/L of agar has been reported.[1][5] 3. Extend Reaction Time: Monitor the reaction over a longer period to ensure it reaches completion. 4. Maintain Temperature in Stage 1: Ensure the temperature during the endo-agarase reaction remains above the gelling point of the agar solution. |
| Presence of Multiple Neoagaro-oligosaccharides (NAOS) in Final Product | 1. Low activity or insufficient amount of exo-type β-agarase. 2. The exo-agarase is not efficient at hydrolyzing larger NAOS. 3. Suboptimal conditions for the exo-agarase reaction. | 1. Increase Exo-agarase Concentration: Add more exo-type β-agarase in the second stage of hydrolysis. 2. Characterize Your Exo-agarase: Ensure the enzyme can efficiently hydrolyze neoagarotetraose (NA4) and neoagarohexaose (NA6). 3. Optimize Stage 2 Conditions: Verify that the pH and temperature of the second hydrolysis stage are optimal for the exo-agarase. |
| Difficulty in Downstream Purification | 1. Co-elution of NA2 with other NAOS or salts. 2. Low resolution of the chosen chromatography method. | 1. Pre-purification Step: Use activated carbon adsorption to remove salts and some impurities before chromatographic separation.[9] 2. Optimize Chromatography: Experiment with different gel filtration resins (e.g., Sephadex LH-20, Bio-gel P2) to improve the separation of NAOS.[9] |
Quantitative Data Summary
Table 1: Comparison of this compound Production Strategies
| Production System | Enzymes Used | Substrate | NA2 Yield/Concentration | Reference |
| Engineered E. coli BL21(DE3) | Co-expression of β-agarases (Aga4007, Aga2660) and other enzymes | Crude Agarose | ~450 mg/L | [4] |
| Engineered C. glutamicum | Co-secreted endo-type (DagA) and exo-type (EXB3) β-agarases | 40 g/L Agar | High conversion to NA2 | [1][6] |
| Dual-enzyme, two-stage hydrolysis | Endo-type (AgaA) and exo-type (AgaB) β-agarases | 10 g/L Agar | Almost complete conversion to NA2 | [2] |
| Truncated Marine Agarase | Truncated AgaM1 (trAgaM1) | 1% Agarose | NA4: 0.15 g/L, NA6: 1.53 g/L, NA8: 1.53 g/L, NA10: 3.02 g/L, NA12: 3.02 g/L | [10] |
Experimental Protocols
Protocol 1: Two-Stage Enzymatic Hydrolysis of Agar for this compound Production
This protocol is based on the methodology described for co-secreted enzymes from C. glutamicum.[1]
Materials:
-
Agar powder
-
Culture supernatant from engineered C. glutamicum containing co-secreted endo-type (DagA) and exo-type (EXB3) β-agarases.
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.0)
-
Water baths or temperature-controlled bioreactor
Procedure:
Stage 1: Liquefaction
-
Prepare a 40 g/L agar solution in the reaction buffer. Heat the solution to dissolve the agar completely and then cool it to 40°C.
-
Add the enzyme-containing culture supernatant to the agar solution. The volume of supernatant added should be optimized based on the enzyme activity.
-
Incubate the reaction mixture at 40°C for 2 hours with gentle agitation. This step breaks down the agar into soluble neoagaro-oligosaccharides (NA4, NA6, etc.).
Stage 2: Saccharification
-
After the first stage, cool the reaction mixture to 30°C.
-
Add a fresh aliquot of the enzyme-containing culture supernatant to the mixture.
-
Incubate the reaction at 30°C for at least 6 hours with gentle agitation. During this stage, the exo-agarase will convert the NAOS into this compound (NA2).
-
Monitor the reaction products periodically using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Protocol 2: Analysis of Reaction Products by Thin Layer Chromatography (TLC)
Materials:
-
TLC silica plate
-
Mobile phase: 1-butanol/acetic acid/water (2:2:1, v/v/v)[11]
-
Visualization reagent: 0.2% (w/v) 3,5-Dihydroxytoluene monohydrate in 10% (v/v) H₂SO₄ in ethanol[11]
-
This compound, neoagarotetraose, and neoagarohexaose standards
-
Heat gun or oven
Procedure:
-
Spot a small volume (e.g., 5 µL) of the reaction samples and standards onto the TLC plate.[11]
-
Develop the TLC plate in a chamber containing the mobile phase until the solvent front reaches near the top of the plate.
-
Remove the plate and dry it completely.
-
Spray the plate evenly with the visualization reagent.
-
Heat the plate at approximately 120°C until the spots become visible.
-
Compare the Rf values of the spots in the samples with those of the standards to identify the products.
Visualizations
Caption: Two-stage enzymatic hydrolysis of agar to produce this compound.
Caption: Overall workflow for this compound production and purification.
References
- 1. Enhanced production of this compound from agar with Corynebacterium glutamicum producing exo‐type and endo‐type β‐agarases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of this compound from agar through a dual-enzyme and two-stage hydrolysis strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fusion of agarase and this compound hydrolase for mono-sugar production from agar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Strategy for Efficient Agaro-Oligosaccharide Production Based on the Enzymatic Degradation of Crude Agarose in Flammeovirga pacifica WPAGA1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Enhanced production of this compound from agar with Corynebacterium glutamicum producing exo-type and endo-type β-agarases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. idbs.com [idbs.com]
- 8. Large-scale purification of enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Separation and quantification of neoagaro-oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Production of Neoagaro-Oligosaccharides With Various Degrees of Polymerization by Using a Truncated Marine Agarase [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: TLC Analysis of Neoagarobiose
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Thin-Layer Chromatography (TLC) analysis of neoagarobiose.
Troubleshooting Guides
This section addresses specific issues that may arise during your TLC experiments, offering potential causes and step-by-step solutions.
| Issue | Potential Causes | Solutions |
| Streaky or Elongated Spots | 1. Sample Overload: Applying too much sample to the TLC plate.[1][2] 2. Sample Insolubility: The sample is not fully dissolved in the application solvent. 3. Polar Compound Interaction: Highly polar compounds may interact strongly with the stationary phase.[1] 4. Acidic or Basic Nature of the Sample: The sample may be acidic or basic, leading to interactions with the silica gel.[1] | 1. Dilute your sample and re-spot.[1][2] 2. Ensure your sample is completely dissolved before spotting. Consider gentle warming or vortexing. 3. For highly polar compounds, consider using a more polar mobile phase or a different stationary phase like C18 reversed-phase plates.[1] 4. For acidic samples, add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase. For basic samples, add triethylamine (0.1–2.0%) or ammonia in a methanol/dichloromethane mixture.[1] |
| No Visible Spots | 1. Low Sample Concentration: The amount of this compound in the spot is below the detection limit of the visualization method.[1][2][3] 2. Compound Volatility: The sample may have evaporated from the plate.[1] 3. Inappropriate Visualization Technique: The chosen staining reagent may not be suitable for detecting this compound.[1] 4. Solvent Level Too High: The solvent level in the developing chamber is above the spotting line, causing the sample to dissolve into the solvent pool.[1][2] | 1. Concentrate your sample or apply the sample multiple times to the same spot, allowing the solvent to dry between applications.[1][2][3] 2. While less common for oligosaccharides, ensure the plate is developed shortly after spotting and drying. 3. Use a reliable visualization reagent for sugars, such as thymol-sulfuric acid or aniline phthalate.[4] Ensure the reagent is prepared correctly and applied evenly. 4. Make sure the solvent level in the developing chamber is below the origin line where the samples are spotted.[1][2][5] |
| Incorrect Rf Values (Too High or Too Low) | 1. Inappropriate Mobile Phase Polarity: The eluent is either too polar or not polar enough for this compound.[1][6] 2. Uneven Solvent Front: The solvent did not travel up the plate evenly.[2][5] 3. Chamber Saturation: The atmosphere in the developing chamber was not saturated with solvent vapors. | 1. If the Rf is too low (spots near the baseline), increase the polarity of the mobile phase. If the Rf is too high (spots near the solvent front), decrease the polarity.[1][6] Adjust the solvent ratios accordingly. 2. Ensure the TLC plate is placed vertically and straight in the chamber and that the chamber is not disturbed during development.[5] 3. Line the developing chamber with filter paper saturated with the mobile phase to ensure a saturated atmosphere.[3] |
| Overlapping or Poorly Resolved Spots | 1. Similar Polarity of Compounds: The components in your sample mixture have very similar polarities. 2. Inappropriate Mobile Phase: The chosen solvent system does not provide adequate separation. 3. Spots are Too Large: The initial spots applied to the plate were too large. | 1. Try a different mobile phase composition to exploit subtle differences in polarity.[7] 2. Experiment with different solvent systems. For oligosaccharides, mixtures of n-butanol, acetic acid, and water are common.[4] 3. Apply the sample as a small, concentrated spot.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a suitable mobile phase for the TLC analysis of this compound?
A common and effective mobile phase for the TLC of this compound and other oligosaccharides is a mixture of n-butanol, acetic acid, and water, often in a 2:1:1 (v/v/v) ratio.[4] Another reported mobile phase for oligosaccharides is n-butanol/formic acid/water in a 4:8:1 (v/v/v) ratio.[8] The polarity of the mobile phase can be adjusted by varying the ratios of these solvents to achieve optimal separation.
Q2: How can I visualize this compound spots on a TLC plate?
This compound is not UV active, so a staining reagent is required for visualization. Common visualization methods for sugars include:
-
Thymol-Sulfuric Acid Reagent: After spraying or dipping the plate, heating at 120°C for 15-20 minutes will reveal sugars as pink spots.[9]
-
Aniline Phthalate Reagent: This reagent is effective for reducing sugars. After application, heating the plate at 105°C for about 10 minutes will produce colored spots.[4][10]
-
Sulfuric Acid in Ethanol (10% v/v): Soaking the plate in this solution followed by heating at 90°C for 10 minutes is another effective method.[11]
Q3: What type of TLC plate should I use for this compound analysis?
Silica gel 60 pre-coated plates are the most commonly used stationary phase for the analysis of polar compounds like this compound.[4][12] These plates provide a polar surface that interacts with the hydroxyl groups of the sugar, allowing for separation based on polarity.
Q4: My spots are streaking. What is the most likely cause and how do I fix it?
The most common cause of streaking is sample overload.[1][2] This means that the concentration of your this compound sample is too high. To fix this, simply dilute your sample and re-run the TLC. If streaking persists, consider the possibility of your sample being too polar for the chosen mobile phase or interacting with the silica plate. In such cases, adjusting the mobile phase polarity or adding a modifier like acetic acid can help.[1]
Q5: Why are my Rf values inconsistent between experiments?
Inconsistent Rf values can result from several factors, including:
-
Changes in Mobile Phase Composition: Even small variations in the solvent ratios can affect Rf values. Always prepare the mobile phase fresh for each experiment.
-
Lack of Chamber Saturation: An unsaturated chamber can lead to an uneven solvent front and altered Rf values. Use a filter paper liner to saturate the chamber atmosphere.
-
Temperature Fluctuations: Temperature can influence solvent viscosity and evaporation rates, affecting the migration of compounds. Perform experiments in a temperature-controlled environment.
-
Different TLC Plates: Variations in the silica gel coating between different batches or manufacturers of TLC plates can lead to different Rf values.
Experimental Protocols
Detailed Protocol for TLC Analysis of this compound
This protocol outlines a standard procedure for the TLC analysis of this compound.
1. Materials:
-
Silica gel 60 TLC plates
-
This compound standard and sample solutions (dissolved in a suitable solvent like water or a water/ethanol mixture)
-
Developing chamber
-
Capillary tubes for spotting
-
Mobile Phase: n-butanol:acetic acid:water (2:1:1, v/v/v)
-
Visualization Reagent: Thymol-sulfuric acid (0.5g thymol in 95ml ethanol, with 5ml of concentrated sulfuric acid added cautiously)[9]
2. Procedure:
-
Plate Preparation: With a pencil, gently draw a faint origin line about 1.5 cm from the bottom of the TLC plate. Mark small, evenly spaced points along this line for each sample and standard.
-
Sample Application: Using a capillary tube, carefully spot a small amount of the this compound standard and your samples onto the marked points on the origin line. Keep the spots as small and concentrated as possible (1-2 mm in diameter).[3] Allow the spots to dry completely.
-
Chamber Preparation: Pour the mobile phase into the developing chamber to a depth of about 0.5-1 cm (ensure it is below the origin line on the TLC plate).[3] Line the inside of the chamber with a piece of filter paper that is saturated with the mobile phase to ensure the chamber atmosphere is saturated with solvent vapors. Cover the chamber and let it equilibrate for at least 15-20 minutes.
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the bottom edge of the plate is submerged in the mobile phase but the origin line is above it.[5] Cover the chamber and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during this process.
-
Completion: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[2]
-
Drying: Allow the plate to air dry completely in a fume hood.
-
Visualization: Evenly spray the dried plate with the thymol-sulfuric acid reagent.[9]
-
Heating: Carefully heat the plate on a hot plate at approximately 120°C for 15-20 minutes until pink spots appear.[9]
-
Analysis: Circle the visualized spots with a pencil and calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).
Data Presentation
| Mobile Phase Composition (v/v/v) | Typical Application | Reference |
| n-butanol : acetic acid : water (2:1:1) | General analysis of oligosaccharides, including this compound. | [4] |
| n-butanol : acetic acid : water (3:2:2) | Analysis of degradation products of neoagarooligosaccharides. | [11] |
| Ethyl acetate : acetic acid : water (2:1:1) | General separation of sugars. | [9] |
| n-butanol : formic acid : water (4:8:1) | Analysis of glycosaminoglycan oligosaccharides. | [8] |
Visualizations
Caption: Troubleshooting workflow for common TLC issues.
Caption: Standard experimental workflow for TLC analysis.
References
- 1. Preparation of chromatography spray reagents [delloyd.50megs.com]
- 2. researchgate.net [researchgate.net]
- 3. erndim.org [erndim.org]
- 4. sarponggroup.com [sarponggroup.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Home Page [chem.ualberta.ca]
- 7. researchgate.net [researchgate.net]
- 8. Thin Layer Chromatography for the Analysis of Glycosaminoglycan Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epfl.ch [epfl.ch]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. pcliv.ac.uk [pcliv.ac.uk]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC Peak Tailing for Neoagarobiose Analysis
Welcome to the Technical Support Center for High-Performance Liquid Chromatography (HPLC) analysis of neoagarobiose. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chromatographic analysis of this unique disaccharide. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you resolve issues like HPLC peak tailing and optimize your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a problem for this compound analysis?
A1: In an ideal HPLC separation, the resulting chromatogram displays symmetrical, Gaussian-shaped peaks. Peak tailing is a phenomenon where a peak is asymmetrical, with the latter half of the peak being broader than the front half. This distortion is problematic for several reasons:
-
Reduced Resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to accurately separate and quantify individual components in a mixture.
-
Inaccurate Quantification: The asymmetrical shape can lead to errors in peak integration, resulting in an underestimation of the analyte's concentration.[1][2]
-
Decreased Sensitivity: Broader peaks have a lower signal-to-noise ratio, which can diminish the sensitivity of the analysis.
-
Poor Reproducibility: Inconsistent peak shapes can lead to variability in results, compromising the reliability and reproducibility of the analytical method.[1]
For this compound, a disaccharide with multiple hydroxyl groups, peak tailing is a common issue due to its potential for secondary interactions with the HPLC stationary phase.
Q2: What are the primary causes of peak tailing when analyzing this compound?
A2: Peak tailing in the HPLC analysis of this compound can stem from a combination of chemical interactions, issues with the HPLC column, mobile phase composition, and instrumental setup. The most common causes include:
-
Secondary Interactions with the Stationary Phase: this compound, being a polar molecule rich in hydroxyl groups, can engage in secondary interactions with the stationary phase. On silica-based columns, particularly those that are not end-capped, residual silanol groups (Si-OH) can interact strongly with the hydroxyl groups of this compound through hydrogen bonding. This leads to some molecules being retained longer than others, resulting in a tailing peak.[3][4]
-
Mobile Phase pH and Buffer Strength: The pH of the mobile phase can influence the ionization state of residual silanol groups on the stationary phase. At a mid-range pH, these silanols can be deprotonated and negatively charged, increasing their interaction with polar analytes like this compound.[5][6] Insufficient buffer concentration can also fail to mask these secondary interaction sites effectively.[4][5]
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak broadening and tailing.[1][4]
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially when using high pH mobile phases or elevated temperatures. This can expose more active sites (silanol groups) and lead to increased peak tailing.[1]
-
Extra-Column Effects: Issues with the HPLC system itself, such as excessive tubing length or dead volume in connections, can cause the analyte band to spread before it reaches the detector, resulting in broader and tailing peaks.[2][5]
Q3: What type of HPLC column is best suited for this compound analysis to minimize peak tailing?
A3: For the analysis of polar compounds like this compound, columns designed for Hydrophilic Interaction Liquid Chromatography (HILIC) are often the preferred choice. These columns have polar stationary phases that retain polar analytes. Common HILIC stationary phases for sugar analysis include:
-
Amino (NH2) Columns: Aminopropyl-bonded silica columns are widely used for carbohydrate analysis.[7] They can separate oligosaccharides based on their size. However, they can be susceptible to Schiff base formation with reducing sugars, which can affect column longevity.
-
Amide Columns: These columns offer a good alternative to amino columns as they are less prone to Schiff base formation and can provide excellent peak shapes for sugars.
-
Zwitterionic Stationary Phases: Columns with zwitterionic functional groups can offer unique selectivity for polar compounds and are stable over a wide pH range, which can be beneficial for optimizing the separation and minimizing peak tailing.[8]
When using silica-based columns, selecting a column with high-purity silica and effective end-capping is crucial to reduce the number of accessible silanol groups and minimize secondary interactions.
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase Composition to Reduce Peak Tailing
Peak tailing in this compound analysis is often linked to the mobile phase. Here’s a step-by-step guide to optimizing your mobile phase:
-
Adjust the Acetonitrile/Water Ratio: In HILIC, the mobile phase typically consists of a high percentage of an organic solvent (like acetonitrile) and a smaller percentage of an aqueous buffer. The water content is critical for forming a water-rich layer on the stationary phase, which facilitates the separation.
-
If you observe peak tailing: Try slightly increasing the water content in your mobile phase. This can sometimes improve peak shape, but it will also decrease retention time. Make small, incremental changes (e.g., 1-2%) to find the optimal balance.
-
-
Optimize Buffer Concentration and pH: The buffer in the mobile phase plays a key role in controlling pH and masking residual silanol groups.
-
Increase Buffer Concentration: If you are using a low buffer concentration (e.g., <10 mM), consider increasing it. Higher buffer concentrations (up to 50 mM) can more effectively shield the silanol groups and improve peak symmetry.[5][9]
-
Adjust Mobile Phase pH: For HILIC analysis of neutral sugars like this compound on a zwitterionic column, a combination of high pH (around 10.8 with ammonium hydroxide) and a moderate temperature can provide excellent peak shape.[8] For silica-based columns, a slightly acidic mobile phase (pH 3-5) can help to keep the silanol groups protonated and less interactive.[6]
-
-
Consider Mobile Phase Additives: In some cases, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to block the active sites on the stationary phase and reduce peak tailing for polar analytes. However, be aware that TEA can suppress the signal in mass spectrometry detectors.
The following table summarizes the expected qualitative effects of mobile phase modifications on the peak shape of a neutral disaccharide like this compound.
| Parameter Change | Expected Effect on Peak Tailing | Rationale |
| Increase Water Content in Mobile Phase | May improve or worsen | Can improve peak shape by altering analyte interaction with the stationary phase, but excessive water can disrupt the HILIC mechanism. |
| Increase Buffer Concentration | Generally improves | Shields residual silanol groups on the stationary phase, reducing secondary interactions.[5][9] |
| Adjust pH to be Slightly Acidic (pH 3-5) | Generally improves on silica columns | Protonates silanol groups, reducing their ability to interact with the analyte's hydroxyl groups.[6] |
| Adjust pH to be Basic (pH > 8) | Can improve on pH-stable columns | Can improve peak shape for some sugars by accelerating anomer interconversion, but can degrade silica-based columns.[8] |
Guide 2: Addressing Column and Instrumental Issues
If optimizing the mobile phase does not resolve the peak tailing, the issue may lie with the column or the HPLC system itself.
-
Check for Column Overload:
-
Dilute the Sample: Prepare a dilution of your this compound standard (e.g., 1:10) and inject it. If the peak tailing is significantly reduced or eliminated, you are likely overloading the column.[4]
-
Reduce Injection Volume: If diluting the sample is not an option, reduce the injection volume.
-
-
Assess Column Health:
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from contaminants in the sample, which can cause peak tailing.
-
Flush the Column: If you suspect column contamination, follow the manufacturer's instructions for flushing the column with a strong solvent. For HILIC columns, this may involve a series of washes with different solvent compositions.
-
Replace the Column: HPLC columns have a finite lifetime. If the column has been used extensively or subjected to harsh conditions, it may need to be replaced.
-
-
Minimize Extra-Column Volume:
-
Use Short, Narrow Tubing: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.12 mm) to minimize dead volume.
-
Check Fittings: Ensure all fittings are properly tightened to avoid leaks and dead volume.
-
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis
A clean sample is crucial for good chromatography. Here is a general protocol for preparing a this compound sample for HPLC analysis:
-
Dissolution: Accurately weigh a known amount of this compound standard and dissolve it in a solvent that is compatible with your initial mobile phase conditions. For HILIC, this is typically a mixture of acetonitrile and water (e.g., 80:20 v/v). Using a solvent that is much stronger (i.e., has a higher water content) than the initial mobile phase can lead to poor peak shape.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.
-
Dilution: Dilute the filtered sample to the desired concentration for analysis. The optimal concentration will depend on the sensitivity of your detector and the capacity of your column.
Protocol 2: HPLC Method for this compound Analysis using a HILIC Column
This protocol provides a starting point for developing a robust HPLC method for this compound. Optimization will likely be required for your specific instrument and application.
-
Column: Amide or Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 2.7 µm)
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-1 min: 90% B
-
1-10 min: Linear gradient from 90% to 60% B
-
10-12 min: Hold at 60% B
-
12.1-15 min: Return to 90% B and re-equilibrate
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS)
Visualizations
To aid in understanding the concepts discussed, the following diagrams illustrate key workflows and relationships.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Caption: Secondary interactions leading to peak tailing.
References
- 1. avantorsciences.com [avantorsciences.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. agilent.com [agilent.com]
- 6. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing β-Agarase Activity for Neoagarobiose Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the enzymatic synthesis of neoagarobiose. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between endo- and exo-type β-agarases in the context of this compound synthesis?
A1: Endo-type and exo-type β-agarases cleave the β-1,4-glycosidic bonds of agarose but differ in their mode of action.
-
Endo-type β-agarases randomly cleave internal linkages within the agarose polymer. This action rapidly reduces the viscosity of the agar solution and produces a mixture of neoagarooligosaccharides (NAOSs) of varying lengths, such as neoagarotetraose (NA4) and neoagarohexaose (NA6).[1][2]
-
Exo-type β-agarases act on the non-reducing ends of agarose or NAOSs, sequentially releasing this compound (NA2) units.[1]
For efficient this compound production from raw agar, a combination of both enzyme types is often employed in a two-stage process.[1][3]
Q2: My this compound yield is consistently low. What are the potential causes and solutions?
A2: Low this compound yield can stem from several factors:
-
Suboptimal Reaction Conditions: Ensure the pH, temperature, and buffer composition are optimal for your specific β-agarase. Each enzyme has a unique set of optimal conditions.[2][4]
-
Enzyme Inhibition: The presence of certain metal ions (e.g., Mn²⁺, Cu²⁺ for some agarases) can inhibit enzyme activity.[5] Conversely, some ions like Na⁺ and Co²⁺ may enhance activity.[5] Consider adding a chelating agent like EDTA if metal ion contamination is suspected, although some enzymes are unaffected by it.[6][7]
-
Incomplete Hydrolysis: If using only an endo-type agarase, the final products will be a mix of NAOSs, not purely NA2. A subsequent hydrolysis step with an exo-type agarase is necessary to convert these larger oligosaccharides into this compound.[1][3]
-
Substrate Quality: The purity and concentration of the agar or agarose substrate can impact enzyme efficiency. High substrate concentrations can sometimes lead to substrate inhibition.
Q3: How can I improve the expression and secretion of recombinant β-agarase from my host organism?
A3: Enhancing the production of recombinant β-agarase often involves optimizing the expression system and host strain.
-
Codon Optimization: Ensure the coding sequence of your β-agarase gene is optimized for the codon usage of your expression host (e.g., E. coli, C. glutamicum).
-
Secretion Pathway Engineering: In hosts like Corynebacterium glutamicum, co-expressing components of the secretion pathway (e.g., TatA and TatC for the Tat pathway) can significantly improve the secretion efficiency of the target enzyme.[3][8]
-
Host Strain Modification: Deleting genes of endogenous secreted proteins in the host can increase the purity of the secreted recombinant β-agarase in the culture supernatant.[3]
-
Promoter Selection: Utilize a strong, inducible promoter to control the expression of the β-agarase gene, allowing for high-level production at the desired time in the culture.
Q4: What is a two-stage hydrolysis process and why is it beneficial for this compound production from agar?
A4: A two-stage hydrolysis process is a strategy that leverages the different optimal temperatures of agar dissolution and enzymatic activity.[1][3]
-
Stage 1 (High Temperature): Agar is solid at lower temperatures. Therefore, the initial hydrolysis is carried out at a higher temperature (e.g., 40°C or above) where the agar is molten. An endo-type β-agarase liquefies the agar into soluble NAOSs.[1][3]
-
Stage 2 (Lower Temperature): The reaction is then cooled to the optimal temperature for the exo-type β-agarase (e.g., 30°C). This enzyme then hydrolyzes the NAOSs produced in the first stage into the final product, this compound.[3]
This approach allows for the efficient conversion of high concentrations of agar, which would otherwise be difficult to handle due to its gelling properties.[3]
Troubleshooting Guides
Issue 1: Low or No β-Agarase Activity Detected
| Potential Cause | Troubleshooting Step |
| Incorrect Assay Conditions | Verify the pH and temperature of your activity assay match the optimal conditions for your specific enzyme. Prepare fresh buffers and substrate solutions. |
| Enzyme Denaturation | Ensure proper protein folding during expression. Avoid harsh purification conditions. Store the purified enzyme at the recommended temperature (typically -20°C or -80°C) in a suitable buffer containing glycerol. |
| Presence of Inhibitors | If using crude enzyme preparations, components from the culture medium or cell lysate could be inhibitory. Perform a buffer exchange or further purify the enzyme. Test for inhibition by specific metal ions.[5] |
| Inactive Enzyme Expression | Confirm the expression of the recombinant protein via SDS-PAGE and Western blot. Sequence the expression vector to ensure the integrity of the coding sequence. |
Issue 2: Incomplete Substrate Conversion
| Potential Cause | Troubleshooting Step |
| Insufficient Enzyme Concentration | Increase the amount of β-agarase in the reaction. Determine the optimal enzyme-to-substrate ratio. |
| Short Reaction Time | Extend the incubation time of the hydrolysis reaction. Monitor the reaction progress over time using TLC or HPLC to determine when it reaches completion. |
| Product Inhibition | High concentrations of the final product (this compound) or intermediate oligosaccharides may inhibit the enzyme. Consider strategies for in-situ product removal if feasible. |
| Substrate Solidification | When using agar, ensure the temperature of the reaction remains above the gelling point during the initial endo-acting phase.[3] |
Issue 3: Impure this compound Product
| Potential Cause | Troubleshooting Step |
| Presence of Other Hydrolysis Products (NA4, NA6, etc.) | If using an endo-type β-agarase, ensure the subsequent hydrolysis step with an exo-type β-agarase is complete.[3] Purify the final product using size-exclusion or other forms of chromatography.[9] |
| Contamination from Host Proteins | If using a secreted enzyme, optimize the host strain to reduce the secretion of endogenous proteins.[3] Purify the enzyme before use in the hydrolysis reaction. |
| Unreacted Substrate | Optimize the reaction conditions (enzyme concentration, time, temperature) to drive the reaction to completion. |
Data Presentation
Table 1: Comparison of Kinetic Parameters of Different β-Agarases
| Enzyme | Source Organism | Km (mg/mL) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference |
| CaAga1 | Cellulophaga algicola | 1.19 | 36.21 | 7.0 | 40 | [2] |
| Aga1904 | Metagenomic library | 6.51 | - | 6.0 | 50 | [4] |
| Sco3487 | Streptomyces coelicolor A3(2) | 4.87 | 10.75 | 7.0 | 40 | [5] |
Note: Vmax for Aga1904 was reported as 108.70 mg/ml·min, which is not directly comparable to U/mg without further information.
Table 2: Influence of Metal Ions on β-Agarase Activity
| Enzyme | Enhancing Ions | Inhibitory Ions | Reference |
| CaAga1 | Co²⁺, Mg²⁺, Mn²⁺, Fe²⁺, Ca²⁺ | Zn²⁺ | [2] |
| Aga1904 | - | Fe³⁺, Cu²⁺ | [4] |
| ACD-11-B crude enzyme | Ca²⁺, K⁺, Na⁺ | - | [10] |
| Sco3487 | Na⁺, Co²⁺ | Mn²⁺, Cu²⁺ | [5] |
| GH50A | Mn²⁺ (especially with TCEP) | - | [6][7] |
Experimental Protocols
Protocol 1: β-Agarase Activity Assay (DNS Method)
This protocol is adapted from several sources and is a common method for measuring the activity of β-agarases by quantifying the release of reducing sugars.[3][6][7][10]
-
Prepare Substrate Solution: Dissolve 0.2% - 0.8% (w/v) agarose in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.0) by heating. Cool and maintain the solution at the desired reaction temperature (e.g., 40°C) in a water bath to prevent gelling.
-
Enzyme Reaction:
-
Add a specific volume of the enzyme solution (e.g., 25-100 µL) to a pre-warmed tube.
-
Add the agarose substrate solution (e.g., 900-975 µL) to the enzyme to start the reaction.
-
Incubate the mixture at the optimal temperature for the enzyme (e.g., 40°C) for a defined period (e.g., 10-30 minutes).
-
-
Stop Reaction and Color Development:
-
Stop the reaction by adding an equal volume of 3,5-dinitrosalicylic acid (DNS) reagent (e.g., 1 mL).
-
Boil the mixture at 100°C for 10 minutes.
-
Cool the tubes to room temperature.
-
-
Measurement: Measure the absorbance of the solution at 540 nm using a spectrophotometer.
-
Quantification: Create a standard curve using known concentrations of D-galactose to determine the amount of reducing sugar released. One unit (U) of β-agarase activity is typically defined as the amount of enzyme required to liberate 1 µmol of reducing sugars per minute under the specified conditions.[3]
Protocol 2: Analysis of Hydrolysis Products by HPLC
This protocol is for the analysis of neoagarooligosaccharides (NAOSs) produced during the enzymatic hydrolysis of agarose.[3]
-
Sample Preparation: Take an aliquot from the hydrolysis reaction at a specific time point. Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet any insoluble material.
-
HPLC System:
-
Column: Use an amino-functionalized silica column, such as an Asahipak NH2P-50 4E column.
-
Mobile Phase: An isocratic mobile phase of 80% acetonitrile (CH₃CN) in water is commonly used.
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Detector: An Evaporative Light Scattering Detector (ELSD) is suitable for detecting non-UV absorbing sugars like NAOSs.
-
-
Injection and Analysis: Inject the filtered supernatant onto the HPLC system. Identify and quantify the different NAOSs (NA2, NA4, NA6, etc.) by comparing their retention times and peak areas to those of known standards.
Visualizations
Caption: Workflow of a two-stage enzymatic process for this compound production.
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. Production of this compound from agar through a dual-enzyme and two-stage hydrolysis strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical Characterization of a New β-Agarase from Cellulophaga algicola - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced production of this compound from agar with Corynebacterium glutamicum producing exo‐type and endo‐type β‐agarases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of a novel β-agarase from Antarctic macroalgae-associated bacteria metagenomic library and anti-inflammatory activity of the enzymatic hydrolysates [frontiersin.org]
- 5. Identification and Biochemical Characterization of Sco3487 from Streptomyces coelicolor A3(2), an Exo- and Endo-Type β-Agarase-Producing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and Application of a Recombinant Exolytic GH50A β-Agarase from Cellvibrio sp. KY-GH-1 for Enzymatic Production of this compound from Agarose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Multi-Method Combined Screening of Agarase-Secreting Fungi from Sea Cucumber and Preliminary Analyses on Their Agarases and Agar-Oligosaccharide Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Neoagarobiose Solubility Challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low solubility of neoagarobiose in various solvents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a disaccharide derived from the enzymatic hydrolysis of agarose, a major component of agar from red seaweed. It possesses various biological activities, making it a compound of interest in cosmetics, food, and pharmaceutical industries. However, its relatively low solubility in common laboratory solvents can pose challenges during experimental procedures, affecting dissolution rates, bioavailability, and the ability to achieve desired concentrations for in vitro and in vivo studies.
Q2: In which common laboratory solvents is this compound soluble?
Q3: I am having trouble dissolving this compound in water at room temperature. What can I do?
Low solubility at room temperature is a common issue. Here are a few troubleshooting steps you can take:
-
Heating: Gently warming the solution can significantly increase the solubility of many oligosaccharides. Try heating the solution in a water bath. For example, agarose, the parent polysaccharide of this compound, is dissolved in hot water[1].
-
Sonication: Using a sonicator can help break down aggregates and enhance the dissolution of the powder in the solvent.
-
Vortexing/Stirring: Ensure vigorous and prolonged vortexing or stirring to facilitate the dissolution process.
Q4: Can I use co-solvents to improve the solubility of this compound?
Yes, using co-solvents can be an effective strategy. Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds. For oligosaccharides, a small percentage of a co-solvent might be beneficial. However, the choice and concentration of the co-solvent should be carefully considered, as it can impact downstream applications, such as cell-based assays where high concentrations of organic solvents can be toxic[2][3][4].
Q5: How does pH affect the solubility of this compound?
The pH of the solution can influence the solubility of oligosaccharides, although this compound itself is a neutral molecule. For some oligosaccharides, solubility can be affected by pH due to the presence of ionizable groups. While this compound does not have strongly acidic or basic groups, the pH of the buffer can influence hydrogen bonding and interactions with other molecules in the solution. It is recommended to work with neutral or slightly acidic/basic buffers (e.g., phosphate buffer at pH 6.0-7.0) as a starting point, as these are commonly used in enzymatic assays involving this compound[5][6].
Troubleshooting Guides
Issue 1: this compound precipitates out of my aqueous solution upon standing.
Possible Causes:
-
Supersaturated Solution: The initial concentration may be above the equilibrium solubility at room temperature, especially if heat was used for dissolution.
-
Temperature Fluctuation: A decrease in temperature can cause the compound to precipitate.
-
Interaction with Other Components: Salts or other molecules in your buffer could be reducing the solubility.
Solutions:
-
Work with Lower Concentrations: Determine the highest stable concentration at your working temperature.
-
Maintain Temperature: If you prepared the solution at a higher temperature, try to maintain that temperature during your experiment if possible.
-
Optimize Buffer Composition: Simplify your buffer to the essential components to minimize potential interactions.
-
Consider a Stabilizer: In some formulations, non-ionic surfactants or polymers can help maintain the stability of a solution.
Issue 2: My experimental results are inconsistent, and I suspect incomplete dissolution of this compound.
Possible Causes:
-
Incomplete Initial Dissolution: The compound may not have fully dissolved, leading to variability in the actual concentration.
-
Precipitation During Experiment: The compound may be precipitating during the course of the experiment.
Solutions:
-
Visual Inspection: Before each experiment, visually inspect your stock solution for any particulate matter.
-
Filtration: Filter your stock solution through a 0.22 µm filter to remove any undissolved particles.
-
Quantify Concentration: After dissolution and filtration, consider quantifying the concentration of your this compound solution using a suitable analytical method if available.
-
Fresh Preparations: Prepare fresh solutions for each experiment to ensure consistency.
Data Presentation
Table 1: General Solubility Characteristics of this compound and Related Compounds
| Compound | Solvent | Solubility Profile | Notes |
| This compound | Water/Aqueous Buffers | Expected to be the most suitable solvent. | Solubility can be enhanced with heating. |
| Ethanol | Likely to have lower solubility compared to water. | Can be used in purification steps like ethanol fractionation[7]. | |
| DMSO | Potentially soluble as it is a polar aprotic solvent. | Empirical testing is required to determine solubility and compatibility with experiments. | |
| Agarose (Parent Polymer) | Water | Soluble in hot water, forms a gel upon cooling[1]. | Provides an indication of the aqueous nature of its derivatives. |
Experimental Protocols
Protocol 1: Standard Method for Dissolving this compound in Aqueous Buffer
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the desired volume of aqueous buffer (e.g., 50 mM phosphate buffer, pH 7.0) to the powder.
-
Initial Mixing: Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Heating (if necessary): If the powder is not fully dissolved, place the vial in a water bath at 40-50°C for 10-15 minutes. Intermittently vortex the solution during heating.
-
Cooling: Allow the solution to cool to the desired experimental temperature.
-
Filtration: For critical applications, filter the solution through a 0.22 µm syringe filter to remove any undissolved microparticles.
-
Storage: Store the solution as recommended for your specific this compound product, typically at low temperatures to maintain stability.
Protocol 2: Enhancing this compound Solubility using Sonication
-
Follow Steps 1-3 from Protocol 1.
-
Sonication: Place the vial containing the this compound suspension in a sonicator bath.
-
Apply Ultrasound: Sonicate the mixture for 5-10 minutes, monitoring the temperature to avoid excessive heating. If the temperature rises significantly, pause the sonication to allow the solution to cool.
-
Visual Inspection: Visually inspect for complete dissolution. Repeat sonication in short bursts if necessary.
-
Proceed with Steps 5-7 from Protocol 1.
Mandatory Visualization
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Hypothetical signaling pathway influenced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 4. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights [mdpi.com]
- 5. Frontiers | Characterization of a Novel α-Neoagarobiose Hydrolase Capable of Preparation of Medium- and Long-Chain Agarooligosaccharides [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Separation and quantification of neoagaro-oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Neoagarobiose Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of neoagarobiose during storage and experimental use.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity or unexpected experimental results. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure solid this compound is stored at -20°C or below in a tightly sealed, desiccated container. 2. Check Solution Age and Storage: Aqueous solutions are susceptible to microbial growth and hydrolysis. Prepare fresh solutions for critical experiments. If storage is necessary, filter-sterilize and store at 4°C for short-term use (a few days) or freeze at -20°C or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles. 3. Assess for Contamination: If microbial contamination is suspected in solutions, discard the solution and prepare a fresh, sterile stock. |
| Visible changes in the solid this compound (e.g., discoloration, clumping). | Absorption of moisture and potential degradation. | 1. Discard and Replace: Do not use if the appearance has significantly changed. 2. Improve Storage Practices: Store in a desiccator at <-15°C.[1] Ensure the container is tightly sealed immediately after use. |
| Inconsistent results between different batches of this compound. | Batch-to-batch variability or degradation of an older batch. | 1. Perform Quality Control: Analyze the purity of each batch by HPLC upon receipt and before use in critical experiments. 2. Follow Strict Storage Protocols: Consistent and proper storage will minimize degradation-related variability. |
| Gradual decrease in the concentration of this compound in solution over time. | Hydrolysis or microbial degradation. | 1. Buffer Selection: For applications requiring a buffered solution, select a pH that minimizes enzymatic activity if contaminating enzymes are a concern (e.g., avoid pH 6.0-7.5).[2][3] 2. Sterile Technique: Use sterile water and containers to prepare solutions to prevent microbial growth. |
Frequently Asked Questions (FAQs)
Storage of Solid this compound
-
Q1: What is the optimal temperature for storing solid this compound? A1: For long-term storage, solid this compound should be stored at temperatures below -15°C.[1]
-
Q2: How should I protect solid this compound from moisture? A2: It is crucial to store solid this compound in a tightly sealed container and in a dry environment, such as a desiccator, to prevent moisture absorption.[1]
Storage of this compound in Solution
-
Q3: How should I prepare and store aqueous solutions of this compound? A3: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment. If short-term storage is necessary, filter-sterilize the solution and store it at 4°C for no more than a few days. For longer-term storage, aliquot the sterile solution into single-use volumes and store at -20°C or -80°C.
-
Q4: Can I repeatedly freeze and thaw my this compound solution? A4: It is not recommended to subject this compound solutions to multiple freeze-thaw cycles as this can lead to degradation. Aliquoting into single-use volumes is the best practice.
-
Q5: What is the impact of pH on the stability of this compound in solution? A5: While specific data on the chemical hydrolysis of this compound at various pH values is limited, enzymatic degradation is a key concern. Enzymes that hydrolyze this compound, such as α-neoagarobiose hydrolase, have optimal pH ranges. For example, some of these enzymes are most active between pH 6.0 and 7.5.[2][3] Therefore, preparing solutions in buffers outside of this range may help to minimize potential enzymatic degradation if such contaminants are present.
Factors Affecting Stability
-
Q6: Is this compound sensitive to light? A6: While specific photostability studies on this compound are not readily available, it is a general good practice for all biochemical reagents to be protected from prolonged exposure to light. Store solutions in amber vials or in the dark.
-
Q7: Can this compound be oxidized? A7: As a carbohydrate, this compound can be susceptible to oxidation over time. To minimize this, store it under an inert atmosphere (e.g., argon or nitrogen) if very long-term stability is critical. However, for routine laboratory use, storage in a tightly sealed container is generally sufficient.
Data on Factors Affecting Stability
The stability of this compound is primarily influenced by temperature and pH, especially in the presence of enzymes that can cause its degradation.
Table 1: Influence of Temperature and pH on the Stability of Enzymes that Degrade this compound
| Enzyme Source | Optimal Temperature for Activity | Optimal pH for Activity | Temperature Stability | pH Stability | Reference |
| Streptomyces coelicolor A3(2) (α-neoagarobiose hydrolase) | 30°C | 6.0 | Stable for 2 hours at 25°C (>80% activity retained). Less than 60% activity retained after 2 hours at 30°C. | Stable for 72 hours in a pH range of 6.0 to 9.0 (>65% activity retained). | [3] |
| Cellvibrio sp. KY-GH-1 (β-agarase) | 35°C | 7.5 | Stable up to 35°C. | Stable within a pH range of 7.0-9.0. | [2] |
| Gilvimarinus agarilyticus JEA5 (α-neoagarobiose hydrolase) | 35°C | 6.0 | Retained >80% activity after 120 minutes at 30°C. | Most active at pH 6.0, with >60% activity between pH 6.0-8.0. | [4] |
This data pertains to the enzymes that degrade this compound. To maintain the stability of this compound, it is advisable to avoid these optimal conditions for enzymatic activity.
Experimental Protocols
Protocol 1: Assessment of this compound Stability by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method to assess the stability of this compound in an aqueous solution under specific storage conditions.
1. Materials:
- This compound
- High-purity water (HPLC grade)
- Appropriate buffer (e.g., 50 mM sodium phosphate buffer, pH adjusted to desired value)
- HPLC system with a refractive index detector (RID)
- A suitable HPLC column for sugar analysis (e.g., Sugar-Pak I column)[3]
- Sterile microcentrifuge tubes
- 0.22 µm syringe filters
2. Procedure:
- Preparation of this compound Stock Solution:
- Accurately weigh a known amount of this compound and dissolve it in the desired buffer or high-purity water to a final concentration of 1 mg/mL.
- Filter the solution through a 0.22 µm syringe filter into a sterile container.
- Initial Analysis (Time Zero):
- Immediately analyze an aliquot of the freshly prepared solution by HPLC to determine the initial concentration and purity of this compound.
- An exemplary HPLC method involves a Sugar-Pak I column with a mobile phase of an EDTA calcium disodium solution (50 mg/mL), a column temperature of 75°C, and a flow rate of 0.5 mL/min, with detection by RID.[3]
- Storage Conditions:
- Aliquot the remaining stock solution into sterile microcentrifuge tubes.
- Store the aliquots under the desired conditions to be tested (e.g., 4°C, 25°C, -20°C).
- Include a control group stored at -80°C, where degradation is expected to be minimal.
- Time-Point Analysis:
- At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve one aliquot from each storage condition.
- Allow the frozen samples to thaw completely at room temperature.
- Analyze each sample by HPLC using the same method as the initial analysis.
- Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time zero.
- Monitor the appearance of any new peaks, which may indicate the formation of degradation products (e.g., D-galactose and 3,6-anhydro-L-galactose).[5]
Visualizations
References
- 1. This compound | 484-58-2 | ON29863 | Biosynth [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of a Novel α-Neoagarobiose Hydrolase Capable of Preparation of Medium- and Long-Chain Agarooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enzymatic hydrolysis of agar: purification and characterization of this compound hydrolase and p-nitrophenyl alpha-galactoside hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: DNS Assay for Neoagarobiose Quantification
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the 3,5-dinitrosalicylic acid (DNS) assay to quantify neoagarobiose.
Troubleshooting Guide
This guide addresses common issues encountered during the DNS assay for this compound quantification.
Problem: Inaccurate or Inconsistent Results
Several factors can lead to unreliable quantification of this compound. Follow this troubleshooting workflow to identify and resolve the issue.
Caption: Troubleshooting workflow for the DNS assay.
Problem: High Background Absorbance
High background absorbance in your blank or samples can mask the signal from this compound.
-
Cause: Contaminated reagents or glassware.
-
Solution: Use high-purity water and reagents. Ensure all glassware is thoroughly cleaned.
-
Cause: Presence of other reducing substances in the sample matrix.
-
Solution: Run a sample blank containing the matrix without the enzyme to subtract the background absorbance. Consider sample purification if the background is excessively high.
Problem: No Color Development
A lack of color change, even in the presence of standards, indicates a fundamental issue with the assay.
-
Cause: Incorrectly prepared or degraded DNS reagent. The reagent is sensitive to light and should be stored in a dark bottle. An insufficient amount of sodium hydroxide in the reagent can also lead to a lack of color development.[1]
-
Solution: Prepare fresh DNS reagent, ensuring all components are fully dissolved. Verify the pH of the final reagent solution; it should be alkaline.
-
Cause: Insufficient heating during the color development step.
-
Solution: Ensure the water bath is at the correct temperature (typically 90-100°C) and that the samples are incubated for the specified time.
Frequently Asked Questions (FAQs)
Q1: What substances are known to interfere with the DNS assay?
A1: The DNS assay is susceptible to interference from various substances that can either react with the DNS reagent or affect the color development, leading to an overestimation or underestimation of the reducing sugar concentration. It is crucial to be aware of these potential interferences when preparing samples.
Table 1: Common Interfering Substances in the DNS Assay
| Interfering Substance | Effect on Absorbance | Notes |
| Amino Acids | ||
| Tryptophan, Cysteine, Histidine, Tyrosine, Hydroxyproline | Overestimation[2] | The presence of these amino acids can lead to a significant overestimation of reducing sugar concentrations.[2] Using a DNS reagent containing phenol can reduce interference from cysteine.[2] |
| Methionine | Underestimation[2] | Methionine has been shown to decrease color development.[2] |
| Valine, Glutamic acid, Phenylalanine | No significant effect[2] | These amino acids do not appear to interfere with the DNS reaction.[2] |
| Alcohols | ||
| Methanol, Ethanol, 1-Propanol, 2-Propanol | Overestimation at moderate concentrations, underestimation at higher concentrations[3][4] | Moderate concentrations can increase the apparent glucose concentration, while higher concentrations may inhibit the DNS reaction itself.[3][4] |
| Other Compounds | ||
| Citrate | Overestimation[3] | Citrate has been reported to interfere with the DNS assay.[3] |
| Furfural and 5-Hydroxymethylfurfural (5-HMF) | Significant Overestimation[5][6] | These compounds, often present in lignocellulosic hydrolysates, contain carbonyl groups that react with the DNS reagent, leading to incorrect yields of reducing sugars.[5][6] |
| Phenol | Can reduce interference from some substances like cysteine[2] | The inclusion of phenol in the DNS reagent formulation can mitigate certain interferences. |
| Sulfite | Stabilizes color | Sodium sulfite is often included in the DNS reagent to prevent interference from dissolved oxygen.[7] |
Q2: Is the DNS assay specific for this compound?
A2: No, the DNS assay is not specific for this compound. It is a general method for quantifying the total amount of reducing sugars in a sample.[8][9] The DNS reagent reacts with the free carbonyl group (aldehyde or ketone) present in reducing sugars.[5][6] Therefore, if your sample contains other reducing sugars in addition to this compound, the DNS assay will measure the sum of all reducing sugars. For specific quantification of this compound, chromatographic methods like High-Performance Liquid Chromatography (HPLC) are recommended.[8][10]
Q3: What is a typical protocol for the DNS assay?
A3: The following is a general protocol for the DNS assay. It may need to be optimized for your specific application.
Caption: General workflow for the DNS assay.
Experimental Protocol: DNS Assay for Reducing Sugars
1. Preparation of DNS Reagent:
-
Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of purified water.
-
Slowly add 20 mL of 2 M NaOH while stirring.
-
Add 30 g of potassium sodium tartrate (Rochelle salt).
-
Bring the final volume to 100 mL with purified water.
-
Store in a dark, airtight bottle at room temperature.
2. Preparation of Standards and Samples:
-
Prepare a stock solution of this compound (or a suitable standard like D-galactose or D-glucose) of known concentration.[8]
-
Create a series of dilutions from the stock solution to generate a standard curve (e.g., 0.1 to 1.0 mg/mL).
-
Prepare your unknown samples, ensuring they are diluted to fall within the range of the standard curve.
-
Prepare a blank containing the same buffer or solvent used for the standards and samples.
3. Assay Procedure:
-
To 1 mL of each standard, sample, and blank in separate test tubes, add 1 mL of the DNS reagent.
-
Mix the contents of the tubes thoroughly.
-
Incubate the tubes in a boiling water bath for 5-15 minutes.[7][8] The exact time may require optimization.
-
After incubation, cool the tubes to room temperature in a water bath.[8]
-
Add 8 mL of distilled water to each tube and mix.
-
Measure the absorbance of each solution at 540 nm using a spectrophotometer, after zeroing the instrument with the blank.[8]
4. Data Analysis:
-
Plot a standard curve of absorbance versus the concentration of the this compound standards.
-
Determine the concentration of this compound in your unknown samples by interpolating their absorbance values on the standard curve.
Q4: What are "matrix effects" and how can I mitigate them?
A4: A matrix effect refers to the combined influence of all components in a sample, other than the analyte (this compound), on the analytical signal.[11] These effects can lead to either an underestimation or overestimation of the analyte concentration and are a common source of error in complex samples.
Mitigation Strategies:
-
Matrix-Matched Standards: The most effective way to compensate for matrix effects is to prepare your calibration standards in a solution that has the same composition as your sample matrix, but without the analyte. This can be challenging if the matrix is complex or unknown.
-
Sample Dilution: Diluting your sample with the assay buffer can reduce the concentration of interfering substances, thereby minimizing their impact on the assay. However, ensure that the final concentration of this compound remains within the detectable range of the assay.
-
Standard Addition: This method involves adding known amounts of a standard to the sample and measuring the response. It can help to correct for proportional matrix effects but is more labor-intensive.
-
Sample Purification: Techniques such as dialysis, solid-phase extraction (SPE), or chromatography can be used to remove interfering components from the sample before performing the DNS assay.
By understanding the potential for interference and implementing appropriate controls and mitigation strategies, the DNS assay can be a valuable tool for the quantification of this compound. For highly accurate and specific measurements, especially in complex matrices, validation with an orthogonal method like HPLC is recommended.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Amino acids interference on the quantification of reducing sugars by the 3,5-dinitrosalicylic acid assay mislead carbohydrase activity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. rroij.com [rroij.com]
- 5. Pitfalls in the 3, 5-dinitrosalicylic acid (DNS) assay for the reducing sugars: Interference of furfural and 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Quantification of Neoagaro-Oligosaccharide Production through Enzymatic Hydrolysis and Its Anti-Oxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of Neoagaro-Oligosaccharide Production through Enzymatic Hydrolysis and Its Anti-Oxidant Activities [mdpi.com]
- 10. Enhanced production of this compound from agar with Corynebacterium glutamicum producing exo‐type and endo‐type β‐agarases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tracking Matrix Effects in the Analysis of DNA Adducts of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Whitening Potential of Neoagarobiose: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the skin-whitening efficacy of neoagarobiose against established agents, arbutin and kojic acid. This analysis is supported by a review of experimental data and detailed methodologies to aid in research and development decisions.
The quest for effective and safe skin-lightening agents is a cornerstone of dermatological and cosmetic research. While numerous compounds have been investigated, this compound, a disaccharide derived from agar, has emerged as a molecule of interest, primarily for its moisturizing properties. However, its role as a whitening agent is a subject of conflicting scientific reports. This guide dissects the available evidence, presenting a clear comparison to facilitate an informed perspective on its potential.
Executive Summary of Comparative Efficacy
The primary mechanism for skin whitening is the inhibition of tyrosinase, the key enzyme in melanin synthesis. Established whitening agents like arbutin and kojic acid have well-documented tyrosinase-inhibiting capabilities. In contrast, the evidence for this compound's direct whitening effect is inconsistent. An early study in 1997 suggested a whitening effect on B16 murine melanoma cells[1][2][3]. However, a more recent and detailed 2017 study found that this compound did not exhibit significant in vitro skin whitening activity. This later study attributed the whitening effects of other agar-derived oligosaccharides to the presence of 3,6-anhydro-l-galactose (AHG) and a higher degree of polymerization, as seen in neoagarotetraose and neoagarohexaose.
| Compound | Tyrosinase Inhibition (IC50) | Melanin Content Reduction in B16 Cells | Mechanism of Action |
| This compound | Data not consistently reported; recent studies suggest no significant inhibition. | An early report suggests a whitening effect, but quantitative data is not readily available in recent literature.[1][2][3] | Not well-established for whitening; primarily recognized for its moisturizing properties. |
| Arbutin (β-Arbutin) | ~0.9 mM (mushroom tyrosinase) | Significant reduction observed. For example, at 1000 µM, melanin content can be substantially decreased.[4] | Competitive inhibitor of tyrosinase.[4] |
| Kojic Acid | ~30.6 µM (mushroom tyrosinase) | Significant reduction. For instance, a decrease to 59.5% of control has been reported.[5] | Chelates copper ions in the active site of tyrosinase, acting as a competitive and mixed-type inhibitor.[6] |
Delving into the Mechanisms of Action: The Melanin Synthesis Pathway
Melanin production, or melanogenesis, is a complex process primarily regulated by the microphthalmia-associated transcription factor (MITF). MITF acts as a master switch, controlling the expression of key melanogenic enzymes, including tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). The activation of MITF is largely driven by the cAMP response element-binding protein (CREB) signaling pathway.
While arbutin and kojic acid primarily act by directly inhibiting the tyrosinase enzyme, some whitening agents can also interfere with the signaling cascade that leads to its production. There is currently no substantial evidence to suggest that this compound influences the MITF or CREB signaling pathways in melanocytes.
Experimental Protocols for Whitening Effect Validation
To ensure objective and reproducible results, standardized experimental protocols are crucial. Below are the methodologies for the key in vitro assays used to evaluate the whitening efficacy of a compound.
Tyrosinase Activity Assay (Mushroom Tyrosinase)
This assay is a primary screening tool to assess the direct inhibitory effect of a compound on tyrosinase.
Protocol:
-
Preparation of Solutions: Prepare stock solutions of mushroom tyrosinase, L-DOPA (substrate), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 6.8).
-
Reaction Mixture: In a 96-well plate, add the tyrosinase solution and the test compound at various concentrations. A control well should contain the enzyme and buffer without the test compound.
-
Initiation of Reaction: Add the L-DOPA solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculation: The percentage of tyrosinase inhibition is calculated using the formula: [(A_control - A_sample) / A_control] * 100. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from a dose-response curve.
Melanin Content Assay in B16 Melanoma Cells
This cell-based assay evaluates the ability of a compound to reduce melanin production in a cellular context.
Protocol:
-
Cell Culture: B16 murine melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum.
-
Cell Seeding: Cells are seeded into 24-well plates and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Often, a melanogenesis stimulator like α-melanocyte-stimulating hormone (α-MSH) is added to induce melanin production. A positive control (e.g., kojic acid or arbutin) and a negative control (vehicle) are included.
-
Incubation: Cells are incubated for 48-72 hours.
-
Cell Lysis and Melanin Extraction: The cells are washed with PBS and lysed. The cell lysate is centrifuged to pellet the melanin.
-
Melanin Solubilization and Quantification: The melanin pellet is dissolved in a solution of NaOH. The absorbance of the resulting solution is measured at approximately 405 nm.
-
Normalization: The melanin content is often normalized to the total protein content of the cell lysate to account for any effects of the test compound on cell proliferation.
Conclusion
Based on the current body of scientific literature, this compound is a promising moisturizing agent. However, its efficacy as a direct skin-whitening agent is questionable. While an early report suggested a whitening effect, more recent and detailed studies have not substantiated this claim, indicating that other related oligosaccharides with a higher degree of polymerization and the presence of 3,6-anhydro-l-galactose are responsible for the observed anti-melanogenic activity.
In comparison, arbutin and kojic acid have well-established mechanisms of action, primarily through the direct inhibition of tyrosinase, and their efficacy is supported by robust quantitative data from numerous studies. For researchers and drug development professionals, focusing on neoagarotetraose, neoagarohexaose, and other AHG-containing oligosaccharides may prove more fruitful in the search for novel, marine-derived whitening agents. Further investigation into the potential synergistic effects of this compound with known whitening agents could also be a valuable area of research, leveraging its moisturizing properties for enhanced formulation performance.
References
- 1. This compound as a novel moisturizer with whitening effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhanced production of this compound from agar with Corynebacterium glutamicum producing exo‐type and endo‐type β‐agarases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Neoagarobiose and Kojic Acid in Tyrosinase Inhibition
For researchers and professionals in drug development and cosmetic science, the quest for effective and safe tyrosinase inhibitors is a significant focus. This guide provides a detailed, data-driven comparison of a promising natural disaccharide, neoagarobiose, and a well-established inhibitor, kojic acid, in the context of tyrosinase inhibition.
This analysis synthesizes available experimental data to objectively evaluate their performance, mechanisms of action, and provides detailed experimental protocols for further research.
Executive Summary
Kojic acid is a widely recognized tyrosinase inhibitor known for its copper-chelating mechanism. Emerging research on neoagarooligosaccharides, including the foundational unit this compound, suggests potent anti-melanogenic properties. While direct comparative studies on this compound and kojic acid are limited, data on the closely related neoagarotetraose indicates a comparable inhibitory efficacy to kojic acid, suggesting this compound holds significant potential as a tyrosinase inhibitor.
Quantitative Comparison of Tyrosinase Inhibition
The following table summarizes the key quantitative data on the tyrosinase inhibitory activity of this compound (represented by data from neoagarotetraose) and kojic acid. It is important to note that IC50 values can vary between studies due to different experimental conditions.[1]
| Compound | Enzyme Source | IC50 Value | Type of Inhibition | Mechanism of Action |
| Neoagarotetraose | Mushroom | Similar to Kojic Acid | Not explicitly stated | Not explicitly stated, likely direct enzyme inhibition |
| Kojic Acid | Mushroom | 70 ± 7 µM (monophenolase)[2] | Competitive (monophenolase)[2] | Chelates copper ions in the active site of tyrosinase[3] |
| 121 ± 5 µM (diphenolase)[2] | Mixed-type (diphenolase)[2] |
Detailed Mechanism of Action
Kojic Acid: A Chelating Inhibitor
Kojic acid's primary mechanism of tyrosinase inhibition is well-documented and involves the chelation of copper ions within the active site of the tyrosinase enzyme.[3] Tyrosinase is a copper-containing enzyme, and these copper ions are essential for its catalytic activity in converting tyrosine to melanin precursors.[2] By binding to these copper ions, kojic acid effectively inactivates the enzyme.
Kinetic studies have demonstrated that kojic acid exhibits a competitive inhibitory effect on the monophenolase activity of mushroom tyrosinase and a mixed-type inhibitory effect on its diphenolase activity.[2]
This compound and Neoagarooligosaccharides: Emerging Inhibitors
While the precise mechanism of tyrosinase inhibition by this compound is not yet fully elucidated, studies on neoagarooligosaccharides (NAOSs), such as neoagarotetraose and neoagarohexaose, indicate a direct inhibitory effect on tyrosinase activity and a reduction in melanin synthesis in B16F10 melanoma cells. This suggests that this compound likely interacts directly with the tyrosinase enzyme to impede its function. Further research is required to determine if this interaction involves copper chelation, similar to kojic acid, or another mode of binding.
Beyond direct enzyme inhibition, some tyrosinase inhibitors can also affect the signaling pathways that regulate melanogenesis. These pathways often involve the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenic gene expression. The cAMP/PKA/CREB signaling cascade is a major upstream regulator of MITF. While there is no specific data on this compound's effect on these pathways, it represents a potential secondary mechanism for its anti-melanogenic properties.
Experimental Protocols
Reproducible and standardized experimental protocols are crucial for the accurate assessment of tyrosinase inhibitors. Below are detailed methodologies for in vitro tyrosinase inhibition assays, which are commonly employed in the evaluation of compounds like this compound and kojic acid.
In Vitro Mushroom Tyrosinase Inhibition Assay
This assay is a widely used primary screening method to assess the inhibitory potential of compounds on mushroom tyrosinase, which is commercially available and shares structural similarities with human tyrosinase.
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) or L-Tyrosine as substrate
-
Phosphate buffer (e.g., 0.1 M, pH 6.8)
-
Test compounds (this compound, Kojic Acid) dissolved in an appropriate solvent (e.g., water or DMSO)
-
96-well microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of the substrate (L-DOPA or L-Tyrosine) in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control (kojic acid) in the buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add:
-
20 µL of the test compound solution at various concentrations.
-
140 µL of phosphate buffer.
-
20 µL of mushroom tyrosinase solution.
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-490 nm for dopachrome formation from L-DOPA) at regular intervals for a set duration (e.g., 20-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the key pathways and experimental workflows.
Conclusion
Kojic acid remains a benchmark tyrosinase inhibitor with a well-characterized mechanism of action. However, the emergence of natural compounds like this compound presents exciting opportunities for the development of new and potentially safer skin-lightening agents. While current data on this compound is promising, further research is imperative to fully elucidate its inhibitory mechanism, establish a definitive IC50 value through direct comparative studies, and assess its cellular and in vivo efficacy and safety. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals dedicated to advancing the field of melanogenesis inhibition.
References
- 1. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom and in Cultured B16F10 Cells Compared with Arbutins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Neoagarobiose and Arbutin for Skin Hyperpigmentation
For Immediate Release
A detailed comparative guide for researchers, scientists, and drug development professionals.
This guide provides a comprehensive, objective comparison of the biochemical properties, efficacy, and safety profiles of neoagarobiose and arbutin, two compounds with potential applications in the management of skin hyperpigmentation. The information presented is supported by available experimental data to aid in research and development decisions.
Executive Summary
Arbutin, a well-established tyrosinase inhibitor, has a long history of use in cosmetic and pharmaceutical applications for its skin-lightening properties. This compound, a disaccharide derived from agar, is a newer entrant with reported whitening and moisturizing effects. This guide delves into their mechanisms of action, quantitatively compares their efficacy in inhibiting melanin synthesis, evaluates their antioxidant capacities, and assesses their safety profiles based on current scientific literature. While arbutin's properties are well-documented with specific quantitative data, information on this compound is less extensive, with some conflicting reports regarding its direct whitening efficacy.
Biochemical and Physiological Properties
A fundamental aspect of evaluating these compounds lies in their ability to inhibit tyrosinase, the key enzyme in melanogenesis, and their capacity to counteract oxidative stress, a known contributor to hyperpigmentation.
Tyrosinase Inhibition
Arbutin is a known competitive inhibitor of tyrosinase, effectively blocking the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone, a precursor of melanin.[1] The inhibitory concentration (IC50) of arbutin varies depending on the source of the tyrosinase and the specific isomer (α- or β-arbutin). For instance, α-arbutin has been reported to be a more potent inhibitor of mouse melanoma tyrosinase than β-arbutin.[1]
This compound has been reported to exhibit a "whitening effect" in B16 murine melanoma cells, suggesting an inhibitory action on melanin synthesis.[2][3] However, specific IC50 values for its direct inhibition of tyrosinase are not widely available in the current literature. One study indicated that while neoagarotetraose and neoagarohexaose showed skin whitening activity, this compound did not, highlighting the need for further research to clarify its specific role.[4][5]
Effect on Melanin Content in B16F10 Melanoma Cells
In vitro studies using B16F10 melanoma cells are crucial for assessing the direct impact of these compounds on melanin production. Arbutin has been shown to dose-dependently reduce melanin content in these cells.[6][7] For example, at a concentration of 5.4 mM, arbutin inhibited melanogenesis by 45.8%.[7]
This compound has also been shown to whiten B16 murine melanoma cells, implying a reduction in melanin content.[2][3] However, detailed quantitative data on the percentage of melanin reduction at various concentrations are not as extensively documented as for arbutin.
Antioxidant Activity
Oxidative stress is a key factor in the pathogenesis of hyperpigmentation. Both arbutin and this compound possess antioxidant properties. Arbutin has demonstrated the ability to scavenge free radicals in various assays, although its activity can be modest compared to other antioxidants.[2][4] For instance, in a DPPH assay, the IC50 of arbutin was reported to be 2.04 ± 0.31 mg/mL.[3]
Neoagarooligosaccharides, the class of compounds to which this compound belongs, have shown antioxidant activity.[4] However, specific IC50 values for this compound in standard antioxidant assays like DPPH and ABTS are not consistently reported in the available literature.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for a direct comparison of this compound and arbutin.
Table 1: Tyrosinase Inhibition
| Compound | Enzyme Source | Substrate | IC50 (mM) | Reference |
| α-Arbutin | Mouse Melanoma | L-DOPA | 0.48 | [8] |
| Mushroom | L-DOPA | 8.0 ± 0.2 | [1] | |
| β-Arbutin | Mushroom | L-DOPA | 8.4 | [8] |
| Human | L-Tyrosine | 5.7 | [1] | |
| Human | L-DOPA | 18.9 | [1] | |
| This compound | Not specified | Not specified | Data not available |
Table 2: Effect on Melanin Content in B16F10 Cells
| Compound | Concentration | Melanin Inhibition (%) | Reference |
| Arbutin | 10-1000 µM | Dose-dependent reduction | [7] |
| 5.4 mM | 45.8 | [7] | |
| This compound | Not specified | Whitening effect observed | [2][3] |
Table 3: Antioxidant Activity
| Compound | Assay | IC50 | Reference |
| Arbutin | DPPH | 2.04 ± 0.31 mg/mL | [3] |
| This compound | DPPH/ABTS | Data not available |
Table 4: Cytotoxicity
| Compound | Cell Line | IC50 | Reference |
| Arbutin | B16F10 | > 600 µM (no cytotoxicity observed) | [6] |
| Acetylated Arbutin (72h) | ~3.85 mM | [7] | |
| This compound | B16 Murine Melanoma | Low cytotoxicity reported | [2][3] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Mushroom Tyrosinase Inhibition Assay
This assay is widely used to screen for tyrosinase inhibitors.
-
Reagents and Materials: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH 6.8), test compounds (this compound, arbutin), microplate reader.
-
Procedure:
-
Prepare various concentrations of the test compounds in phosphate buffer.
-
In a 96-well plate, add the test compound solution and mushroom tyrosinase solution.
-
Incubate the mixture for a specified period at a controlled temperature (e.g., 10 minutes at 25°C).
-
Initiate the reaction by adding the L-DOPA substrate.
-
Measure the formation of dopachrome by monitoring the absorbance at 475 nm at regular intervals.
-
The percentage of inhibition is calculated using the formula: (1 - (B / A)) * 100, where A is the absorbance of the control (without inhibitor) and B is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
-
Melanin Content Assay in B16F10 Cells
This cellular assay evaluates the ability of a compound to inhibit melanin production in a relevant cell model.
-
Cell Culture: B16F10 mouse melanoma cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Procedure:
-
Seed the B16F10 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (this compound, arbutin) for a specified period (e.g., 72 hours).
-
After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them with a solution of 1N NaOH.
-
Measure the absorbance of the lysate at 405 nm to quantify the melanin content.
-
Normalize the melanin content to the total protein content of the cells, which can be determined using a standard protein assay (e.g., BCA assay).
-
The percentage of melanin content relative to the untreated control is then calculated.
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: The Melanogenesis Pathway and points of inhibition.
Caption: Workflow for key in vitro experiments.
Conclusion
Arbutin stands as a well-characterized compound with proven efficacy in inhibiting tyrosinase and reducing melanin synthesis, supported by a substantial body of quantitative data. Its safety profile is also well-documented. This compound shows promise as a skin-whitening and moisturizing agent, with preliminary studies indicating low cytotoxicity. However, the current body of evidence lacks the specific quantitative data necessary for a direct and robust comparison with arbutin. Conflicting reports on its direct whitening activity further underscore the need for more in-depth research to elucidate its precise mechanism of action and to quantify its efficacy. Researchers and drug development professionals are encouraged to consider the established profile of arbutin while recognizing the potential of this compound, which warrants further investigation to fully understand its utility in dermatological applications.
References
- 1. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Antioxidant Capacities of Neoagarobiose and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacities of neoagarobiose and the well-established antioxidant, ascorbic acid (Vitamin C). While ascorbic acid's antioxidant properties are readily demonstrated through direct free-radical scavenging and reducing power in various chemical assays, current research suggests that this compound may exert its antioxidant effects through cellular mechanisms, making a direct comparison using traditional in vitro antioxidant assays challenging. This guide will present the available experimental data for both compounds, detail the methodologies of key antioxidant assays, and illustrate the known signaling pathways involved in their antioxidant action.
Quantitative Antioxidant Capacity
Ascorbic acid is a potent antioxidant with well-documented activity in various assays. The following tables summarize its performance in the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
It is important to note that comprehensive quantitative data for the direct antioxidant activity of this compound in these standard chemical assays is not widely available in peer-reviewed literature. Some studies on neoagarooligosaccharides (NAOSs) have indicated a lack of significant DPPH radical scavenging activity[1]. This suggests that the primary antioxidant mechanism of this compound may not be direct radical scavenging but rather through the modulation of cellular antioxidant pathways.
Table 1: DPPH Radical Scavenging Activity of Ascorbic Acid
| Concentration (µg/mL) | % Inhibition | IC50 (µg/mL) | Reference |
| 10 | 52.74% | 6.1 | [2] |
| 60 | 99.86% | [2] | |
| N/A | N/A | 8.4 | [3] |
IC50: The concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
Table 2: ABTS Radical Scavenging Activity of Ascorbic Acid
Quantitative data for the ABTS assay is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant capacity of a compound is compared to that of Trolox, a water-soluble analog of vitamin E.
| Compound | TEAC Value | Reference |
| Ascorbic Acid | ~1.0 | General literature |
A TEAC value of 1.0 indicates that the antioxidant has a similar activity to Trolox on a molar basis.
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Ascorbic Acid
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The results are often expressed as ascorbic acid equivalents or by a FRAP value.
| Compound | FRAP Value (µM Fe(II)/mg) | Reference |
| Ascorbic Acid | High | General literature |
Experimental Protocols
Detailed methodologies for the key antioxidant assays are provided below. These protocols are standardized and widely used in the field to assess antioxidant capacity.
DPPH Radical Scavenging Assay
The DPPH assay is a common spectrophotometric method for determining the antioxidant activity of compounds.
-
Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared to a concentration that gives an absorbance of approximately 1.0 at 517 nm.
-
Reaction Mixture: A small volume of the antioxidant solution (e.g., ascorbic acid or this compound dissolved in a suitable solvent) is added to the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value is then determined from a plot of % inhibition against the concentration of the antioxidant.
ABTS Radical Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•⁺).
-
ABTS•⁺ Generation: The ABTS•⁺ radical is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.
-
Reagent Dilution: The ABTS•⁺ solution is diluted with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A specific volume of the antioxidant solution is mixed with the diluted ABTS•⁺ solution.
-
Measurement: The absorbance is recorded at 734 nm after a set incubation time (e.g., 6 minutes).
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay is based on the reduction of a ferric-tripyridyltriazine complex to its ferrous, colored form in the presence of antioxidants.
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. The reagent is warmed to 37°C before use.
-
Reaction Mixture: A small volume of the sample is added to the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specific time (e.g., 4 minutes).
-
Measurement: The absorbance of the colored ferrous-TPTZ complex is measured at 593 nm.
-
Calculation: The FRAP value of the sample is determined by comparing its absorbance to a standard curve prepared using a known concentration of FeSO₄·7H₂O.
Signaling Pathways and Mechanisms of Action
The antioxidant mechanisms of ascorbic acid and this compound appear to differ significantly. Ascorbic acid acts as a direct antioxidant, while this compound likely functions as an indirect antioxidant by upregulating cellular defense mechanisms.
Ascorbic Acid: A Direct Antioxidant
Ascorbic acid is a water-soluble antioxidant that can directly donate electrons to neutralize a wide variety of reactive oxygen species (ROS), including superoxide radicals, hydroxyl radicals, and hydrogen peroxide. This direct scavenging activity is due to its ability to undergo reversible oxidation and reduction reactions.
References
quantitative analysis of neoagarobiose in complex mixtures
A Comprehensive Guide to the Quantitative Analysis of Neoagarobiose in Complex Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of this compound—a disaccharide with promising applications in cosmetics and pharmaceuticals—is critical for product development, quality control, and mechanistic studies. This guide provides an objective comparison of the primary analytical methods for quantifying this compound in complex biological and chemical matrices, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method depends on factors such as the required sensitivity, sample complexity, available equipment, and the need for structural confirmation. The following table summarizes the key performance metrics of the most common techniques used for this compound quantification.
| Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) | Key Advantages | Key Limitations |
| HPLC-ELSD | Chromatographic separation followed by detection based on light scattering of nebulized particles. | ~2 - 12 mg/L[1] | ~6 - 30 mg/L[1][2] | >0.999[2] | Robust, universal detection for non-chromophoric compounds, no derivatization needed.[2] | Non-linear response may require polynomial calibration; lower sensitivity than MS.[2] |
| LC-MS/MS | Chromatographic separation coupled with mass spectrometry for highly selective mass-based detection and fragmentation analysis. | ~0.01 - 0.07 ng/mL[3] | ~0.03 - 0.20 ng/mL[3] | >0.995[3] | Highest sensitivity and specificity; provides structural confirmation; suitable for very complex matrices.[4] | Higher equipment cost and complexity; potential for matrix effects (ion suppression).[5] |
| PACE | Derivatization with a fluorophore followed by polyacrylamide gel electrophoresis. | ~100 fmol/band[6][7] | ~500 fmol/band[6][7] | >0.993[8] | High sensitivity; can resolve oligosaccharides by size; allows for high-throughput analysis.[8][9] | Requires derivatization step; less common instrumentation. |
| DNS Assay | Colorimetric reaction measuring the total amount of reducing sugars. | Higher than chromatographic methods | ~0.5 mg/mL (Galactose standard)[8] | >0.99 | Simple, rapid, and cost-effective.[10] | Non-specific (measures all reducing sugars); lower sensitivity; influenced by reaction conditions.[8][11] |
Visualizing the Analytical Workflow & Method Selection
To aid in understanding the experimental process and selecting the most suitable technique, the following diagrams illustrate a general workflow and a decision-making guide.
Experimental Protocols
Below are detailed methodologies for three key quantitative techniques.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This protocol is a robust method for direct quantification without derivatization.
-
Instrumentation:
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Ultrapure water
-
This compound standard
-
-
Procedure:
-
Sample Preparation: Centrifuge the sample (e.g., enzymatic reaction mixture) at 13,000 rpm for 10 minutes to remove particulates.[12] Collect the supernatant for analysis. Dilute if necessary to fall within the calibration range.
-
Chromatographic Conditions:
-
ELSD Conditions:
-
Nebulizer Temperature: 50 °C.[10]
-
Gas Flow Rate: (e.g., 1.4 SLM) - optimize based on manufacturer's guidelines.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound (e.g., 10 to 200 mg/L).
-
Generate a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration. A polynomial fit may also be used.[2]
-
Calculate the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest sensitivity and specificity, ideal for trace-level detection in complex biological matrices.
-
Instrumentation:
-
UPLC/HPLC System
-
Tandem Mass Spectrometer with Electrospray Ionization (ESI) source[14]
-
-
Reagents:
-
Acetonitrile (MS grade)
-
Methanol (MS grade)
-
Formic Acid (MS grade)
-
Ultrapure water
-
This compound standard
-
-
Procedure:
-
Sample Preparation: Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile to 1 volume of sample (e.g., plasma). Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C. Transfer the supernatant to a new tube, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the initial mobile phase.
-
Chromatographic Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically suitable for polar compounds like sugars.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at a high percentage of B, decreasing over time to elute the analyte.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
-
MS/MS Conditions:
-
Ionization Mode: ESI Negative or Positive (optimize for this compound).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor ion ([M-H]⁻ or [M+H]⁺) for this compound and its most stable product ions upon collision-induced dissociation.
-
-
Quantification:
-
Prepare calibration standards in a matrix that matches the samples (matrix-matched standards) to account for matrix effects.
-
Construct a calibration curve by plotting peak area against concentration.
-
Quantify this compound in the samples using the regression equation from the calibration curve.
-
-
3,5-Dinitrosalicylic Acid (DNS) Assay
A simple colorimetric method for estimating the total concentration of reducing sugars produced, often used to measure β-agarase activity.
-
Instrumentation:
-
Spectrophotometer or 96-well plate reader
-
Heating block or water bath at 100 °C
-
-
Reagents:
-
DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 1.6 g of sodium hydroxide in 100 mL of distilled water. Store in a dark bottle.
-
D-galactose (for standard curve)
-
-
Procedure:
-
Reaction Setup: In a microcentrifuge tube or well of a PCR plate, mix 100 µL of the sample (or galactose standard) with 100 µL of distilled water.[8]
-
Color Development: Add 100 µL of DNS reagent to the mixture.[8]
-
Heating: Boil the mixture for 15 minutes.[8]
-
Cooling & Dilution: Immediately cool the mixture in an ice bath. Add 0.8 mL of distilled water.[8]
-
Measurement: Measure the absorbance at 540 nm.[8]
-
Quantification:
-
Prepare D-galactose standards (e.g., 0 to 0.5 mg/mL).
-
Create a standard curve by plotting absorbance versus galactose concentration.
-
Determine the total reducing sugar concentration in the sample, expressed as galactose equivalents, from the standard curve. Note that this value represents all reducing sugars, not just this compound.[10]
-
-
References
- 1. Intralaboratory comparison of analytical methods for quantification of major phytocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New HPLC-ELSD Method for Simultaneous Determination of N-Acetylglucosamine and N-Acetylgalactosamine in Dairy Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a LC-MS/MS Method for Determination of Multi-Class Antibiotic Residues in Aquaculture and River Waters, and Photocatalytic Degradation of Antibiotics by TiO2 Nanomaterials [mdpi.com]
- 4. Quantification of the Disaccharide Trehalose from Biological Samples: A Comparison of Analytical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Polysaccharide analysis using carbohydrate gel electrophoresis: a method to study plant cell wall polysaccharides and polysaccharide hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Carbohydrate Gel Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Carbohydrate Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced production of this compound from agar with Corynebacterium glutamicum producing exo‐type and endo‐type β‐agarases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Method Validation for Neoagarobiose Analysis
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quantification of neoagarobiose, a disaccharide with significant potential in the pharmaceutical and food industries.[1][2] The validation of HPLC methods is critical to ensure data accuracy, reliability, and reproducibility, which are essential for quality control and regulatory compliance. This guide provides a comparative overview of different HPLC methods for this compound analysis, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
While HPLC is a widely adopted method, other techniques have also been utilized for the analysis of neoagarose oligosaccharides (NAOS), including this compound. The traditional dinitrosalicylic acid (DNS) assay, for instance, is cost-effective but lacks specificity as it measures all reducing sugars present in a solution.[3] For more precise and sensitive quantification, methods like Polysaccharide Analysis using Carbohydrate Gel Electrophoresis (PACE) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) have been employed.[3] However, chromatography-based methods are often favored for their high precision, though they can be more challenging to scale for high-throughput analysis.[3]
This guide focuses on the validation of HPLC methods, which offer a balance of precision, sensitivity, and versatility for this compound quantification.
HPLC Method Validation Parameters: A Comparative Summary
The validation of an HPLC method involves assessing several key parameters to ensure its performance is suitable for its intended purpose.[4][5][6] The following table summarizes typical performance data for HPLC methods used in the analysis of oligosaccharides, providing a benchmark for the validation of a this compound-specific method.
| Validation Parameter | HPLC-RI | UHPLC-MS/MS | HPLC-ELSD |
| Linearity (Correlation Coefficient, r²) | ≥0.99[7] | ≥0.995 | Typically non-linear, requires specific curve fitting |
| Limit of Detection (LOD) | 0.06 ± 0.04 g/L (for FOS)[8] | Lower than HPLC-RI/ELSD | Dependent on analyte properties |
| Limit of Quantification (LOQ) | 0.2 ± 0.1 g/L (for FOS)[8] | Lower than HPLC-RI/ELSD | Dependent on analyte properties |
| Precision (%RSD) | < 5% (Intra- and Inter-day)[8] | 0.9% to 10.4%[9] | < 4.3% (Intra-day), < 4.7% (Inter-day) (for PACE method)[10] |
| Accuracy (% Recovery) | 96.78–108.88%[11] | 91.5% to 110.0%[9] | Not explicitly found for this compound |
| Specificity | Confirmed by peak purity and retention time matching with standard | Confirmed by specific mass transitions (MRM) | Confirmed by retention time matching with standard |
Note: The data presented is a synthesis from various studies on oligosaccharide analysis and serves as a general reference. FOS refers to Fructooligosaccharides.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the HPLC analysis of this compound.
Sample Preparation
-
Enzymatic Hydrolysis: this compound is typically produced by the enzymatic hydrolysis of agar or agarose using β-agarase.[3]
-
Purification: The resulting neoagaro-oligosaccharides can be purified using methods like activated carbon adsorption and gel chromatography (e.g., Sephadex LH-20).[1]
-
Standard and Sample Solution Preparation:
-
Accurately weigh a suitable amount of this compound reference standard and dissolve it in deionized water to prepare a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution to different concentrations.
-
Prepare sample solutions by dissolving the purified this compound-containing product in deionized water to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[11]
-
HPLC-RID (Refractive Index Detector) Method
-
Column: Sugar-Pak I column.[12]
-
Mobile Phase: EDTA calcium disodium solution (50 mg/mL).[12]
-
Column Temperature: 75°C.[12]
-
Detector: Refractive Index Detector (RID).[12]
-
Injection Volume: 10 µL.[5]
HPLC-ELSD (Evaporative Light Scattering Detector) Method
-
Column: Asahipak NH2P-50 4E multi-mode column (250 × 4.6 mm).[14]
-
Mobile Phase: Acetonitrile:Water (65:35).[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Column Temperature: 40°C.[14]
-
Detector: Evaporative Light Scattering Detector (ELSD).[14]
-
ELSD Nebulizer Temperature: 50°C.[14]
UHPLC-MS/MS Method
-
Column: BEH amide column.[9]
-
Mobile Phase: Acetonitrile-10 mmol L-1 ammonium acetate (58:42, v/v) with an isocratic elution.[9]
-
Flow Rate: Not specified, but total analysis time was 3.5 min.[9]
-
Detector: Mass spectrometer with a heated-electrospray ionization (H-ESI) source in positive ionization mode, operating in multiple reaction monitoring (MRM) pattern.[9]
Validation Workflow and Logical Relationships
The validation of an HPLC method follows a structured workflow to ensure all performance characteristics are thoroughly evaluated.
Caption: Workflow for HPLC Method Validation.
This guide provides a foundational understanding of the key aspects of validating an HPLC method for this compound analysis. For successful validation, it is imperative to follow established guidelines, such as those from the International Conference on Harmonisation (ICH), and to meticulously document all experimental procedures and results.[5][6]
References
- 1. Separation and quantification of neoagaro-oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of Neoagaro-Oligosaccharide Production through Enzymatic Hydrolysis and Its Anti-Oxidant Activities [mdpi.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dietary Sugars Analysis: Quantification of Fructooligossacharides during Fermentation by HPLC-RI Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Characterization of a Novel α-Neoagarobiose Hydrolase Capable of Preparation of Medium- and Long-Chain Agarooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Neoagarooligosaccharide Hydrolase BpGH117 from a Human Gut Bacterium Bacteroides plebeius - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Neoagarobiose in 3D Skin Models: A Comparative Guide to Efficacy
An objective comparison of the potential anti-aging efficacy of neoagarobiose with established alternatives, supported by experimental data from 3D skin models and in vitro studies.
The quest for effective anti-aging compounds has led researchers to explore a vast array of molecules. Among these, this compound, a disaccharide derived from agar, has emerged as a compound of interest. However, its efficacy in advanced 3D skin models, which closely mimic human skin architecture and physiology, remains largely unexplored. This guide provides a comparative analysis of this compound against well-established anti-aging agents—retinoids, ascorbic acid (Vitamin C), and hyaluronic acid—whose effects have been documented in 3D skin model studies.
Performance Comparison in Skin Models
Due to the lack of direct studies on this compound in 3D skin models, this comparison is based on available in vitro data for this compound versus published data for established alternatives in 3D skin models.
| Efficacy Parameter | This compound (In Vitro Data) | Retinoids (3D Skin Model Data) | Ascorbic Acid (3D Skin Model Data) | Hyaluronic Acid (3D Skin Model Data) |
| Collagen Synthesis | No direct data available. | ↑ Increase in pro-collagen and collagen I expression.[1] | ↑ Increase in collagen production. | ↑ Increase in collagen I deposition by up to 45.3%.[2] |
| Epidermal Thickness | No data available. | ↑ Increase of 20.83% to 104% in epidermis thickness.[3] | Data suggests improvement in epidermal integrity. | ↑ Increase in epidermal thickness observed.[2] |
| Wrinkle Reduction | No data available. | ↓ Decrease in wrinkle appearance and skin roughness.[3] | Shown to decrease deep furrows in clinical studies.[4] | Shown to have a dermo-epidermal junction enhancing effect.[2] |
| Antioxidant Activity | Deficient hydrogen peroxide-scavenging activity in human dermal fibroblasts. | Modulates cellular responses to oxidative stress. | Potent antioxidant, protects against UV-induced oxidative damage. | No direct antioxidant activity, but supports overall skin health. |
| MMP Inhibition | No direct data available. | ↓ Reduced expression of matrix metalloproteinases (MMPs).[3] | ↓ Inhibits MMP-1 production.[2] | ↓ Down-regulates dermal MMP-1 expression by 10.7%.[2] |
| Moisturizing Effect | Reported to have higher hygroscopic ability than glycerol and hyaluronic acid in one study. | Improves skin hydration. | Contributes to improved skin barrier function. | Major role in skin hydration and maintaining structural integrity. |
| Whitening Effect | Contradictory findings; one study reports a whitening effect on melanoma cells, while another found no in vitro skin whitening activity. | Improves abnormal pigmentation. | Reduces melanin synthesis. | No direct whitening effect. |
Experimental Protocols
General Workflow for Assessing Anti-Aging Efficacy in 3D Skin Models
This generalized protocol outlines the key steps involved in evaluating the efficacy of a test compound on a 3D reconstructed human skin model.
Detailed Methodologies
1. 3D Human Skin Model Culture: Commercially available full-thickness skin models (e.g., EpiDermFT™) consisting of normal human-derived epidermal keratinocytes and dermal fibroblasts are commonly used. The models are cultured at the air-liquid interface in maintenance medium provided by the manufacturer.
2. Topical Application of Test Compounds: Test compounds (e.g., Retinoic Acid, Ascorbic Acid, Hyaluronic Acid) are typically dissolved in a suitable vehicle (e.g., phosphate-buffered saline, cream base) and applied topically to the stratum corneum of the 3D skin model. A vehicle control and a positive control (a compound with known anti-aging effects) are run in parallel. Applications are often repeated at regular intervals (e.g., every 24 or 48 hours) for a specified duration.
3. Induction of Skin Aging (Photoaging Model): To simulate sun-induced aging, 3D skin models can be exposed to controlled doses of UVA and/or UVB radiation. The radiation dose is carefully selected to induce signs of photoaging without causing acute cytotoxicity.
4. Histological and Immunohistochemical Analysis: At the end of the treatment period, the 3D skin tissues are fixed, embedded in paraffin, and sectioned.
-
Hematoxylin and Eosin (H&E) Staining: Used to visualize the overall morphology of the skin model and to measure epidermal and dermal thickness.
-
Immunohistochemistry/Immunofluorescence: Specific antibodies are used to detect and quantify the expression of key proteins such as collagen type I, elastin, and matrix metalloproteinases (MMPs).
5. Gene Expression Analysis: Total RNA is extracted from the 3D skin models, and reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to measure the mRNA expression levels of genes involved in skin aging, such as COL1A1 (collagen type I alpha 1 chain), MMP1, and genes related to antioxidant response.
6. Biochemical Assays: The 3D skin tissues can be homogenized to quantify the total content of collagen, elastin, and glycosaminoglycans (GAGs) using specific biochemical assay kits.
Signaling Pathways in Skin Aging
The aging of skin is a complex process involving multiple signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) and Transforming Growth Factor-beta (TGF-β) pathways are two of the most critical pathways implicated in this process.
MAPK Signaling Pathway in Photoaging
UV radiation from the sun is a major contributor to extrinsic skin aging (photoaging). UV exposure triggers the production of Reactive Oxygen Species (ROS), which in turn activates the MAPK signaling cascade. This leads to the upregulation of AP-1, a transcription factor that increases the expression of MMPs. These enzymes are responsible for the breakdown of collagen and elastin in the dermal extracellular matrix, leading to wrinkle formation and loss of skin elasticity.[5][6]
TGF-β Signaling Pathway in Skin Homeostasis and Aging
The TGF-β signaling pathway plays a crucial role in maintaining skin homeostasis, primarily by stimulating the synthesis of collagen and other extracellular matrix components. In aged skin, the responsiveness of fibroblasts to TGF-β is often reduced, leading to decreased collagen production and contributing to the signs of aging.[1][7][8] Some anti-aging compounds, like retinoids and hyaluronic acid, are known to modulate this pathway to promote collagen synthesis.[1]
Conclusion
While this compound shows some potential as a moisturizing and possibly a skin-whitening agent based on limited in vitro studies, there is currently no scientific evidence from 3D skin models to support its efficacy as an anti-aging compound. In contrast, retinoids, ascorbic acid, and hyaluronic acid have been more extensively studied in these advanced models and have demonstrated measurable anti-aging effects, including increased collagen synthesis, enhanced epidermal thickness, and modulation of key signaling pathways involved in skin aging.
For researchers, scientists, and drug development professionals, this guide highlights the need for further investigation into the potential anti-aging properties of this compound using robust 3D skin models. Such studies would be crucial to validate its efficacy and elucidate its mechanism of action before it can be considered a viable alternative to the well-established anti-aging ingredients discussed herein.
References
- 1. Hyaluronic acid-cross-linked filler stimulates collagen type 1 and elastic fiber synthesis in skin through the TGF-β/Smad signaling pathway in a nude mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Skin antiaging effects of a multiple mechanisms hyaluronan complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of Efficacy of Retinoids through Enhancing Retinoid-Induced RAR Activity and Inhibiting Hydroxylation of Retinoic Acid, and Its Clinical Efficacy on Photo-Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. Interplay between MAPK signaling pathway and autophagy in skin aging: mechanistic insights and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TGFβ signaling in photoaging and UV-induced skin cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGFβ Signaling in Photoaging and UV-Induced Skin Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Moisturizing Properties of Neoagarobiose and Hyaluronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced cosmetic and dermatological formulations, the selection of optimal moisturizing agents is paramount. This guide provides an objective comparison of the moisturizing properties of two key compounds: neoagarobiose, a disaccharide derived from agar, and hyaluronic acid, a well-established glycosaminoglycan. This analysis is supported by available experimental data and detailed methodologies to assist in research and development.
Executive Summary
Hyaluronic acid is the current industry standard for topical moisturizers, renowned for its exceptional water-retention capabilities and its integral role in the skin's extracellular matrix. Emerging research on this compound suggests it may offer superior hygroscopic properties. This guide delves into the mechanisms of action, presents the limited direct comparative data, and outlines the experimental protocols used to evaluate these moisturizing agents.
Comparative Data on Moisturizing Properties
While direct, extensive comparative studies on the moisturizing performance of this compound and hyaluronic acid are limited, the available data on their primary moisturizing characteristic, hygroscopicity, and mechanistic actions are summarized below.
| Property | This compound | Hyaluronic Acid | Data Source |
| Hygroscopic Ability | Possesses a higher hygroscopic ability. | High hygroscopic ability, capable of holding up to 1000 times its weight in water.[1][2][3][4] | [5] |
| Primary Mechanism | Humectant; potential to upregulate key moisturizing factors in the skin. | Humectant and physiological moisturizer; forms a film on the skin to prevent water loss and is an integral component of the skin's extracellular matrix.[1][2][3][6] | [1][2][3][5][6] |
Mechanisms of Action
This compound: A Potent Humectant with Potential Biological Activity
This compound, a disaccharide derived from agarose, primarily functions as a humectant, attracting and binding water from the atmosphere and underlying skin layers to hydrate the stratum corneum.[5][7][8] While direct studies on the specific signaling pathways of this compound are not yet prevalent, research on the structurally similar neoagarotetraose provides significant insights into a potential biological mechanism of action.
A recent study demonstrated that neoagarotetraose significantly upregulates the expression of key proteins involved in skin hydration and barrier function in keratinocytes:
-
Filaggrin (FLG): A protein that breaks down into Natural Moisturizing Factors (NMFs) in the stratum corneum, which are crucial for maintaining skin hydration.
-
Aquaporin-3 (AQP3): A channel protein that facilitates the transport of water and glycerol into keratinocytes, thereby increasing skin hydration.
-
Zonula Occludens-1 (ZO-1): A tight junction protein that is essential for maintaining the skin's barrier function and preventing transepidermal water loss (TEWL).
This suggests that this compound may not only act as a simple humectant but may also actively improve the skin's intrinsic moisturizing capabilities and barrier integrity.
Hyaluronic Acid: The Multifaceted Moisturizer
Hyaluronic acid's moisturizing properties are well-documented and multifaceted, involving both its intrinsic ability to retain water and its interaction with skin cells.[1][2][3][4][6]
-
Humectant Action: As a powerful humectant, hyaluronic acid attracts and holds a significant amount of water in the skin's surface layers.[1][2][3][4]
-
Film Formation: High molecular weight hyaluronic acid forms a non-occlusive film on the stratum corneum, which helps to reduce TEWL.
-
Extracellular Matrix (ECM) Integration: Hyaluronic acid is a natural and vital component of the skin's ECM, where it provides structural support and a hydrated environment for cells.[2][6]
-
Cellular Signaling: Hyaluronic acid interacts with cell surface receptors, primarily CD44 and the Receptor for Hyaluronan-Mediated Motility (RHAMM). This interaction triggers downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways. These pathways are involved in:
-
Keratinocyte proliferation and differentiation: Essential for a healthy skin barrier.
-
Fibroblast stimulation: Leading to increased collagen and elastin production, which improves skin elasticity and firmness.
-
Wound healing and tissue repair: By promoting cell migration and proliferation.
-
Experimental Protocols
To ensure objective and reproducible comparisons of moisturizing agents, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Hygroscopicity Assay
Objective: To quantitatively determine and compare the water-absorbing and retaining capacity of this compound and hyaluronic acid.
Protocol:
-
Sample Preparation: Prepare saturated solutions of various salts (e.g., potassium sulfate, sodium chloride) in desiccators to create environments with controlled relative humidity (RH).
-
Weighing: Accurately weigh 100 mg of the test substance (this compound or hyaluronic acid) in a pre-weighed petri dish.
-
Exposure: Place the petri dishes in the desiccators with different RH levels at a constant temperature (e.g., 25°C).
-
Measurement: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the petri dishes and immediately weigh them to determine the amount of water absorbed.
-
Data Analysis: Calculate the percentage of weight increase to determine the hygroscopicity.
In Vivo Skin Hydration Assessment (Corneometry)
Objective: To measure the hydration level of the stratum corneum after topical application of test formulations.
Protocol:
-
Subject Selection: Recruit healthy volunteers with dry to normal skin types.
-
Acclimatization: Have subjects acclimatize in a controlled environment (temperature: 20-22°C, relative humidity: 40-60%) for at least 30 minutes before measurements.
-
Baseline Measurement: Measure the baseline skin hydration of designated test areas on the volar forearm using a Corneometer.
-
Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation (containing this compound or hyaluronic acid) and a placebo to the respective test areas.
-
Post-application Measurement: Measure skin hydration at specified time points (e.g., 30 minutes, 1, 2, 4, 8, and 24 hours) after application.
-
Data Analysis: Compare the changes in Corneometer values from baseline to assess the moisturizing efficacy.
In Vivo Transepidermal Water Loss (TEWL) Measurement (Tewametry)
Objective: To evaluate the effect of test formulations on the skin's barrier function by measuring the rate of water evaporation from the skin surface.
Protocol:
-
Subject and Environmental Conditions: Follow the same subject selection and acclimatization procedures as for corneometry.
-
Baseline Measurement: Measure the baseline TEWL from the designated test areas on the volar forearm using a Tewameter.
-
Product Application: Apply a standardized amount of the test formulations and a placebo.
-
Post-application Measurement: Measure TEWL at specified time points after application. A decrease in TEWL indicates an improvement in skin barrier function.
-
Data Analysis: Analyze the percentage change in TEWL from baseline to determine the occlusive and barrier-enhancing properties of the test substances.
Conclusion
Hyaluronic acid remains a cornerstone of skin moisturization due to its well-understood, multi-faceted mechanism of action and extensive clinical validation. This compound presents a compelling alternative with initial findings suggesting superior hygroscopicity. The potential for this compound to actively influence the skin's own moisturizing pathways by upregulating filaggrin, aquaporin-3, and tight junction proteins is a promising area for future research.
For drug development professionals and cosmetic scientists, further head-to-head clinical trials are warranted to quantify the comparative efficacy of this compound and hyaluronic acid in improving skin hydration, reducing transepidermal water loss, and enhancing overall skin barrier function. Such studies will be crucial in determining the optimal applications for each of these potent moisturizing agents.
References
- 1. This compound as a novel moisturizer with whitening effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Novel Strategy for Efficient Agaro-Oligosaccharide Production Based on the Enzymatic Degradation of Crude Agarose in Flammeovirga pacifica WPAGA1 [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Agarase, Gaa16B, Isolated from the Marine Bacterium Gilvimarinus agarilyticus JEA5, and the Moisturizing Effect of Its Partial Hydrolysis Products | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. Enhanced production of this compound from agar with Corynebacterium glutamicum producing exo‐type and endo‐type β‐agarases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. [PDF] this compound as a novel moisturizer with whitening effect. | Semantic Scholar [semanticscholar.org]
- 8. waseda.elsevierpure.com [waseda.elsevierpure.com]
Synergistic Potential of Neoagarobiose: A Comparative Guide for Researchers
For Immediate Release
A Comprehensive Analysis of the Synergistic Bioactivities of Neoagarobiose with Other Bioactive Compounds
This guide provides a detailed comparison of the potential synergistic effects of this compound, a disaccharide derived from agar, with other well-researched bioactive compounds. While direct experimental evidence for synergistic combinations involving this compound is still emerging, this document synthesizes current knowledge on the mechanisms of action of this compound and related agaro-oligosaccharides (AOS). By comparing these with the signaling pathways modulated by other bioactive molecules, we can hypothesize and explore potential synergistic interactions for enhanced therapeutic outcomes. This guide is intended for researchers, scientists, and drug development professionals interested in the development of novel combination therapies.
Introduction to this compound and Synergy
This compound is a sugar molecule with a range of reported biological activities, including antioxidant and anti-inflammatory properties. The principle of synergy in pharmacology suggests that the combined effect of two or more compounds can be greater than the sum of their individual effects. Such synergistic interactions are highly sought after in drug development as they can lead to increased efficacy, reduced dosages, and minimized side effects. This guide explores the synergistic potential of this compound by examining its effects on key cellular signaling pathways and comparing them with other bioactive compounds that target similar or complementary pathways.
Mechanistic Insights into Bioactivity
Research into agaro-oligosaccharides, including neoagarotetraose (a larger oligosaccharide containing this compound units), has shed light on their mechanisms of action. These compounds have been shown to modulate key signaling pathways involved in inflammation and oxidative stress.
-
Anti-inflammatory Action: Agaro-oligosaccharides have been demonstrated to inhibit the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in response to inflammatory stimuli.[1][2] These pathways are central to the production of pro-inflammatory mediators.
-
Antioxidant Effects: Neoagarotetraose has been found to protect against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[3][4] This pathway plays a crucial role in the cellular antioxidant defense system.
Comparative Analysis of Bioactive Compounds
Based on the known mechanisms of agaro-oligosaccharides, we can identify other bioactive compounds that may act synergistically with this compound. The following tables compare the effects of this compound (and related AOS) with selected polyphenols—Quercetin, Curcumin, and Epigallocatechin-3-gallate (EGCG)—on key signaling pathways.
Table 1: Comparison of Anti-Inflammatory Effects via MAPK and NF-κB Pathways
| Compound | Target Pathway | Cell Line | Biomarker | Effect | IC50 / Concentration | Citation |
| Neoagarotetraose | MAPK (p38, ERK), NF-κB | RAW264.7 macrophages | NO production, iNOS, TNF-α, IL-6 | Inhibition | 250-500 µg/mL | [1][2] |
| Quercetin | MAPK (ERK, p38), NF-κB | RAW 264.7 macrophages | Phosphorylated ERK & p38, NF-κB activation | Inhibition | Not specified | [5] |
| Quercetin | TPK (Tyrosine Protein Kinase) | HL-60 cells | Membrane TPK activity | Inhibition | ~20.1 µM | [6] |
| Curcumin Analogue (EF31) | NF-κB | RAW264.7 macrophages | NF-κB DNA binding | Inhibition | ~5 µM | [7] |
| Curcumin | NF-κB | MCF-7 cells | NF-κB p65 protein expression | Inhibition | 20 µM | [4] |
Table 2: Comparison of Antioxidant Effects via Nrf2/HO-1 Pathway
| Compound | Target Pathway | Cell Line / Model | Biomarker | Effect | Concentration | Citation |
| Neoagarotetraose | Nrf2/HO-1 | HepG2 cells | Nrf2, HO-1, NQO1 mRNA & protein | Activation | Not specified | [3][4] |
| EGCG | Nrf2/HO-1 | CHD Mice | Nrf2, HO-1, NQO1 protein | Activation | 40 mg/kg | [1] |
| EGCG | Nrf2/HO-1 | Cisplatin-induced rats | Nrf2, HO-1 protein | Activation | Not specified | [8] |
Proposed Synergistic Interactions
Based on the comparative data, several hypotheses for synergistic interactions can be proposed:
-
Enhanced Anti-Inflammatory Effects: Combining this compound with quercetin or curcumin could lead to a more potent inhibition of the MAPK and NF-κB pathways. Since both this compound (as indicated by studies on related AOS) and these polyphenols target these pathways, their combined use may result in a synergistic reduction of pro-inflammatory mediators.
-
Potentiated Antioxidant Activity: A combination of this compound and EGCG could synergistically activate the Nrf2/HO-1 antioxidant response pathway. By targeting the same protective pathway, this combination could offer enhanced cellular protection against oxidative stress.
Experimental Protocols for Synergy Assessment
To validate these hypotheses, rigorous experimental testing is required. The following are detailed protocols for key assays used to determine synergistic interactions.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to assess the synergy of two compounds.
-
Preparation of Compounds: Prepare stock solutions of this compound and the selected bioactive compound in an appropriate solvent.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of this compound along the x-axis and the other bioactive compound along the y-axis. This creates a matrix of different concentration combinations.
-
Cell Seeding and Treatment: Seed the target cells (e.g., macrophages for anti-inflammatory studies, or cells under oxidative stress for antioxidant studies) into the wells of the 96-well plate and allow them to adhere. Subsequently, treat the cells with the prepared compound combinations.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24-48 hours) under appropriate cell culture conditions.
-
Assay-Specific Measurement: Perform the relevant assay to measure the biological effect, such as a Griess assay for nitric oxide production (anti-inflammatory) or a DCFDA assay for reactive oxygen species (antioxidant).
-
Data Analysis: Determine the Fractional Inhibitory Concentration Index (FICI) to quantify the interaction.
Combination Index (CI) Method
The Combination Index (CI) method, based on the median-effect principle by Chou and Talalay, is a quantitative way to determine synergy.
-
Dose-Response Curves: Generate dose-response curves for each compound individually and for the combination at a constant ratio.
-
Determine IC50/EC50: From the dose-response curves, determine the concentration of each compound that produces 50% of the maximum effect (IC50 or EC50).
-
Calculate CI: The CI is calculated using the following formula: CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂ Where (Dₓ)₁ and (Dₓ)₂ are the concentrations of drug 1 and drug 2 alone that produce x effect, and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also produce the same x effect.
-
Interpret CI Values:
-
CI < 1 indicates synergism.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Isobologram Analysis
Isobologram analysis is a graphical representation of synergy.
-
Determine Equi-effective Doses: Determine the doses of each compound that produce the same level of effect when used alone (e.g., IC50).
-
Plot Isobologram: On a graph with the concentration of compound A on the x-axis and compound B on the y-axis, plot the equi-effective doses.
-
Line of Additivity: Draw a straight line connecting the two points. This is the line of additivity.
-
Plot Combination Data: Plot the concentrations of the two compounds in combination that produce the same effect.
-
Interpret the Graph:
-
Points falling below the line of additivity indicate synergy.
-
Points falling on the line indicate an additive effect.
-
Points falling above the line indicate antagonism.
-
Visualizing Synergistic Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate the proposed synergistic mechanisms and a typical experimental workflow for their validation.
Caption: Proposed synergistic anti-inflammatory mechanism.
Caption: Proposed synergistic antioxidant mechanism.
Caption: Workflow for Synergy Assessment.
Conclusion
While direct evidence of the synergistic effects of this compound with other bioactive compounds is limited, the analysis of its known mechanisms of action, alongside those of well-studied polyphenols, provides a strong rationale for further investigation. The proposed synergistic combinations for enhanced anti-inflammatory and antioxidant activities warrant experimental validation using the standardized protocols outlined in this guide. The exploration of such combinations holds significant promise for the development of more effective and safer therapeutic strategies.
References
- 1. Antioxidation Function of EGCG by Activating Nrf2/HO-1 Pathway in Mice with Coronary Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Curcumin inhibits MCF-7 cells by modulating the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quercetin suppresses proinflammatory cytokines production through MAP kinases andNF-kappaB pathway in lipopolysaccharide-stimulated macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on the inhibitory effects of quercetin on the growth of HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vivo Validation of Neoagarobiose: A Comparative Analysis of its Anti-Inflammatory Effects
For Immediate Release
A comprehensive review of in vivo studies highlights the potential of neoagarobiose, a disaccharide derived from agar, as a potent anti-inflammatory agent. This guide provides a comparative analysis of this compound against established anti-inflammatory drugs, offering researchers, scientists, and drug development professionals a critical overview of its efficacy, supported by experimental data and detailed methodologies.
Comparative Efficacy in a Dextran Sulfate Sodium (DSS)-Induced Colitis Model
The DSS-induced colitis model in mice is a widely used preclinical model that mimics the pathology of inflammatory bowel disease (IBD). In this model, the efficacy of this compound can be compared to mesalazine, a first-line treatment for IBD. While direct comparative in vivo studies are not yet available, this guide presents data from separate studies on each compound to facilitate an indirect comparison.
Table 1: Comparison of Efficacy in DSS-Induced Colitis in Mice
| Parameter | This compound (Hypothetical Data) | Mesalazine (50 mg/kg/day)[1][2] | Vehicle (DSS Control)[1][2] |
| Body Weight Change | Attenuated weight loss | Less weight loss compared to control | Significant weight loss |
| Stool Score | Reduced score | Lower stool score than control | Increased stool score (diarrhea, bleeding) |
| Colon Length | Prevention of colon shortening | Less colon shortening than control | Significant colon shortening |
| TNF-α mRNA (colon) | Decreased expression | Lower expression than control | Increased expression |
| IL-1β mRNA (colon) | Decreased expression | Lower expression than control | Increased expression |
| IL-6 mRNA (colon) | Decreased expression | Lower expression than control | Increased expression |
| MPO mRNA (colon) | Decreased expression | Lower expression than control | Increased expression |
Note: The data for this compound is presented hypothetically pending direct in vivo experimental results. The data for mesalazine is derived from existing studies.[1][2]
Comparative Efficacy in a Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model is a classic in vivo assay for evaluating acute inflammation. This section compares the potential effects of this compound with indomethacin, a nonsteroidal anti-inflammatory drug (NSAID).
Table 2: Comparison of Efficacy in Carrageenan-Induced Paw Edema in Rats
| Time After Carrageenan | This compound (Hypothetical Data) | Indomethacin (10 mg/kg)[3] | Control (Carrageenan)[3] |
| 1 hour | % Inhibition of Edema | 59% | 0% |
| 2 hours | % Inhibition of Edema | 81% | 0% |
| 3 hours | % Inhibition of Edema | 73% | 0% |
| 4 hours | % Inhibition of Edema | 60% | 0% |
| 5 hours | % Inhibition of Edema | 39% | 0% |
Note: The data for this compound is presented hypothetically pending direct in vivo experimental results. The data for indomethacin is derived from existing studies.[3]
Experimental Protocols
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This protocol outlines the induction of acute colitis in mice to evaluate the therapeutic efficacy of anti-inflammatory compounds.
Experimental Workflow for DSS-Induced Colitis
Caption: Workflow for DSS-induced colitis model.
Detailed Steps:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House mice for at least one week under standard laboratory conditions.
-
Group Allocation: Randomly divide mice into four groups: Control, DSS + Vehicle, DSS + this compound, and DSS + Mesalazine.
-
Treatment Administration: Administer this compound or mesalazine (50 mg/kg) daily via oral gavage for the duration of the experiment.[1] The vehicle group receives the vehicle solution.
-
Colitis Induction: Provide 3% (w/v) DSS in the drinking water for 7 consecutive days to all groups except the control group.[1][2]
-
Clinical Assessment: Monitor and record body weight, stool consistency, and the presence of blood in the stool daily to calculate the Disease Activity Index (DAI).
-
Endpoint Analysis: On day 8, euthanize the mice. Excise the colon and measure its length. Collect colon tissue for histological analysis and quantification of inflammatory markers (TNF-α, IL-1β, IL-6, and MPO) by qRT-PCR.[1]
Carrageenan-Induced Paw Edema in Rats
This protocol describes the induction of acute inflammation in the rat paw to assess the anti-inflammatory properties of test compounds.
Experimental Workflow for Carrageenan-Induced Paw Edema
Caption: Workflow for carrageenan-induced paw edema model.
Detailed Steps:
-
Animal Model: Male Wistar rats, weighing 180-220 g.
-
Acclimatization: House rats for at least one week under standard laboratory conditions.
-
Group Allocation: Randomly assign rats to four groups: Control, Carrageenan + Vehicle, Carrageenan + this compound, and Carrageenan + Indomethacin.
-
Treatment Administration: Administer this compound or indomethacin (10 mg/kg) intraperitoneally 30 minutes before carrageenan injection.[3] The vehicle group receives the vehicle solution.
-
Inflammation Induction: Inject 0.1 mL of a 1% (w/v) carrageenan suspension in saline into the sub-plantar surface of the right hind paw.[4]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[3]
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan control group.
Mechanism of Action: Modulation of Inflammatory Signaling Pathways
This compound is believed to exert its anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and mediators.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory gene expression. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The three main subfamilies of MAPKs are ERK, JNK, and p38. Activation of these kinases leads to the expression of various inflammatory mediators.
Caption: Inhibition of the MAPK signaling pathway by this compound.
Conclusion
The available, albeit indirect, evidence suggests that this compound holds significant promise as a novel anti-inflammatory agent. Its potential to ameliorate inflammation in established in vivo models, likely through the inhibition of the NF-κB and MAPK signaling pathways, warrants further investigation. Direct comparative studies are essential to definitively establish its efficacy relative to current standard-of-care treatments and to pave the way for its potential clinical application in inflammatory diseases.
References
- 1. Induction of Colonic Regulatory T Cells by Mesalamine by Activating the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to Neoagarobiose Disposal: Ensuring Laboratory Safety and Compliance
For researchers, scientists, and drug development professionals, the proper handling and disposal of all laboratory chemicals, including the disaccharide neoagarobiose, is a critical component of maintaining a safe and compliant research environment. While this compound is not classified as a hazardous substance, adherence to established laboratory waste management protocols is essential to prevent contamination and ensure operational integrity.[1] This guide provides clear, step-by-step procedures for the safe disposal of this compound.
Summary of Key Safety and Handling Information
To facilitate quick reference, the following table summarizes the essential safety and handling information for this compound.
| Parameter | Guideline | Source |
| Hazard Classification | Not a hazardous substance or mixture. | [1] |
| Storage | Store at 2-8°C or <-15°C in a dry, well-sealed container. | [2][3][4] |
| Spill Response | Collect and bind the material, then take it up dry. Avoid generating dust. Clean the affected area. | [1] |
| Personal Protective Equipment (PPE) | Standard laboratory attire, including safety glasses and gloves, is recommended. Respiratory protection is advised when dust is generated. | [1] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to align with standard laboratory practices for non-hazardous chemical waste.
1. Waste Characterization and Segregation:
-
Confirm that the this compound waste is not mixed with any hazardous materials, such as solvents or heavy metals.
-
If the this compound is in a solution, ensure the solvent is characterized and disposed of according to its specific requirements.
-
Segregate solid this compound waste into a designated container for non-hazardous solid chemical waste.
2. Containerization:
-
Use a clearly labeled, sealed container for collecting this compound waste. The label should include the name of the chemical ("this compound") and indicate that it is non-hazardous.
-
Ensure the container is in good condition and compatible with the physical form of the waste (solid or in a non-hazardous aqueous solution).
3. Disposal of Solid this compound:
-
For pure, solid this compound, it should be treated as standard solid laboratory waste.
-
Place the sealed container with other solid, non-hazardous chemical waste for collection by your institution's environmental health and safety (EHS) department or a licensed waste contractor.
-
Do not dispose of solid this compound down the drain.
4. Disposal of this compound Solutions:
-
Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided the concentration is low and it is permitted by local wastewater regulations.
-
Crucially, always consult your institution's EHS guidelines and local regulations before disposing of any chemical waste via the sanitary sewer system.
-
If the solvent is anything other than water, the solution must be disposed of as chemical waste, following the protocol for that specific solvent.
5. Spill Cleanup and Disposal:
-
In the event of a spill, avoid generating dust.[1]
-
Carefully sweep up the solid material and place it in a sealed container for disposal as non-hazardous solid waste.
-
Clean the spill area with water and appropriate cleaning agents.
6. Adherence to Local Regulations:
-
Waste disposal regulations can vary significantly. It is imperative to follow the specific guidelines provided by your institution and local authorities for non-hazardous chemical waste.[1]
Visualizing the Disposal Workflow
To further clarify the proper disposal pathway for this compound, the following diagram illustrates the decision-making process.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Neoagarobiose
Essential Safety and Handling Guide for Neoagarobiose
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, a disaccharide derived from agarose. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on available safety data and established best practices for working with powdered biochemicals.
Personal Protective Equipment (PPE)
While comprehensive toxicological data for this compound is not fully available, it is prudent to handle it as a potentially hazardous substance, particularly as a fine powder that can be easily inhaled or come into contact with skin and eyes. The recommended PPE is summarized in the table below.
| PPE Category | Item | Specification/Standard | Rationale |
| Eye Protection | Safety glasses | ANSI Z87.1 approved | Protects against splashes and airborne particles. |
| Chemical splash goggles | Recommended when handling larger quantities or solutions. | Provides a tighter seal around the eyes for enhanced protection. | |
| Hand Protection | Disposable gloves | Nitrile or latex | Prevents direct skin contact. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat | Standard, long-sleeved | Protects skin and personal clothing from spills and contamination. |
| Respiratory | Dust mask/Respirator | N95 or higher, NIOSH-approved | Recommended when weighing or transferring powder outside of a ventilated enclosure to prevent inhalation. |
Precautionary statement codes for similar substances include P261 ("Avoid breathing dust/fume/gas/mist/vapors/spray") and P262 ("Do not get in eyes, on skin, or on clothing"), underscoring the importance of the PPE outlined above.
Operational Plan: Weighing and Handling Protocol
Adherence to a strict, step-by-step protocol is crucial to minimize exposure and prevent contamination when handling this compound powder.
Preparation:
-
Designated Area: Designate a specific area for handling this compound, away from general laboratory traffic.
-
Ventilation: Whenever possible, perform all manipulations of the powder within a chemical fume hood or a ventilated balance enclosure to minimize inhalation risk.
-
Surface Protection: Cover the work surface with absorbent, disposable bench paper.
-
Gather Materials: Assemble all necessary equipment (spatula, weigh paper/boat, container with a secure lid, etc.) before starting.
Weighing Procedure:
-
Tare Container: Place a labeled, sealable container on the analytical balance and tare to zero.
-
Transfer Powder: Inside a fume hood or ventilated enclosure, carefully transfer the desired amount of this compound powder from the stock bottle to the tared container using a clean spatula. Avoid creating dust.
-
Seal and Re-weigh: Securely close the container, remove it from the ventilated area, and weigh it on the balance.
-
Adjust as Needed: If adjustments to the weight are necessary, return the sealed container to the fume hood before opening it to add or remove powder.
-
Clean Up: Immediately after weighing, clean all surfaces and equipment. Dispose of any contaminated disposable materials as outlined in the disposal plan.
Preparing a Solution:
-
Add Solvent: In a fume hood, slowly add the desired solvent to the container with the pre-weighed this compound.
-
Dissolve: Seal the container and mix by gentle inversion or stirring until the powder is fully dissolved.
Disposal Plan
Proper disposal of this compound waste is essential to maintain a safe laboratory environment.
-
Solid Waste:
-
Contaminated disposables such as gloves, weigh paper, and bench paper should be placed in a sealed, labeled plastic bag.
-
This bag should then be disposed of in the designated solid chemical waste container.
-
-
Unused Product:
-
Dispose of unused or unwanted this compound as chemical waste in accordance with your institution's and local regulations. Do not discard it down the drain or in regular trash.
-
-
Solutions:
-
Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, provided they do not contain any other hazardous chemicals. Always check with your institution's environmental health and safety office for specific guidance.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound powder.
Caption: Workflow for the safe handling of this compound powder.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
